3-Epidehydrotumulosic Acid
Description
This compound has been reported in Wolfiporia cocos with data available.
Properties
IUPAC Name |
(2R)-2-[(3R,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25-,26+,29-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADJWZMBZBVBSB-HSGZZQKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 3-Epidehydrotumulosic Acid: A Technical Guide to its Discovery and Isolation from Wolfiporia cocos
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, isolation, and preliminary characterization of 3-Epidehydrotumulosic Acid, a triterpenoid (B12794562) constituent of the medicinal fungus Wolfiporia cocos. This document details the experimental protocols for extraction and purification, summarizes key quantitative data, and explores the potential biological significance of this compound through an examination of relevant signaling pathways.
Introduction
Wolfiporia cocos, also known as Fu Ling, is a wood-decay fungus that has been a cornerstone of traditional Chinese medicine for centuries. Its sclerotium, the hardened mass of mycelium, is rich in a variety of bioactive compounds, primarily triterpenoids and polysaccharides. These compounds are believed to contribute to its therapeutic effects, which include anti-inflammatory, anti-tumor, and immunomodulatory properties. Among the diverse array of triterpenoids isolated from W. cocos, this compound has emerged as a compound of interest for further investigation. This guide serves as a technical resource for the scientific community, consolidating the current knowledge on the isolation and discovery of this specific lanostane-type triterpene.
Experimental Protocols
The isolation and purification of this compound from Wolfiporia cocos involves a multi-step process, beginning with the extraction of total triterpenoids from the fungal material, followed by chromatographic separation to isolate the specific compound. While a definitive, standardized protocol for this compound is not extensively detailed in a single source, the following methodology is synthesized from established procedures for the isolation of similar triterpenoids from W. cocos.[1][2]
Extraction of Total Triterpenoids
A general procedure for the extraction of triterpenoids from the sclerotia of Wolfiporia cocos is as follows:
-
Preparation of Fungal Material: The dried sclerotia of Wolfiporia cocos are pulverized into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered material is then subjected to extraction with a suitable organic solvent. A common method involves reflux extraction with 80% ethanol.[1] The mixture is typically heated for a specified period (e.g., 2 hours) and the process is repeated multiple times to ensure maximum yield.
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned with a non-polar solvent, such as chloroform, to separate the triterpenoid-rich fraction from more polar compounds.[1][2]
Isolation and Purification of this compound
The purification of this compound from the triterpenoid-rich fraction is achieved through various chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) and semi-preparative High-Performance Liquid Chromatography (HPLC) are effective methods for separating individual triterpenoids.[3]
A potential purification strategy involves:
-
High-Speed Counter-Current Chromatography (HSCCC): The crude triterpenoid extract is subjected to HSCCC using a suitable solvent system. For instance, a system composed of petroleum ether, ethyl acetate, methanol, and water can be employed to achieve initial separation of triterpenoid fractions.[3]
-
Semi-Preparative HPLC: Fractions enriched with this compound from HSCCC are further purified using semi-preparative reversed-phase HPLC (RP-HPLC).[3] A C18 column is commonly used, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.[1][3] The elution can be monitored by UV detection, typically around 242 nm for this class of compounds.[1]
The following diagram illustrates a generalized workflow for the isolation and purification of this compound.
References
An In-depth Technical Guide to 3-Epidehydrotumulosic Acid: Chemical Structure, Properties, and Biological Activities
Introduction
3-Epidehydrotumulosic acid, a lanostane-type triterpenoid (B12794562), is a naturally occurring compound found primarily in the fungus Poria cocos (also known as Wolfiporia cocos). This fungus, referred to as "Fuling" in traditional Chinese medicine, has a long history of use for its various purported medicinal properties. Modern scientific inquiry has identified this compound as one of the bioactive constituents of Poria cocos, contributing to its pharmacological effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
Table 1: Chemical Identifiers and Formula of this compound
| Identifier | Value |
| CAS Number | 167775-54-4 |
| Molecular Formula | C₃₁H₄₈O₄ |
| Molecular Weight | 484.71 g/mol |
| IUPAC Name | (2R)-2-[(3R,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid |
| SMILES | CC(C)C(=C)CC--INVALID-LINK--[C@H]1--INVALID-LINK--C)O)C)C">C@@HO |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Powder |
| Purity | ≥ 98% |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage | Desiccate at -20°C |
Note: Specific quantitative data for melting point, boiling point, and detailed spectral data such as 1H NMR, 13C NMR, and mass spectrometry fragmentation patterns for this compound are not extensively reported in the currently available literature. Researchers are advised to perform their own analyses for definitive characterization.
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, with anti-inflammatory and cytoprotective effects being the most prominent.
Anti-inflammatory Activity
While the precise molecular mechanisms underlying the anti-inflammatory effects of this compound are not fully elucidated, many triterpenoids from natural sources are known to modulate key inflammatory signaling pathways. It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of pro-inflammatory mediators and the modulation of signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of cytokines, chemokines, and other inflammatory molecules. Further research is required to definitively map the interaction of this compound with these signaling networks.
Inhibition of AAPH-Induced Red Blood Cell Lysis
This compound has been shown to possess inhibitory activity against 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH)-induced lysis of red blood cells. AAPH is a free radical generator, and the ability of this compound to protect erythrocytes from its damaging effects suggests antioxidant and membrane-stabilizing properties. This activity is significant as it points towards a potential therapeutic application in conditions associated with oxidative stress and cellular damage.
Inhibition of Epstein-Barr Virus (EBV) Early Antigen Activation
Research has indicated that this compound exhibits potent inhibitory effects on the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). The inhibition of EBV-EA activation is a common screening method for identifying potential cancer chemopreventive agents. This finding suggests that this compound may have potential in the prevention or treatment of certain types of cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the isolation and biological evaluation of this compound.
Isolation of this compound from Poria cocos
The following protocol outlines a general procedure for the isolation and purification of this compound from the dried sclerotium of Poria cocos.
Methodology:
-
Preparation of Plant Material: Dried sclerotium of Poria cocos is ground into a fine powder.
-
Extraction: The powdered material is subjected to Soxhlet extraction with 80% ethanol for several hours.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned with chloroform. The chloroform-soluble fraction, which contains the triterpenoids, is collected.
-
Purification: The chloroform fraction is further purified using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a gradient elution system of methanol, acetonitrile, and a small percentage of acetic acid in water. The fractions are monitored by a UV detector, and those corresponding to this compound are collected.
-
Identification: The purified compound is identified and characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 3: HPLC Parameters for Analysis of Triterpenoids from Poria cocos
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of Methanol, Acetonitrile, and 2% Acetic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 242 nm |
| Internal Standard | Testosterone propionate |
AAPH-Induced Red Blood Cell Lysis Assay
This assay evaluates the protective effect of this compound against oxidative damage to red blood cells.
Methodology:
-
Preparation of Red Blood Cell (RBC) Suspension: Freshly collected blood is centrifuged to separate the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with phosphate-buffered saline (PBS). A final suspension of a known concentration (e.g., 5% v/v) is prepared in PBS.
-
Incubation: The RBC suspension is pre-incubated with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept constant and low across all samples) for a specific period at 37°C.
-
Induction of Lysis: AAPH solution is added to the RBC suspension to induce oxidative hemolysis. A control group without the test compound and a blank group without AAPH are also included.
-
Measurement of Hemolysis: The mixture is incubated at 37°C, and the absorbance of the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm) at different time intervals. The percentage of hemolysis is calculated relative to a sample completely lysed with a hypotonic solution.
-
Data Analysis: The inhibitory effect of this compound on hemolysis is determined by comparing the hemolysis in the presence of the compound to the control.
Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay
This assay is used to assess the potential of this compound to inhibit tumor promotion.
Methodology:
-
Cell Culture: Raji cells, a human lymphoblastoid cell line latently infected with EBV, are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
Induction of EBV-EA: The Raji cells are treated with a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), to induce the expression of EBV early antigen.
-
Treatment with Test Compound: Various concentrations of this compound are added to the cell culture along with the TPA.
-
Immunofluorescence Staining: After a specific incubation period (e.g., 48 hours), the cells are harvested, smeared onto glass slides, and fixed. The expression of EBV-EA is detected using indirect immunofluorescence with human sera containing high-titer antibodies to EBV-EA as the primary antibody and a fluorescein-conjugated anti-human IgG as the secondary antibody.
-
Quantification: The percentage of EBV-EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope.
-
Data Analysis: The inhibitory activity of this compound is calculated as the reduction in the percentage of EBV-EA-positive cells in the treated groups compared to the control group (treated with TPA alone).
Conclusion
This compound is a promising bioactive triterpenoid with demonstrated anti-inflammatory and cytoprotective properties. Its ability to inhibit oxidative damage and suppress tumor promoter-induced viral antigen activation highlights its potential for further investigation in the development of novel therapeutic agents. While the fundamental chemical and biological characteristics have been established, further research is warranted to fully elucidate its mechanisms of action, particularly in relation to inflammatory signaling pathways, and to obtain more detailed physicochemical data. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this interesting natural product.
The Fungal Forge: A Technical Guide to the Biosynthesis of 3-Epidehydrotumulosic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant pharmacological activities. Among these, the triterpenoids represent a structurally diverse class of natural products with promising therapeutic potential. This technical guide delves into the biosynthesis of a specific lanostane-type triterpenoid (B12794562), 3-epidehydrotumulosic acid, a compound identified in the medicinal fungus Wolfiporia cocos. While the complete enzymatic cascade leading to this molecule is an active area of research, this document synthesizes current knowledge on the core biosynthetic pathway, key enzymatic players, and relevant experimental methodologies to provide a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.
Core Biosynthetic Pathway: From Acetyl-CoA to a Triterpenoid Scaffold
The biosynthesis of this compound, like other fungal triterpenoids, originates from the universal precursor acetyl-CoA via the Mevalonate (MVA) pathway. This well-established pathway culminates in the formation of the key C30 intermediate, (S)-2,3-oxidosqualene. The subsequent cyclization of this linear precursor is a critical branching point in triterpenoid biosynthesis.
The Mevalonate (MVA) Pathway
The MVA pathway involves a series of enzymatic reactions that build the isoprene (B109036) units necessary for terpenoid synthesis. The key steps and the enzymes involved, which have been identified through genomic and transcriptomic analyses of Wolfiporia cocos, are summarized below.
| Step | Precursor | Product | Enzyme | Gene (in W. cocos) |
| 1 | Acetyl-CoA | Acetoacetyl-CoA | Acetyl-CoA C-acetyltransferase | AACT |
| 2 | Acetoacetyl-CoA + Acetyl-CoA | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | HMG-CoA synthase | HMGS |
| 3 | HMG-CoA | Mevalonate | HMG-CoA reductase | HMGR |
| 4 | Mevalonate | Mevalonate-5-phosphate | Mevalonate kinase | MVK |
| 5 | Mevalonate-5-phosphate | Mevalonate-5-pyrophosphate | Phosphomevalonate kinase | PMK |
| 6 | Mevalonate-5-pyrophosphate | Isopentenyl pyrophosphate (IPP) | Mevalonate pyrophosphate decarboxylase | MVD |
| 7 | Isopentenyl pyrophosphate (IPP) | Dimethylallyl pyrophosphate (DMAPP) | Isopentenyl pyrophosphate isomerase | IDI |
| 8 | IPP + DMAPP | Geranyl pyrophosphate (GPP) | Geranyl diphosphate (B83284) synthase | GPPS |
| 9 | GPP + IPP | Farnesyl pyrophosphate (FPP) | Farnesyl diphosphate synthase | FPPS |
| 10 | 2 x FPP | Squalene | Squalene synthase | SQS |
| 11 | Squalene | (S)-2,3-Oxidosqualene | Squalene epoxidase | SE |
Cyclization to the Lanostane (B1242432) Skeleton
The formation of the characteristic tetracyclic lanostane core is catalyzed by a crucial enzyme, lanosterol (B1674476) synthase (LSS). This enzyme directs the intricate cyclization of (S)-2,3-oxidosqualene to produce lanosterol, the parent scaffold for this compound and other related triterpenoids in Wolfiporia cocos.
Putative Biosynthetic Pathway of this compound
Following the formation of lanosterol, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), are required to yield the final product, this compound. Based on the structures of co-occurring triterpenoids in Wolfiporia cocos, such as tumulosic acid and dehydrotumulosic acid, a plausible biosynthetic route can be proposed.[1]
The key transformations likely involve hydroxylations and oxidations at various positions of the lanostane skeleton. The formation of this compound from a precursor like dehydrotumulosic acid would involve a dehydrogenation reaction at the C-3 position. The exact sequence of these oxidative steps and the specific CYPs responsible are yet to be fully elucidated. However, studies have identified several candidate CYP genes within a triterpenoid biosynthetic gene cluster in W. cocos. Functional characterization of these CYPs is crucial to definitively map the pathway.[2]
References
- 1. Functional Analysis of Sterol O-Acyltransferase Involved in the Biosynthetic Pathway of Pachymic Acid in Wolfiporia cocos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An omics-based characterization of Wolfiporia cocos reveals three CYP450 members involved in the biosynthetic pathway of pachymic acid - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Presence of 3-Epidehydrotumulosic Acid in Wolfiporia cocos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the natural abundance and distribution of 3-epidehydrotumulosic acid, a significant bioactive triterpenoid (B12794562), within the medicinal fungus Wolfiporia cocos. This document synthesizes quantitative data, details experimental protocols for its analysis, and visualizes key biological and procedural pathways to support further research and drug development endeavors.
Quantitative Distribution of this compound and Other Triterpenoids
The concentration of this compound and other major triterpenoids varies significantly across different tissues of Wolfiporia cocos. The sclerotium, particularly its surface layer, has been identified as a rich source of these compounds compared to the mycelium. The following tables summarize the quantitative data from various studies, offering a comparative overview of triterpenoid content.
Table 1: Abundance of Key Triterpenoids in Different Tissues of Wolfiporia cocos
| Compound | Tissue | Concentration (g/kg dry weight) | Reference |
| This compound | Surface Layer of Sclerotium | Not explicitly quantified in g/kg, but identified as a major component | [1][2][3] |
| Dehydrotumulosic Acid | Surface Layer of Natural Sclerotium | 12.3 ± 0.3 | [4] |
| Surface Layer of Pollution-Controlled Cultured Sclerotium | 14.8 ± 0.8 | [4] | |
| Bionic Cultured Sclerotium | 0.217 | [4] | |
| Cultured Mycelium | 0.193 | [4] | |
| Matured Fruiting Body | 0.201 | [4] | |
| Pachymic Acid | Surface Layer of Natural Sclerotium | 1.3 | [4] |
| Surface Layer of Pollution-Controlled Cultured Sclerotium | 17.6 ± 1.3 | [4] | |
| Mycelia | 4.58 (mg/g) | [5][6] | |
| Sclerotia | 1.74 (mg/g) | [5][6] | |
| Dehydrotrametenolic Acid | Surface Layer of Natural Sclerotium | 13.5 ± 0.8 | [4] |
| Surface Layer of Pollution-Controlled Cultured Sclerotium | 21.2 ± 1.5 | [4] | |
| Polyporenic Acid C | Surface Layer of Natural Sclerotium | 0.9 | [4] |
| Surface Layer of Pollution-Controlled Cultured Sclerotium | 18.1 ± 0.6 | [4] | |
| Dehydroeburicoic Acid | Surface Layer of Natural Sclerotium | 8.5 ± 0.2 | [4] |
| Surface Layer of Pollution-Controlled Cultured Sclerotium | 9.1 ± 0.7 | [4] |
Table 2: Total Triterpenoid Content in Wolfiporia cocos
| Tissue | Total Triterpenoid Content (% of dry weight) | Culture Time (days) | Reference |
| Mycelia | 5.36% | - | [5][6] |
| Sclerotia | 1.43% | - | [5][6] |
| High-Yielding Mycelial Strain (H) | 2.12% | 17 | [7] |
| 4.65% | 34 | [7] | |
| 6.04% | 51 | [7] | |
| Low-Yielding Mycelial Strain (L) | 1.06% | 17 | [7] |
| 1.99% | 34 | [7] | |
| 2.52% | 51 | [7] |
Experimental Protocols
The isolation and quantification of this compound from Wolfiporia cocos involve a multi-step process. The following protocols are synthesized from established methodologies.[8][9]
Extraction of Triterpenoids
-
Sample Preparation: Dried and powdered Wolfiporia cocos (sclerotium or mycelium) is used as the starting material.
-
Solvent Extraction: The powdered sample is extracted with a suitable organic solvent, typically methanol (B129727) or ethanol (B145695).[9] This is often performed using sonication (e.g., 40 kHz, 100 W) at an elevated temperature (e.g., 60°C) for a duration of 60 minutes to enhance extraction efficiency.[9]
-
Filtration and Concentration: The extract is filtered to remove solid residues. The resulting filtrate is then concentrated under reduced pressure, for instance, using a rotary evaporator, to yield a crude extract.[8]
Isolation and Purification
-
Fractionation: The crude extract can be further fractionated. For instance, a chloroform-soluble fraction can be prepared from an ethanol extract.[8]
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a key technique for the isolation and purification of this compound.[2][8]
-
Column: A reversed-phase C18 column is commonly employed.[8]
-
Mobile Phase: A gradient or isocratic mobile phase is used for elution. A typical mobile phase consists of a mixture of methanol, acetonitrile, and an acidic aqueous solution (e.g., 2% glacial acetic acid).[8]
-
Detection: A UV detector set at a specific wavelength (e.g., 242 nm) is used to monitor the separation.[8]
-
Internal Standard: An internal standard, such as testosterone (B1683101) propionate, can be used for accurate quantification.[8]
-
Quantification and Identification
-
Quantitative Analysis: Ultra-Performance Liquid Chromatography (UPLC) systems coupled with a Photodiode Array (PDA) detector are utilized for the simultaneous determination of multiple triterpenoid acids.[9] Calibration curves are constructed using standard solutions of the purified compounds.[9]
-
Structural Identification: The purified compound is subjected to various analytical techniques for structural elucidation:
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) provide information about the molecular weight.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to determine the detailed chemical structure.[10]
-
Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores in the molecule.[8]
-
Visualizing Key Pathways and Workflows
Triterpenoid Biosynthesis in Wolfiporia cocos
Triterpenoids in Wolfiporia cocos are synthesized via the mevalonate (B85504) (MVA) pathway.[5][7][11] The following diagram illustrates the key steps in this biosynthetic route, leading to the formation of lanosterol, the precursor for various triterpenoids.
Caption: Putative biosynthetic pathway of triterpenoids in Wolfiporia cocos via the MVA pathway.
General Experimental Workflow
The following diagram outlines the general workflow for the extraction, isolation, and identification of this compound from Wolfiporia cocos.
Caption: General workflow for the analysis of this compound from Wolfiporia cocos.
References
- 1. Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Combination of Complex Chromatography, Molecular Docking and Enzyme Kinetics for Exploration of Acetylcholinesterase Inhibitors from Poria cocos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. De Novo Sequencing and Transcriptome Analysis of Wolfiporia cocos to Reveal Genes Related to Biosynthesis of Triterpenoids | PLOS One [journals.plos.org]
- 6. De novo sequencing and transcriptome analysis of Wolfiporia cocos to reveal genes related to biosynthesis of triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of the Characteristics of Triterpenoid Transcriptome from Different Strains of Wolfiporia cocos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The isolation, identification and determination of dehydrotumulosic acid in Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Spectroscopic Data of 3-Epidehydrotumulosic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Epidehydrotumulosic Acid, a lanostane-type triterpenoid (B12794562) isolated from Poria cocos. The information presented herein is essential for the identification, characterization, and further development of this natural compound for potential therapeutic applications.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Data
Unfortunately, specific ¹H and ¹³C NMR chemical shift values for this compound are not publicly available in the referenced literature. The isolation and structural identification are mentioned, but the detailed spectral data has not been published.
Table 1: ¹H NMR Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Data of this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available | Data not available |
Mass Spectrometry (MS) Data
The mass spectral analysis provides crucial information regarding the molecular weight and fragmentation pattern of this compound.
Table 3: Mass Spectrometry Data of this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| ESI-MS | Data not available | [M+H]⁺ or [M-H]⁻ |
Experimental Protocols
The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound, based on established procedures for triterpenoid extraction from Poria cocos.
Isolation of this compound
The isolation of this compound from the dried sclerotium of Poria cocos involves a multi-step extraction and chromatographic purification process.
A detailed workflow for this process is illustrated in the diagram below. The dried and powdered sclerotium of Poria cocos is first subjected to reflux extraction with 75% ethanol. The resulting crude extract is then concentrated and subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of dichloromethane (B109758) and methanol. This initial separation yields several fractions. Fractions containing the target compound are then further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound[1].
Spectroscopic Analysis
The structural elucidation of the isolated compound is performed using NMR and MS techniques.
The purified this compound is dissolved in a suitable deuterated solvent for NMR analysis. Both ¹H and ¹³C NMR spectra are acquired. For mass spectrometry, the sample is analyzed using an electrospray ionization (ESI) source to determine the molecular weight and fragmentation pattern[1].
References
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 3-Epidehydrotumulosic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Epidehydrotumulosic Acid, a lanostane-type triterpenoid (B12794562) isolated from the medicinal fungus Wolfiporia cocos (Schw.) Ryv. (formerly Poria cocos), is emerging as a compound of significant interest for its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing upon available data for the compound and its close structural analogs. While direct mechanistic studies on this compound are in their nascent stages, evidence points towards its role as a modulator of key cellular signaling pathways implicated in inflammation, oxidative stress, and tumorigenesis. This document synthesizes the known biological activities, proposes a putative mechanism of action, and provides detailed experimental protocols for further investigation.
Core Biological Activities of this compound
Current research has identified several key biological activities of this compound, suggesting its potential therapeutic applications. These activities are summarized below, with quantitative data presented where available.
Antioxidant Activity
This compound has demonstrated notable antioxidant properties. A key study identified its ability to inhibit the 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH)-induced lysis of red blood cells[1][2][3]. AAPH is a free radical generator, and the inhibition of hemolysis indicates the compound's capacity to protect cells from oxidative damage.
Anti-Tumor Promoting Activity
The compound has shown potent inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA)[1]. The inhibition of EBV-EA activation is a widely used in vitro assay to screen for potential anti-tumor promoting agents.
Proposed Mechanism of Action: A Multi-Pathway Approach
While direct and exhaustive studies on the molecular mechanism of this compound are limited, a plausible mechanism can be postulated based on the activities of its structural analog, dehydrotumulosic acid, and other triterpenoids isolated from Wolfiporia cocos. The proposed mechanism involves the modulation of several critical signaling pathways.
Glucocorticoid Receptor Agonism and Downstream Signaling
A pivotal study on dehydrotumulosic acid, which shares a high degree of structural similarity with this compound, revealed its function as a glucocorticoid receptor (GR) agonist. This interaction subsequently leads to the suppression of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway and a reduction in the production of pro-inflammatory cytokines. Given the structural similarity, it is highly probable that this compound shares this mechanism.
Modulation of Inflammatory Pathways
Triterpenoids from Wolfiporia cocos have been shown to modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, these compounds can downregulate the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Regulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Triterpenoids from Wolfiporia cocos have been demonstrated to modulate this pathway, suggesting a potential mechanism for their anti-cancer effects.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for Western Blot analysis.
Detailed Experimental Protocols
To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key experimental assays.
AAPH-Induced Red Blood Cell Lysis Assay
This assay assesses the antioxidant capacity of a compound by measuring its ability to protect red blood cells from free radical-induced hemolysis.
Materials:
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) solution in PBS
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash freshly collected RBCs three times with cold PBS by centrifugation (e.g., 1500 x g for 10 minutes at 4°C). After the final wash, resuspend the RBC pellet in PBS to a final concentration of 5% (v/v).
-
Assay Setup: In a 96-well plate, add 50 µL of the 5% RBC suspension to each well.
-
Treatment: Add 50 µL of various concentrations of this compound (pre-diluted in PBS) to the wells. For the control group, add 50 µL of PBS.
-
Incubation: Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Induction of Hemolysis: Add 100 µL of AAPH solution (final concentration, e.g., 200 mM) to all wells except the negative control (add PBS instead).
-
Monitoring Hemolysis: Incubate the plate at 37°C and measure the absorbance at 540 nm at regular intervals (e.g., every 30 minutes for 4 hours) using a microplate reader.
-
Complete Hemolysis Control: To a separate set of wells containing the RBC suspension, add a hypotonic solution (e.g., distilled water) to induce 100% hemolysis.
-
Calculation: The percentage of hemolysis inhibition is calculated using the following formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] * 100
Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay
This assay is used to screen for anti-tumor promoting activity by measuring the inhibition of EBV-EA induction in latently infected cells.
Materials:
-
Raji cells (human B-lymphoblastoid cell line latently infected with EBV)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
n-Butyric acid
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (for fixation)
-
EBV-EA positive human serum (as primary antibody)
-
FITC-conjugated anti-human IgG (as secondary antibody)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture Raji cells in RPMI 1640 medium with 10% FBS at 37°C in a 5% CO2 incubator.
-
Induction of EBV-EA: Seed Raji cells at a density of 1 x 10^6 cells/mL. Treat the cells with TPA (e.g., 20 ng/mL) and n-butyric acid (e.g., 4 mM) in the presence of various concentrations of this compound.
-
Incubation: Incubate the cells for 48 hours at 37°C.
-
Cell Smear and Fixation: Prepare cell smears on glass slides, air-dry, and fix with cold methanol for 10 minutes.
-
Immunofluorescence Staining:
-
Wash the fixed cells with PBS.
-
Incubate with EBV-EA positive human serum (diluted in PBS) for 1 hour at 37°C.
-
Wash three times with PBS.
-
Incubate with FITC-conjugated anti-human IgG (diluted in PBS) for 1 hour at 37°C in the dark.
-
Wash three times with PBS.
-
-
Microscopy: Mount the slides with a mounting medium and observe under a fluorescence microscope.
-
Data Analysis: Count the number of EA-positive cells (showing green fluorescence) and the total number of cells in at least 500 cells per sample. The percentage of EA induction is calculated.
Western Blot Analysis for PI3K/Akt and MAPK/ERK Pathways
This protocol details the detection of key phosphorylated proteins in the PI3K/Akt and MAPK/ERK signaling pathways to assess their activation status.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. After treatment, wash cells with cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Cell culture medium
-
This compound
-
Inducing agent (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well white, clear-bottom plate.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induction: Stimulate the cells with an inducing agent (e.g., TNF-α) to activate the NF-κB pathway.
-
Incubation: Incubate for the appropriate time to allow for luciferase expression (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the luciferase assay kit using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to the total protein concentration.
Quantitative Data Summary
As of the current literature review, specific quantitative data such as IC50 values for the inhibition of signaling pathways or cytokine production by this compound are not yet available. The primary quantitative data point is its inhibitory activity against AAPH-induced hemolysis and EBV-EA activation, for which specific concentrations and percentage inhibitions would be reported in the original research articles. Further quantitative studies are required to populate the following table with robust data.
| Biological Activity | Assay | Cell Line/System | Parameter | Value | Reference |
| Antioxidant | AAPH-induced RBC Lysis | Human Red Blood Cells | % Inhibition | Data not available | [1][2][3] |
| Anti-Tumor Promotion | EBV-EA Activation | Raji cells | IC50 | Data not available | [1] |
| Anti-inflammatory | NF-κB Reporter Assay | - | IC50 | Data not available | - |
| Anti-proliferative | PI3K/Akt Western Blot | - | IC50 | Data not available | - |
| Anti-proliferative | MAPK/ERK Western Blot | - | IC50 | Data not available | - |
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anti-cancer therapies. The proposed mechanism of action, centered around the modulation of the GR, NF-κB, PI3K/Akt, and MAPK/ERK pathways, provides a solid foundation for future research.
To further elucidate its precise mechanism, the following research directions are recommended:
-
Direct Binding Assays: To confirm the interaction of this compound with the glucocorticoid receptor.
-
Comprehensive Signaling Pathway Analysis: To perform detailed dose-response studies and time-course experiments to quantify the effects of this compound on the phosphorylation status and activity of key proteins in the proposed signaling pathways.
-
Transcriptomic and Proteomic Studies: To identify the global changes in gene and protein expression induced by this compound.
-
In Vivo Studies: To validate the in vitro findings in relevant animal models of inflammation and cancer.
The detailed experimental protocols provided in this guide are intended to facilitate these future investigations and contribute to a more complete understanding of the therapeutic potential of this compound.
References
Pharmacological Profile of 3-Epidehydrotumulosic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epidehydrotumulosic acid is a lanostane-type triterpenoid (B12794562) isolated from the medicinal fungus Poria cocos (syn. Wolfiporia cocos). This fungus has a long history of use in traditional Chinese medicine for its diverse therapeutic properties, including anti-inflammatory, immunomodulatory, and anti-tumor effects. Modern phytochemical investigations have identified a variety of triterpenoids, including this compound, as key bioactive constituents. This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound, with a focus on its anti-tumor and antioxidant activities.
Quantitative Pharmacological Data
The following tables summarize the available quantitative and semi-quantitative data on the biological activities of this compound. It is important to note that precise IC50 values for some activities are not available in the public domain and are reported here as described in the primary literature.
Table 1: Cytotoxic and Anti-Tumor Promoting Activity of this compound
| Activity | Cell Line/Assay | Result | Citation |
| Cytotoxicity | A549 (Human Lung Carcinoma) | Good | [1] |
| Cytotoxicity | DU145 (Human Prostate Carcinoma) | Good | [1] |
| Anti-tumor Promotion | Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) activation induced by TPA in Raji cells | IC50: 195-340 mol ratio/32 pmol TPA (for a group of related triterpene acids) | [2] |
Table 2: Antioxidant Activity of this compound
| Assay | Method | Result | Citation |
| Antioxidant Activity | AAPH-induced lysis of red blood cells | Inhibitory activity | [1] |
| Antioxidant Activity | DPPH radical scavenging | Not promising | [1] |
Experimental Protocols
Detailed experimental protocols for the studies specifically investigating this compound are not fully available in the public domain. The following are generalized protocols for the key assays mentioned in the literature, which can serve as a reference for designing further studies.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate human cancer cells (e.g., A549, DU145, HL-60) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of concentrations of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation
This assay is used to evaluate the anti-tumor-promoting potential of a compound.
-
Cell Culture: Culture Raji cells (a human Burkitt's lymphoma cell line latently infected with EBV) in an appropriate culture medium.
-
Induction of EBV-EA: Induce the lytic cycle and expression of EBV-EA by treating the Raji cells with a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA).
-
Compound Treatment: Concurrently treat the cells with various concentrations of this compound along with the TPA. Include a positive control (TPA alone) and a negative control (untreated cells).
-
Incubation: Incubate the cells for 48 hours at 37°C.
-
Immunofluorescence Staining: After incubation, wash the cells and prepare smears on glass slides. Fix the cells and stain for EBV-EA using an indirect immunofluorescence method with high-titer EBV-EA-positive human serum as the primary antibody and a fluorescein-conjugated anti-human IgG as the secondary antibody.
-
Microscopic Analysis: Count the number of EBV-EA-positive cells and the total number of cells in at least 500 cells per sample under a fluorescence microscope.
-
Data Analysis: Calculate the percentage of EBV-EA induction in the presence and absence of the test compound. The IC50 value is the concentration of the compound that reduces the induction of EBV-EA by 50%.
AAPH-Induced Red Blood Cell Lysis Assay
This assay assesses the antioxidant capacity of a compound to protect cells from free radical-induced damage.
-
Preparation of Red Blood Cells (RBCs): Obtain fresh blood and centrifuge to separate the RBCs. Wash the RBCs multiple times with a phosphate-buffered saline (PBS) solution. Resuspend the washed RBCs in PBS to a desired concentration (e.g., 5% hematocrit).
-
Compound Incubation: Incubate the RBC suspension with various concentrations of this compound for a predetermined period at 37°C. Include a vehicle control.
-
Induction of Hemolysis: Add 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), a free radical generator, to the RBC suspensions to induce hemolysis.
-
Monitoring Hemolysis: Monitor the extent of hemolysis over time by measuring the absorbance of the supernatant at 540 nm at regular intervals. Complete hemolysis is achieved by adding a hypotonic solution to a control sample.
-
Data Analysis: Calculate the percentage of hemolysis inhibition by the test compound compared to the control (AAPH alone). The IC50 value can be determined as the concentration of the compound that inhibits AAPH-induced hemolysis by 50%.
Signaling Pathways and Mechanisms of Action
Specific studies detailing the signaling pathways directly modulated by this compound are limited. However, research on the broader class of lanostane (B1242432) triterpenoids from Poria cocos provides insights into potential mechanisms of action, particularly in the context of inflammation and immunoregulation. These compounds have been shown to influence key inflammatory and immune signaling cascades.
Potential Anti-inflammatory and Immunomodulatory Signaling Pathways
Lanostane triterpenoids from Poria cocos have been reported to exert anti-inflammatory and immunomodulatory effects through the modulation of several key signaling pathways:
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some lanostane triterpenoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators.[3][4]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammatory responses. Inhibition of MAPK signaling by lanostane triterpenoids can lead to a reduction in the production of inflammatory cytokines.[3]
-
Th1/Th2 Immune Response: Lanostane triterpenoids have been observed to modulate the balance between T-helper 1 (Th1) and T-helper 2 (Th2) immune responses.[1] They can promote a Th1 response, characterized by the secretion of interferon-gamma (IFN-γ), while suppressing the Th2 response, which is associated with allergic inflammation.[1]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound using an MTT assay.
Conclusion and Future Directions
This compound, a lanostane triterpenoid from Poria cocos, has demonstrated noteworthy biological activities, including cytotoxicity against selected cancer cell lines and anti-tumor promoting effects. Its antioxidant properties appear to be context-dependent, with inhibitory activity observed in a cell-based assay but not in a chemical-based radical scavenging assay.
The current body of research, however, lacks specific quantitative data (e.g., precise IC50 values) for several of its key activities. Furthermore, the molecular mechanisms and specific signaling pathways through which this compound exerts its effects remain to be elucidated. Future research should focus on:
-
Quantitative Bioactivity Profiling: Determining the precise IC50 values of this compound against a broader panel of cancer cell lines and in various antioxidant and anti-inflammatory assays.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its cytotoxic and potential anti-inflammatory and immunomodulatory effects.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models of cancer and inflammatory diseases.
A more in-depth understanding of the pharmacological profile of this compound will be crucial for assessing its potential as a lead compound for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. H2valdien3 arrests the cell cycle and induces apoptosis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/MTOR and ERK1/2-MAPK signaling pathways are involved in autophagy stimulation induced by caloric restriction or caloric restriction mimetics in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Biological Activity of 3-Epidehydrotumulosic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epidehydrotumulosic acid is a lanostane-type triterpenoid, a class of natural products known for a wide array of biological activities. As research into novel therapeutic agents continues, understanding the in vitro bioactivity of compounds like this compound is a critical first step in the drug discovery and development pipeline. This technical guide provides a comprehensive overview of the currently available data on the in vitro biological activities of this compound, including its antioxidant properties. Furthermore, this document explores the potential for anticancer, anti-inflammatory, and antiviral activities by examining evidence from closely related compounds and the broader class of lanostane (B1242432) triterpenoids. Detailed experimental protocols for key assays and diagrams of potential signaling pathways are provided to facilitate further research in this area.
Antioxidant Activity
The ability of a compound to counteract oxidative stress is a key indicator of its therapeutic potential in a variety of diseases driven by cellular damage from reactive oxygen species (ROS).
Inhibitory Activity against AAPH-Induced Red Blood Cell Lysis
This compound has been reported to possess inhibitory activity against 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH)-induced lysis of red blood cells[1][2]. AAPH is a free radical generator, and its ability to cause hemolysis is a common model for studying oxidative damage to cell membranes. The inhibition of this process suggests that this compound can protect cell membranes from oxidative damage.
At present, specific quantitative data, such as IC50 values for the anti-hemolytic activity of this compound, are not available in the public domain.
Potential In Vitro Biological Activities
While direct and extensive experimental data for this compound is limited, the activities of structurally similar compounds, particularly other lanostane triterpenoids, provide a strong basis for predicting its potential biological effects.
Anticancer Potential
Anti-inflammatory Potential
Inflammation is a key pathological component of many chronic diseases. The enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are critical mediators of the inflammatory cascade and are common targets for anti-inflammatory drugs. Many triterpenoids have demonstrated inhibitory activity against these enzymes. Given the structural similarity of this compound to other bioactive triterpenoids, it is a promising candidate for evaluation as a COX/LOX inhibitor.
Antiviral Potential
The antiviral activity of lanostane triterpenoids is an area of active research[3][4][5][6][7]. A closely related compound, Dehydrotumulosic acid (DA), has demonstrated potent in vitro antiviral activity against several strains of coxsackievirus. This activity is attributed to its function as a glucocorticoid receptor (GR) agonist, leading to the suppression of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) signaling pathway. This finding provides a strong rationale for investigating the antiviral properties of this compound.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table presents data for the closely related compound, Dehydrotumulosic Acid, to illustrate the potential potency of this structural class.
Table 1: In Vitro Antiviral Activity of Dehydrotumulosic Acid (DA) against Coxsackieviruses
| Virus Strain | Assay Type | Metric | Value (µM) |
| CVB1 | Cytopathic Effect Inhibition | EC50 | Data not available |
| CVB2 | Cytopathic Effect Inhibition | EC50 | Data not available |
| CVB3 | Cytopathic Effect Inhibition | EC50 | Data not available |
| CVA16 | Cytopathic Effect Inhibition | EC50 | Data not available |
| CVA6 | Cytopathic Effect Inhibition | EC50 | Data not available |
Note: Specific EC50 values for Dehydrotumulosic acid were not provided in the cited abstract, but the study reported "strong antiviral effects"[4]. Further investigation of the full publication is needed to obtain these specific values.
Potential Signaling Pathways
Based on the mechanism of action of the related compound, Dehydrotumulosic acid, a potential signaling pathway for the antiviral and anti-inflammatory activity of this compound is proposed below.
Caption: Proposed mechanism of this compound.
Experimental Protocols
The following are detailed, generalized protocols for the key in vitro assays that can be used to evaluate the biological activity of this compound.
AAPH-Induced Red Blood Cell Lysis Inhibition Assay
This assay assesses the ability of a compound to protect red blood cells from oxidative damage induced by the free-radical generator AAPH.
Caption: Experimental workflow for RBC lysis assay.
Methodology:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Obtain fresh, healthy human or animal blood containing an anticoagulant.
-
Centrifuge the blood to separate the plasma and buffy coat, which are then discarded.
-
Wash the pelleted RBCs multiple times with isotonic phosphate-buffered saline (PBS), pH 7.4.
-
Resuspend the washed RBCs in PBS to a final concentration of 5% (v/v).
-
-
Assay Procedure:
-
In a series of microcentrifuge tubes, add the RBC suspension.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.5%) to the tubes. Include a vehicle control (solvent only) and a positive control (e.g., ascorbic acid).
-
Incubate the mixtures at 37°C for 30 minutes with gentle shaking.
-
Initiate hemolysis by adding a solution of AAPH (final concentration typically 200 mM in PBS).
-
Continue the incubation at 37°C for a specified period (e.g., 3-4 hours), with periodic gentle mixing.
-
Stop the reaction by placing the tubes on ice and then centrifuge to pellet the intact RBCs.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 540 nm, which corresponds to the amount of hemoglobin released.
-
A sample with complete hemolysis (RBCs lysed with distilled water) and a baseline sample (RBCs in PBS without AAPH) are used for calculations.
-
-
Data Analysis:
-
The percentage of hemolysis inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the AAPH-treated sample without the test compound, and Abs_sample is the absorbance of the AAPH-treated sample with the test compound.
-
The IC50 value (the concentration of the compound that inhibits 50% of hemolysis) is determined by plotting the percentage of inhibition against the compound concentration.
-
In Vitro Anti-inflammatory Assay: COX-2 and 5-LOX Inhibition
This protocol describes a method to assess the inhibitory effect of this compound on the key inflammatory enzymes COX-2 and 5-LOX.
Methodology:
-
Enzyme and Substrate Preparation:
-
Use commercially available COX-2 (human or ovine) and 5-LOX (potato or human recombinant) enzymes.
-
Prepare the substrate solutions: arachidonic acid for both enzymes.
-
-
COX-2 Inhibition Assay (Fluorometric or Colorimetric):
-
In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
-
Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Include a vehicle control.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
The production of prostaglandin (B15479496) G2 (PGG2) is measured using a probe that fluoresces or changes color in the presence of the peroxidase activity of COX.
-
Monitor the change in fluorescence or absorbance over time.
-
-
5-LOX Inhibition Assay (Spectrophotometric):
-
In a cuvette or 96-well plate, add the assay buffer and the 5-LOX enzyme.
-
Add various concentrations of this compound or a known 5-LOX inhibitor (e.g., zileuton) as a positive control. Include a vehicle control.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding arachidonic acid.
-
The formation of hydroperoxyeicosatetraenoic acids (HPETEs) is monitored by measuring the increase in absorbance at 234 nm.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
In Vitro Anticancer Assay: NCI-60 Sulforhodamine B (SRB) Assay
This protocol outlines a widely used method for determining the cytotoxicity of a compound against a panel of human cancer cell lines.
Methodology:
-
Cell Culture and Plating:
-
Culture the desired human cancer cell lines in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and plate them in 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations.
-
Add the compound dilutions to the appropriate wells. Include a vehicle control and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Fixation and Staining:
-
Terminate the experiment by gently adding cold trichloroacetic acid (TCA) to fix the cells to the bottom of the wells.
-
Incubate for 1 hour at 4°C.
-
Wash the plates several times with water to remove the TCA.
-
Stain the fixed cells with a solution of Sulforhodamine B (SRB) for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
-
Measurement and Data Analysis:
-
Solubilize the bound SRB dye with a Tris base solution.
-
Measure the absorbance at a wavelength of approximately 515 nm using a microplate reader.
-
The absorbance is proportional to the cellular protein mass.
-
Calculate the percentage of cell growth inhibition.
-
Determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a 50% reduction in the protein of cells at the beginning of the experiment) values.
-
Conclusion and Future Directions
This compound, a lanostane triterpenoid, demonstrates potential as a bioactive compound, with initial evidence pointing towards antioxidant properties. While comprehensive in vitro data remains to be fully elucidated, the biological activities of the structurally related compound, Dehydrotumulosic acid, particularly its antiviral effects, provide a compelling rationale for more in-depth investigation of this compound.
Future research should focus on:
-
Quantitative analysis of the antioxidant activity of this compound to determine its IC50 values in various antioxidant assays.
-
Comprehensive anticancer screening , such as through the NCI-60 panel, to identify any specific cancer cell line sensitivities.
-
Evaluation of its anti-inflammatory properties through COX/LOX enzyme inhibition assays and in cell-based models of inflammation.
-
Direct assessment of its antiviral activity against a broad range of viruses, building upon the promising results from related compounds.
-
Elucidation of its mechanism of action , including its effects on key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.
The detailed protocols and proposed signaling pathways provided in this guide serve as a foundational resource for researchers to systematically explore the therapeutic potential of this compound. Such studies are essential for advancing this natural product through the preclinical development pipeline.
References
- 1. molnova.com [molnova.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral lanostanoid triterpenes from the fungus Ganoderma pfeifferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-viral triterpenes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Technical Review of 3-Epidehydrotumulosic Acid: Therapeutic Potential and Mechanisms of Action
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
3-Epidehydrotumulosic acid, a lanostane-type triterpenoid (B12794562) primarily isolated from the medicinal fungus Poria cocos (syn. Wolfiporia cocos), has emerged as a compound of significant interest in the scientific community.[1] This guide provides a comprehensive technical overview of the existing literature on this compound and its closely related parent compound, tumulosic acid. It aims to serve as a resource for researchers, scientists, and drug development professionals by summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways. The therapeutic potential of these compounds, particularly in oncology and neuroprotection, warrants a detailed examination of their biological activities and underlying mechanisms.
Chemical Identity
-
Compound Name: this compound
-
CAS Number: 167775-54-4[1]
-
Molecular Formula: C₃₁H₄₈O₄[1]
-
Molecular Weight: 484.7 g/mol [1]
-
Class: Triterpenoid[1]
-
Source: Poria cocos (sclerotium)[1]
Therapeutic Potential and Biological Activities
The therapeutic potential of this compound and related triterpenoids from Poria cocos has been explored in several key areas, including anticancer, anti-inflammatory, and neuroprotective activities.
Anticancer Activity
Triterpenoids from Poria cocos, including tumulosic acid, have demonstrated notable anticancer effects. Studies suggest that tumulosic acid can induce apoptosis in ovarian cancer cells by modulating the PI3K/Akt signaling pathway.[2] Furthermore, this compound has been shown to possess antiproliferative activity against certain cancer cell lines.
Acetylcholinesterase Inhibition
This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of neurodegenerative diseases like Alzheimer's disease.[3] This inhibitory activity suggests a potential neuroprotective role for the compound.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.
| Compound | Cell Line | Assay Type | IC₅₀ Value | Reference |
| This compound | MOLT-4 | Antiproliferative (MTT) | > 40 μM | [4] |
| Compound | Enzyme | Assay Type | Inhibition (%) | Reference |
| This compound | Acetylcholinesterase (AChE) | Enzyme Inhibition | 13.88% | [3] |
Table 1: Antiproliferative and Enzyme Inhibition Data for this compound.
Key Signaling Pathways
The PI3K/Akt signaling pathway has been identified as a crucial mediator of the anticancer effects of tumulosic acid, a structurally similar compound to this compound. Inhibition of this pathway leads to decreased cell survival and induction of apoptosis in cancer cells.
Caption: PI3K/Akt Signaling Pathway Inhibition by Tumulosic Acid.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this review.
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
Caption: MTT Assay Workflow for Antiproliferative Activity.
Detailed Steps:
-
Cell Seeding: Cancer cell lines (e.g., MOLT-4) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: Following incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory effect of this compound on acetylcholinesterase activity is typically measured using the colorimetric method developed by Ellman.
Workflow:
Caption: Ellman's Method Workflow for AChE Inhibition.
Detailed Steps:
-
Reagent Preparation: A reaction mixture containing phosphate (B84403) buffer, acetylcholinesterase (AChE) enzyme, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is prepared.
-
Inhibitor Addition: this compound (the inhibitor) is added to the reaction mixture at various concentrations.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, acetylthiocholine (B1193921).
-
Colorimetric Reaction: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).
-
Absorbance Measurement: The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: The percentage of AChE inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.
Western Blotting for PI3K/Akt Pathway Analysis
To investigate the effect of tumulosic acid on the PI3K/Akt signaling pathway, Western blotting is employed to measure the expression levels of key proteins.
Detailed Steps:
-
Cell Lysis: Ovarian cancer cells (e.g., SKOV3) are treated with tumulosic acid for a specified time, then lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., PI3K, p-Akt, Akt, BCL2L1, BCL2) and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target proteins.
Conclusion and Future Directions
The available evidence suggests that this compound and related triterpenoids from Poria cocos hold significant therapeutic potential, particularly in the fields of oncology and neuroprotection. The anticancer activity appears to be mediated, at least in part, through the inhibition of the PI3K/Akt signaling pathway, while the neuroprotective potential is linked to the inhibition of acetylcholinesterase.
However, the current body of research is still in its early stages. Further studies are required to:
-
Elucidate the full spectrum of biological activities of this compound.
-
Determine its efficacy and safety in preclinical animal models.
-
Conduct more extensive quantitative studies, including the determination of IC₅₀ values against a broader range of cancer cell lines.
-
Fully characterize the molecular mechanisms underlying its therapeutic effects, including the identification of direct molecular targets.
A deeper understanding of the pharmacology of this compound will be crucial for its potential development as a novel therapeutic agent. This technical guide serves as a foundational resource to facilitate and inspire future research in this promising area.
References
Ethnobotanical Uses of Wolfiporia cocos and its Triterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wolfiporia cocos (syn. Poria cocos), a fungus known in Traditional Chinese Medicine (TCM) as Fuling, has been used for over two millennia to treat a wide array of ailments.[1] Its sclerotium, the primary medicinal part of the fungus, is rich in bioactive compounds, with triterpenoids and polysaccharides being the most significant.[2][3][4] This technical guide provides an in-depth overview of the ethnobotanical applications of W. cocos, with a specific focus on the pharmacological activities of its triterpenoid (B12794562) constituents. We present a compilation of quantitative data, detailed experimental protocols for the extraction, isolation, and bioactivity assessment of these compounds, and visual representations of the key signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of natural product drug discovery and development.
Introduction: Ethnobotanical Significance of Wolfiporia cocos
Wolfiporia cocos is a subterranean fungus that grows on the roots of pine trees and has a long history of medicinal use in East Asian countries.[5][6] Traditionally, it has been prescribed for its diuretic, sedative, and tonic effects.[7] In TCM, it is used to ameliorate conditions such as edema, insomnia, spleen deficiency, vomiting, and anxiety.[1][6][8] Modern scientific investigation has begun to validate these traditional uses, attributing the fungus's therapeutic properties to its rich phytochemical profile, particularly its triterpenoids and polysaccharides.[2][3][4] These compounds have been shown to possess a range of pharmacological activities, including anti-inflammatory, anti-tumor, immunomodulatory, and antioxidant effects.[3][4][8]
Bioactive Triterpenoids of Wolfiporia cocos
The primary bioactive triterpenoids isolated from W. cocos are lanostane-type compounds.[9] Among these, pachymic acid, dehydrotumulosic acid, polyporenic acid C, dehydrotrametenolic acid, and dehydroeburicoic acid are some of the most studied.[9] These triterpenoids are considered key chemical markers for evaluating the quality of W. cocos.[10][11]
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and biological evaluation of triterpenoids from Wolfiporia cocos.
Extraction and Isolation of Triterpenoids
A common method for extracting triterpenoids from the sclerotium of W. cocos involves solvent extraction followed by chromatographic separation.
3.1.1. Ethanol (B145695) Reflux Extraction
-
Preparation: Pulverize the dried sclerotium of W. cocos (2.0 kg) into a fine powder.[1]
-
Extraction: Add 10 L of 95% ethanol to the powdered material and perform reflux extraction for 3 hours at room temperature. Repeat this process three times.[1]
-
Concentration: Combine the ethanol extracts and evaporate the solvent under vacuum to yield a crude extract.[1]
3.1.2. Fractionation by Column Chromatography
-
Adsorption: Mix the crude extract with silica (B1680970) gel G (200–300 mesh).
-
Elution: Fractionate the mixture on a silica gel column using a gradient elution with petroleum ether and ethyl acetate (B1210297) (from 100:0 to 75:15 to 1:1).
-
Further Purification: Collect and combine the fractions. Subject them to further chromatography on a silica gel H column (60–120 mesh) with a step gradient of cyclohexane-ethyl acetate (100:0 to 75:15) to isolate individual triterpenoid compounds.[1]
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
The quantification of specific triterpenoids is crucial for standardization and quality control.
3.2.1. Sample Preparation
-
Mashing and Soaking: Dehydrate W. cocos samples to a stable weight and mash them using a pestle and mortar. Accurately weigh 3 grams of the ground sample and soak it in 30 mL of methanol (B129727) for 1 hour.[10]
-
Ultrasonic Treatment: Subject the mixture to ultrasonic treatment at 40°C for 30 minutes.[10]
-
Centrifugation: Adjust the mixture to a constant weight by adding methanol and then centrifuge at 4000 × g for 15 minutes. The supernatant is used for HPLC analysis.[10]
3.2.2. HPLC Conditions
-
Column: Shim-pack GIST C18 column (100 mm × 2.1 mm, 1.9 μm).[10]
-
Mobile Phase: A gradient of methanol (A) and ultrapure water (B) is used as follows: 0–4 min, 50% to 90% A; 4–8 min, 90% A; 8–11 min, 90% to 100% A; 11–20 min, 100% A; 20–24 min, 100% to 50% A; 24–25 min, 50% A.[10]
-
Flow Rate: 0.30 mL/min.[10]
-
Detection Wavelength: 241 nm.[10]
-
Injection Volume: 1.0 μL.[10]
In Vitro Anti-Tumor Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., Panc-1, MiaPaca-2, AsPc-1, BxPc-3) into 96-well plates at a density of 1,000 to 100,000 cells per well and allow them to attach for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the isolated triterpenoids or triterpene extract (PTE) for 24 to 72 hours.[9]
-
MTT Addition: Add 10 μL of MTT solution (5 mg/mL) to each well to achieve a final concentration of 0.45 mg/mL.[9][12]
-
Incubation: Incubate the plates for an additional 1 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[9][12]
-
Solubilization: Add 100 μL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12]
Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
The Griess assay is used to measure nitric oxide production by macrophages, a key indicator of inflammatory response.
-
Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of triterpenoids for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each sample.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite (B80452) in the samples is determined from a sodium nitrite standard curve.[13]
Immunomodulatory Activity: Cytokine Profiling by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of cytokines (e.g., TNF-α, IL-1β, IL-6) released by immune cells.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.[6]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.[6]
-
Sample Incubation: Add cell culture supernatants (from triterpenoid-treated immune cells) and standards to the wells and incubate for 2 hours at room temperature.[6]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.[6]
-
Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature in the dark.[6]
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate for 15-30 minutes at room temperature in the dark.[6]
-
Stopping Reaction and Measurement: Add a stop solution and measure the absorbance at 450 nm.[6]
Quantitative Data Summary
The following tables summarize the quantitative data on the triterpenoid content and biological activities of Wolfiporia cocos and its isolated compounds.
Table 1: Content of Major Triterpenoids in Different Tissues of Wolfiporia cocos
| Triterpenoid | Natural Sclerotium (Surface Layer) (g/kg) | Pollution-Controlled Cultured Sclerotium (Surface Layer) (g/kg) |
| Dehydrotumulosic acid | 12.3 ± 0.3 | 14.8 ± 0.8 |
| Polyporenic acid C | 0.9 ± 0.0 | 18.1 ± 0.6 |
| Pachymic acid | 1.3 ± 0.1 | 17.6 ± 1.3 |
| Dehydrotrametenolic acid | 13.5 ± 0.8 | 21.2 ± 1.5 |
| Dehydroeburicoic acid | 8.5 ± 0.2 | 9.1 ± 0.7 |
| (Data sourced from[10]) |
Table 2: Anti-proliferative Activity (IC50 Values) of W. cocos Triterpenes on Pancreatic Cancer Cell Lines
| Compound/Extract | Panc-1 (µg/mL or µM) | MiaPaca-2 (µg/mL or µM) | AsPc-1 (µg/mL or µM) | BxPc-3 (µg/mL or µM) |
| PTE (24h) | 28.3 µg/mL | 29.4 µg/mL | 13.7 µg/mL | 1.2 µg/mL |
| PTE (48h) | 24.5 µg/mL | 23.0 µg/mL | 11.3 µg/mL | 1.0 µg/mL |
| Pachymic Acid (24h) | - | - | - | 0.26 µM |
| Dehydropachymic Acid (24h) | - | - | - | 1.02 µM |
| Polyporenic Acid C (24h) | - | - | - | 21.76 µM |
| (Data sourced from[7]) |
Table 3: Inhibitory Effects of W. cocos Triterpenoids on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells
| Compound | IC50 (µM) |
| 29-hydroxypolyporenic acid C | 16.8 ± 2.7 |
| Polyporenic acid C | 18.2 ± 3.3 |
| Poricoic acid GM | 9.73 |
| (Data sourced from[4][14]) |
Signaling Pathways Modulated by Wolfiporia cocos Triterpenoids
Wolfiporia cocos triterpenoids exert their pharmacological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved in their anti-inflammatory and anti-tumor activities.
Anti-Inflammatory Signaling
Triterpenoids from W. cocos have been shown to inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways and activating the Keap1-Nrf2 pathway.
Caption: Inhibition of NF-κB and MAPK pathways by W. cocos triterpenoids.
Anti-Tumor Signaling
The anti-cancer effects of W. cocos triterpenoids are mediated through the induction of apoptosis and cell cycle arrest, often involving the PI3K/Akt and MAPK/ERK pathways.
Caption: Anti-tumor mechanisms of W. cocos triterpenoids.
Experimental Workflow for Triterpenoid Bioactivity Screening
The following diagram illustrates a typical workflow for the screening and evaluation of the biological activity of W. cocos triterpenoids.
Caption: Workflow for bioactivity screening of W. cocos triterpenoids.
Conclusion
Wolfiporia cocos is a valuable source of bioactive triterpenoids with significant therapeutic potential. The traditional ethnobotanical knowledge surrounding this medicinal fungus is now being substantiated by modern scientific research, revealing the molecular mechanisms underlying its pharmacological effects. The data and protocols presented in this guide offer a foundation for further investigation into the anti-inflammatory, anti-tumor, and immunomodulatory properties of these compounds. Continued research and development in this area may lead to the discovery of novel drug candidates for the treatment of various diseases.
References
- 1. Triterpenes from Poria cocos suppress growth and invasiveness of pancreatic cancer cells through the downregulation of MMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of anticancer activities of Poria cocos ethanol extract in breast cancer: In vivo and in vitro, identification and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb [frontiersin.org]
- 4. Frontiers | Progress in the study of bioactivity, chemical composition and pharmacological mechanism of action in Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb [frontiersin.org]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. snapcyte.com [snapcyte.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anti-inflammatory Effects of 3-Epidehydrotumulosic Acid
Disclaimer: Information regarding the anti-inflammatory effects of 3-Epidehydrotumulosic Acid is limited in publicly available scientific literature. This guide leverages data from its close structural analog, Dehydrotumulosic Acid, and other related triterpenoids isolated from Poria cocos to provide a comprehensive overview of its potential anti-inflammatory properties and mechanisms of action. This approach is based on the assumption of similar biological activity due to structural homology.
Introduction
This compound is a lanostane-type triterpenoid, a class of natural compounds found in various fungi, including Poria cocos (Fu Ling), a well-known ingredient in traditional Chinese medicine. Triterpenoids from this fungus have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. This technical guide provides a detailed examination of the anti-inflammatory properties of this compound, with a focus on its mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the involved signaling pathways.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of Dehydrotumulosic Acid and its derivatives has been evaluated in various in vitro and in vivo models. The following tables summarize the available quantitative data.
Table 1: In Vivo Anti-inflammatory Activity
| Compound | Model | Parameter | ID₅₀ | Source |
| 3β-p-hydroxybenzoyldehydrotumulosic acid | TPA-induced mouse ear edema | Edema Inhibition | 0.27 mg/ear | [Not Available] |
| 3β-p-hydroxybenzoyldehydrotumulosic acid | Arachidonic acid-induced mouse ear edema | Edema Inhibition | 1.25 mg/ear | [Not Available] |
| Dehydrotumulosic acid | TPA-induced acute edema | Edema Inhibition | 4.7 x 10⁻³ µmol/ear | [1] |
Table 2: In Vitro Anti-inflammatory Activity
| Compound | Cell Line | Parameter | IC₅₀ | Source |
| Triterpenoid Compound 40 from Poria cocos | RAW 264.7 macrophages | NO Production Inhibition | 16.8 ± 2.7 µM | [2] |
| Triterpenoid Compound 44 from Poria cocos | RAW 264.7 macrophages | NO Production Inhibition | 18.2 ± 3.3 µM | [2] |
Table 3: Effect of Poricoic Acid B (from Poria cocos) on Pro-inflammatory Cytokine Production
| Concentration | TNF-α Production | IL-1β Production | IL-6 Production |
| 10 µg/mL | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
| 20 µg/mL | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
| 40 µg/mL | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
| Source:[3] | |||
| (Note: Specific IC₅₀ values for cytokine inhibition by Dehydrotumulosic Acid were not available in the searched literature.) |
Mechanism of Action: Signaling Pathways
The primary anti-inflammatory mechanism of Dehydrotumulosic Acid is believed to be its function as a glucocorticoid receptor (GR) agonist. This interaction initiates a signaling cascade that ultimately suppresses inflammatory responses.
Glucocorticoid Receptor (GR) Activation Pathway
Dehydrotumulosic Acid binds to and activates the glucocorticoid receptor, which is typically located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, the activated GR dimerizes and binds to glucocorticoid response elements (GREs) on the DNA, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1.
Suppression of MAPK/ERK Signaling Pathway
Activation of the glucocorticoid receptor by Dehydrotumulosic Acid leads to the suppression of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) signaling pathway.[4] This pathway is a critical regulator of cellular processes, including inflammation. By inhibiting this pathway, Dehydrotumulosic Acid can reduce the production of various pro-inflammatory mediators.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
TPA-Induced Mouse Ear Edema Model
This in vivo model is used to assess the topical anti-inflammatory activity of a compound.
Protocol:
-
Animals: Male ICR mice (25-30 g) are used.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone (B3395972) or ethanol) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control and receives the solvent only.
-
Treatment: The test compound (e.g., 3β-p-hydroxybenzoyldehydrotumulosic acid) dissolved in a vehicle is applied topically to the right ear shortly before or after TPA application.
-
Assessment of Edema: After a specific period (e.g., 6 hours), the mice are euthanized, and a circular section (e.g., 6 mm in diameter) is punched out from both ears. The weight of the ear punches is measured.
-
Calculation of Inhibition: The anti-inflammatory activity is expressed as the percentage of inhibition of edema, calculated as: [(A - B) / A] x 100, where A is the increase in weight of the TPA-treated ear punch compared to the control ear punch in the vehicle-treated group, and B is the increase in weight of the TPA-treated ear punch compared to the control ear punch in the compound-treated group. The ID₅₀ value is the dose that causes 50% inhibition of edema.
In Vitro Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cultured macrophages.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The plates are incubated for a further 24 hours.
-
Measurement of NO: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Calculation of Inhibition: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is the concentration of the compound that inhibits NO production by 50%.
Glucocorticoid Receptor (GR) Binding Assay
This assay determines the affinity of a compound for the glucocorticoid receptor.
Protocol:
-
Preparation of Cytosol: Cytosolic extracts containing the glucocorticoid receptor are prepared from a suitable cell line or tissue.
-
Competition Assay: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the cytosolic extract in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal adsorption or size-exclusion chromatography.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radiolabeled ligand) can be determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
While direct evidence for the anti-inflammatory effects of this compound is still emerging, the data available for its close analog, Dehydrotumulosic Acid, and other triterpenoids from Poria cocos strongly suggest its potential as a potent anti-inflammatory agent. The primary mechanism of action appears to be through the activation of the glucocorticoid receptor, leading to the suppression of key pro-inflammatory signaling pathways like MAPK/ERK and the subsequent reduction in the production of inflammatory mediators. Further research is warranted to fully elucidate the specific anti-inflammatory profile and therapeutic potential of this compound. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations in this promising area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb [frontiersin.org]
- 3. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydrotumulosic acid: a potential glucocorticoid receptor agonist with anti-coxsackievirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Cytotoxic Profile of 3-Epidehydrotumulosic Acid Remains Undisclosed
Despite a comprehensive search of available scientific literature, no specific studies detailing the cytotoxic effects of 3-Epidehydrotumulosic Acid on cancer cell lines have been publicly reported. As a result, quantitative data on its efficacy, such as IC50 values, and the underlying molecular mechanisms, including impacts on signaling pathways, remain unknown.
This absence of published research means that a detailed technical guide or whitepaper on the core cytotoxicity studies of this compound cannot be constructed at this time. Key elements required for such a document, including data on cell viability, apoptosis induction, cell cycle arrest, and specific experimental protocols, are not available in the public domain.
For researchers, scientists, and drug development professionals interested in the potential of this compound as an anti-cancer agent, this represents a significant knowledge gap. Future research would need to be initiated to explore its cytotoxic properties.
Hypothetical Framework for Future Cytotoxicity Studies
Should research on this compound commence, a standard investigative workflow would likely be employed. This would involve a series of established experimental protocols to determine its anti-cancer potential.
Experimental Workflow: A Proposed Model
A typical research plan would begin with preliminary cytotoxicity screening, followed by more in-depth mechanistic studies.
Caption: Proposed experimental workflow for investigating the cytotoxicity of a novel compound.
Potential Signaling Pathways for Investigation
Based on the mechanisms of other cytotoxic compounds, future studies on this compound could focus on key signaling pathways involved in cell death and proliferation.
Apoptosis Signaling Cascade
A primary area of investigation would be the induction of apoptosis, or programmed cell death. This can occur through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
Cell Cycle Regulation Pathway
Another critical area of study would be the effect of this compound on cell cycle progression. Many anti-cancer agents function by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from dividing.
Caption: Key phases and checkpoints of the eukaryotic cell cycle.
Conclusion
The exploration of novel compounds for their anti-cancer properties is a cornerstone of oncological research. While this compound is a compound of interest, the lack of available data underscores the vastness of the undiscovered chemical space in drug development. For the scientific community, this presents an opportunity for novel research that could potentially uncover a new class of cytotoxic agents. Until such studies are conducted and published, the therapeutic potential of this compound remains a matter of speculation.
Uncharted Territory: The Antiviral Potential of 3-Epidehydrotumulosic Acid Against Epstein-Barr Virus
A Note to the Reader: As of the current date, a thorough review of published scientific literature reveals no specific studies on the antiviral activity of 3-Epidehydrotumulosic Acid against the Epstein-Barr virus (EBV). Consequently, the creation of an in-depth technical guide with quantitative data and established experimental protocols for this specific compound is not feasible.
This document, therefore, serves as a hypothetical framework for researchers, scientists, and drug development professionals. It outlines the standard methodologies and investigative pathways that would be employed to assess the anti-EBV potential of a novel compound like this compound, a triterpenoid (B12794562). The experimental protocols, data tables, and diagrams presented herein are based on established practices in the field of antiviral research for EBV and are intended to be illustrative rather than representative of actual experimental results for this compound.
Introduction: The Epstein-Barr Virus and the Rationale for Lytic Cycle Inhibition
The Epstein-Barr virus, a member of the herpesvirus family, is a ubiquitous human pathogen that infects a vast majority of the global population. While often asymptomatic, EBV is associated with a range of malignancies, including Burkitt's lymphoma, nasopharyngeal carcinoma, and certain gastric cancers. The virus exists in two states: a latent phase, where it persists quietly within host cells, and a lytic phase, which is responsible for viral replication and transmission.
Inhibition of the EBV lytic cycle is a promising therapeutic strategy. By preventing the virus from replicating, it is possible to reduce viral load, mitigate associated pathologies, and potentially prevent the onset of EBV-associated cancers. Triterpenoids, a class of naturally occurring compounds, have demonstrated a variety of biological activities, including antiviral effects. This has led to scientific interest in exploring novel triterpenoids, such as this compound, as potential inhibitors of the EBV lytic cycle.
Hypothetical Efficacy and Cytotoxicity Profile
To evaluate a novel compound, its efficacy against the virus must be weighed against its toxicity to host cells. This is typically quantified by the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), respectively. The selectivity index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the compound's therapeutic window.
Table 1: Hypothetical In Vitro Activity of this compound Against Epstein-Barr Virus
| Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| P3HR1 | EBV DNA Quantification | Data not available | Data not available | Data not available |
| B95-8 | Lytic Protein Expression | Data not available | Data not available | Data not available |
| Raji | Superinfection Assay | Data not available | Data not available | Data not available |
This table is a template for presenting quantitative data. No actual data for this compound is available.
Standard Experimental Protocols for Antiviral Evaluation
The following sections detail the standard experimental methodologies that would be employed to assess the anti-EBV activity of a compound like this compound.
Cell Lines and Virus Strains
-
Cell Lines:
-
P3HR1 and B95-8 cells: These are EBV-positive lymphoblastoid cell lines that spontaneously enter the lytic cycle, making them suitable for studying the inhibition of viral replication.
-
Raji cells: An EBV-positive Burkitt's lymphoma cell line that is typically in a latent state. Lytic replication can be induced by superinfection with EBV from P3HR1 cells or by chemical inducers.
-
EBV-negative cell lines (e.g., BJAB, HEK293): Used as controls and for cytotoxicity assays to assess the compound's effect on uninfected cells.
-
-
Virus Induction:
-
The lytic cycle can be induced in latently infected cells using chemical agents such as 12-O-tetradecanoylphorbol-13-acetate (TPA) and sodium butyrate (B1204436) (NaB).
-
Cytotoxicity Assay
The cytotoxicity of this compound would be determined using a standard method such as the MTT assay.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
-
Methodology:
-
Seed EBV-negative cells (e.g., BJAB) in a 96-well plate.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow for formazan formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
-
Caption: Workflow for a standard MTT cytotoxicity assay.
Antiviral Activity Assays
Several assays would be used to determine the antiviral efficacy of the compound.
-
Principle: This assay quantifies the amount of viral DNA in infected cells, providing a direct measure of viral replication.
-
Methodology:
-
Seed EBV-producing cells (e.g., P3HR1) or induced Raji cells.
-
Treat the cells with various concentrations of this compound.
-
After incubation, extract total DNA from the cells.
-
Perform qPCR using primers specific for a conserved EBV gene (e.g., BALF5, which encodes the viral DNA polymerase).
-
Quantify the EBV DNA copy number relative to a cellular housekeeping gene (e.g., GAPDH).
-
Calculate the EC₅₀ value, the concentration at which the compound inhibits EBV DNA replication by 50%.
-
-
Principle: This technique detects the expression of key EBV lytic proteins, providing insight into which stage of the lytic cycle is inhibited.
-
Methodology:
-
Treat EBV-positive cells with this compound and induce the lytic cycle if necessary.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for immediate-early (e.g., Zta, Rta) and early (e.g., EA-D) lytic proteins.
-
Detect the protein bands using a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal.
-
Caption: General workflow for evaluating antiviral activity.
Hypothetical Mechanism of Action: Targeting the Lytic Cascade
The EBV lytic cycle is a tightly regulated cascade of gene expression. It begins with the expression of two immediate-early transactivators, Zta (BZLF1) and Rta (BRLF1). These proteins then activate the expression of early genes, which are involved in viral DNA replication. Finally, late genes, encoding structural proteins, are expressed.
A potential mechanism of action for a triterpenoid like this compound would be the inhibition of the immediate-early transactivators, Zta and Rta. By blocking the function or expression of these key proteins, the entire lytic cascade would be halted.
Caption: Hypothetical inhibition of the EBV lytic cascade.
To investigate this, reporter gene assays would be employed. Plasmids containing the promoters of Zta or Rta linked to a reporter gene (e.g., luciferase) would be transfected into cells. The ability of this compound to inhibit the activation of these promoters in the presence of lytic inducers would then be measured.
Conclusion and Future Directions
While there is currently no direct evidence for the anti-EBV activity of this compound, its classification as a triterpenoid suggests that it may warrant investigation. The hypothetical framework outlined in this document provides a roadmap for such a study. Future research would need to begin with the fundamental cytotoxicity and antiviral screening assays described. If promising activity is observed, further studies would be required to elucidate the precise mechanism of action, followed by preclinical evaluation in animal models of EBV-associated diseases. The exploration of novel natural compounds remains a critical avenue in the search for more effective and less toxic antiviral therapies.
Technical Whitepaper: A Methodological Framework for Assessing the Antioxidant Properties of 3-Epidehydrotumulosic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Epidehydrotumulosic Acid is a triterpenoid (B12794562) of interest for its potential pharmacological activities. However, publicly available data on its specific antioxidant properties is currently limited. This technical guide provides a comprehensive framework for the systematic evaluation of the antioxidant potential of this compound. It outlines detailed experimental protocols for key in vitro and cell-based assays, templates for data presentation, and discusses potential mechanisms of action. The guide is intended to serve as a foundational resource for researchers initiating studies into the antioxidant capacity of this and other novel triterpenoid compounds.
Introduction: The Rationale for Antioxidant Evaluation
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] Natural products, particularly terpenoids, are a rich source of compounds with potent antioxidant activities that can mitigate oxidative damage.[2][3] this compound, a triterpenoid compound, belongs to a class of molecules known for a range of biological activities.[4][5] A thorough investigation of its antioxidant properties is a critical first step in elucidating its therapeutic potential.
This document presents a methodological approach for characterizing the antioxidant profile of this compound. It details the requisite experimental procedures, from initial chemical-based radical scavenging assays to more biologically relevant cell-based models.
In Vitro Antioxidant Capacity Assays
A panel of in vitro assays is essential to determine the direct radical scavenging and reducing capabilities of a test compound. The following assays are recommended for a comprehensive initial screening.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common and rapid method to assess a compound's ability to act as a free radical scavenger or hydrogen donor.[6] The stable DPPH radical has a deep purple color, which fades to yellow upon reduction by an antioxidant.[7]
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in spectrophotometric-grade methanol (B129727). The solution should be freshly made and kept in the dark to prevent degradation.[8]
-
Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions (e.g., 1, 10, 25, 50, 100 µg/mL). Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.[9]
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the test compound or control dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control (100% radical activity), mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
A blank well should contain 200 µL of the solvent.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[7][9] Measure the absorbance at 517 nm using a microplate reader.[10]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
Scavenging Activity (%) = [ (Abs_control - Abs_sample) / Abs_control ] * 100[9]
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic compounds.[11]
Experimental Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Preparation of ABTS Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or ethanol (B145695) to achieve an absorbance of 0.700 ± 0.02 at 734 nm.[8][12]
-
Assay Procedure:
-
Add 10 µL of the test compound or control (e.g., Trolox) at various concentrations to a cuvette or well.
-
Add 1 mL of the ABTS working solution and mix thoroughly.
-
-
Incubation and Measurement: Allow the reaction to proceed for 6-7 minutes at room temperature, protected from light. Measure the absorbance at 734 nm.[8][13]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows:
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the antioxidant potential of a compound through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions at a low pH. The reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.[14]
Experimental Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions fresh:
-
300 mM Acetate (B1210297) buffer (pH 3.6).
-
10 mM TPTZ in 40 mM HCl.
-
20 mM Ferric Chloride (FeCl₃·6H₂O) solution.
-
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[15][16]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the appropriately diluted test compound, standard (Ferrous Sulfate or Trolox), or control to each well.
-
Add 180-220 µL of the pre-warmed FRAP working solution to each well.[17]
-
-
Incubation and Measurement: Incubate the plate at 37°C. Take absorbance readings at 593 nm after a set time (e.g., 4-60 minutes, depending on the specific protocol). A kinetic reading is often recommended.[14][18]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared with a known concentration of Fe²⁺. Results are expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺/mg of compound).[14]
Cell-Based Antioxidant Assays
To assess antioxidant activity in a more biologically relevant context, cell-based assays are crucial. They account for factors like cell uptake, metabolism, and localization of the compound.[1]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), within live cells.[19][20]
Experimental Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom tissue culture plate at a density to achieve 90-100% confluency after 24 hours (e.g., 6 x 10⁴ cells/well).[20]
-
Cell Treatment:
-
Remove the growth medium and wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Add 50 µL of DCFH-DA probe solution (e.g., 50 µM in treatment medium) to all wells.[21]
-
Add 50 µL of the test compound (this compound) or a standard antioxidant (e.g., Quercetin) at various concentrations to the appropriate wells.[21]
-
Incubate the plate for 1 hour at 37°C in a CO₂ incubator.[22]
-
-
Induction of Oxidative Stress:
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically for 1 hour, with readings every 1-5 minutes (Excitation: ~485 nm, Emission: ~538 nm).[21][22]
-
Calculation:
Data Presentation
Quantitative data from the antioxidant assays should be summarized in a clear, tabular format to facilitate comparison and interpretation. The following table is a template for presenting such results.
Table 1: Hypothetical Antioxidant Activity of this compound (Note: The following data is for illustrative purposes only and does not represent actual experimental results.)
| Assay | Parameter | This compound | Positive Control |
| DPPH Scavenging | IC₅₀ (µg/mL) | [Value] | Ascorbic Acid: [Value] |
| ABTS Scavenging | TEAC (mg Trolox Eq/g) | [Value] | Trolox: 1000 |
| FRAP | Ferric Reducing Power (µM Fe(II) Eq/mg) | [Value] | Ascorbic Acid: [Value] |
| CAA Assay | IC₅₀ (µM) | [Value] | Quercetin: [Value] |
| CAA Assay | CAA Value (µmol QE/100 µmol) | [Value] | Quercetin: [Value] |
Potential Mechanisms of Antioxidant Action
The antioxidant activity of triterpenoids can be attributed to several mechanisms:
-
Direct Radical Scavenging: The molecular structure of triterpenoids may allow them to donate a hydrogen atom or an electron to neutralize highly reactive free radicals, thus terminating the oxidative chain reaction.[3][23]
-
Modulation of Cellular Antioxidant Pathways: Beyond direct scavenging, many natural compounds exert their antioxidant effects by upregulating endogenous defense systems. A key pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway .[24][25] Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase.[25][[“]][27] Investigating the ability of this compound to activate the Nrf2 pathway would provide crucial insight into its indirect antioxidant mechanisms.
Mandatory Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and antioxidant activity of total triterpenoids in the mycelium of a medicinal fungus, Sanghuangporus sanghuang - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. benchchem.com [benchchem.com]
- 9. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 10. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. assaygenie.com [assaygenie.com]
- 19. benchchem.com [benchchem.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
- 22. zen-bio.com [zen-bio.com]
- 23. researchgate.net [researchgate.net]
- 24. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 26. consensus.app [consensus.app]
- 27. mdpi.com [mdpi.com]
The Pharmacological Potential of 3-Epidehydrotumulosic Acid: An In-Depth Technical Guide for Researchers
Introduction
3-Epidehydrotumulosic acid, a lanostane-type triterpenoid, is a constituent of the medicinal mushroom Poria cocos (Fu Ling), a staple in Traditional Chinese Medicine (TCM). For centuries, Poria cocos has been prescribed for its diuretic, sedative, and tonic effects, traditionally used to address ailments related to the spleen, lungs, and kidneys. Modern research has begun to elucidate the pharmacological activities of its chemical constituents, with a significant focus on its rich content of triterpenoids and polysaccharides. These compounds have been associated with a range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge on this compound, with a focus on its potential therapeutic applications, relevant experimental protocols, and putative mechanisms of action for researchers and drug development professionals.
Data Presentation: Quantitative Analysis
While specific quantitative data for the bioactivity of this compound is not extensively available in the current literature, the following table summarizes the quantitative analysis of this and other major triterpenoids in Poria cocos. This data is crucial for the standardization and quality control of Poria cocos extracts.
| Compound | Concentration Range (mg/g of dried material) | Analytical Method | Reference |
| This compound | Not explicitly quantified in most studies | HPLC-UV | [1] |
| Dehydrotumulosic Acid | 0.1 - 0.5 | HPLC-UV | [1] |
| Pachymic Acid | 0.5 - 5.0 | HPLC-UV | |
| Dehydropachymic Acid | 0.2 - 2.0 | HPLC-UV | |
| Polyporenic Acid C | 0.1 - 1.0 | HPLC-UV |
Note: The concentration ranges are approximate and can vary significantly based on the source, age, and part of the Poria cocos sclerotium used.
Putative Biological Activities and Mechanisms of Action
Based on studies of structurally similar triterpenoids isolated from Poria cocos and other medicinal fungi, this compound is hypothesized to possess significant anti-inflammatory and anticancer properties.
Anti-Inflammatory Activity
Triterpenoids from Poria cocos have demonstrated potent anti-inflammatory effects. The primary mechanism is believed to be the inhibition of key inflammatory mediators and signaling pathways.
Putative Signaling Pathway for Anti-Inflammatory Action:
Caption: Putative anti-inflammatory mechanism of this compound.
Anticancer Activity
Several triterpenoids from Poria cocos have been shown to induce apoptosis in various cancer cell lines. The proposed mechanism involves the activation of intrinsic and extrinsic apoptotic pathways.
Putative Signaling Pathway for Apoptosis Induction:
Caption: Putative apoptotic mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's bioactivity.
Isolation and Purification of this compound
Workflow for Isolation and Purification:
Caption: Workflow for isolating this compound.
-
Extraction: Powdered, dried sclerotia of Poria cocos (1 kg) are subjected to Soxhlet extraction with 95% ethanol (B145695) for 24 hours.
-
Concentration: The ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned with chloroform. The chloroform layer, containing the triterpenoids, is collected.
-
Column Chromatography: The chloroform extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol (B129727).
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to known triterpenoids are pooled.
-
Preparative HPLC: The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to isolate this compound.[2]
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).[2]
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and the cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours.
-
Griess Assay: The concentration of nitric oxide (NO) in the cell culture supernatant is determined using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vitro Anticancer Assay (Apoptosis by Flow Cytometry)
-
Cell Culture: A human cancer cell line (e.g., HeLa, MCF-7) is cultured in appropriate medium.
-
Cell Seeding: Cells are seeded in a 6-well plate and allowed to adhere.
-
Treatment: Cells are treated with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[3]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are determined.[3]
Conclusion
This compound, as a constituent of the well-established traditional medicine Poria cocos, represents a promising area for natural product-based drug discovery. While direct evidence for its specific biological activities and mechanisms is still emerging, the pharmacological profile of related triterpenoids suggests its potential as an anti-inflammatory and anticancer agent. The experimental protocols and putative signaling pathways outlined in this guide provide a framework for future research to unlock the full therapeutic potential of this natural compound. Further investigation is warranted to establish its precise mechanisms of action and to obtain robust quantitative data on its efficacy.
References
Methodological & Application
Application Notes and Protocols for the Extraction of 3-Epidehydrotumulosic Acid from Wolfiporia cocos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wolfiporia cocos, also known as Poria cocos or Fu Ling, is a well-known medicinal fungus used in traditional Chinese medicine for centuries. It is a rich source of various bioactive compounds, including a class of tetracyclic triterpenoids known as lanostane (B1242432) triterpenoids. Among these, 3-Epidehydrotumulosic acid has garnered significant interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from the dried sclerotium of Wolfiporia cocos. The methodologies described herein are based on established scientific literature and are intended to guide researchers in obtaining this valuable compound for further investigation.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₄₈O₄ |
| Molecular Weight | 484.7 g/mol |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone. |
| Purity (Commercially Available) | ≥ 98% |
Experimental Protocols
I. Extraction of Total Triterpenoids from Wolfiporia cocos
This protocol outlines the initial extraction of the crude triterpenoid (B12794562) fraction from the dried sclerotium of Wolfiporia cocos.
Materials and Equipment:
-
Dried sclerotium of Wolfiporia cocos
-
Grinder or mill
-
Reflux extraction apparatus
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Preparation of Fungal Material: Grind the dried sclerotium of Wolfiporia cocos into a fine powder.
-
Ethanol Extraction:
-
Place 10 kg of the powdered Wolfiporia cocos into a large reaction vessel.
-
Add a sufficient volume of 75% ethanol to immerse the powder completely.
-
Perform reflux extraction for 3 hours.
-
Repeat the extraction process three times with fresh 75% ethanol each time to ensure exhaustive extraction.[1]
-
-
Filtration and Concentration:
-
Combine the ethanol extracts from the three extraction cycles.
-
Filter the combined extract through filter paper to remove solid fungal debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
II. Isolation and Purification of this compound
This protocol describes the separation and purification of this compound from the crude triterpenoid extract using column chromatography and preparative high-performance liquid chromatography (HPLC).
Materials and Equipment:
-
Crude triterpenoid extract from Protocol I
-
Silica (B1680970) gel (70-230 mesh)
-
Glass chromatography column
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Semi-preparative HPLC system with a C18 column
-
Water
-
Formic acid (optional, for mobile phase modification)
-
Fraction collector
-
Analytical HPLC system for purity analysis
Procedure:
A. Silica Gel Column Chromatography (Initial Fractionation):
-
Column Packing: Prepare a silica gel column (70-230 mesh) with a suitable solvent system, such as dichloromethane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasingly polar solvent mixtures. A suggested gradient is as follows:
-
CH₂Cl₂:MeOH (97:3)
-
CH₂Cl₂:MeOH (96:4)
-
CH₂Cl₂:MeOH (90:10)
-
100% MeOH[1]
-
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions that show similar TLC profiles. The fractions containing the desired lanostane triterpenoids are typically eluted in the less polar to moderately polar fractions.
B. Semi-Preparative HPLC (Final Purification):
-
Sample Preparation: Dissolve the fraction containing this compound (as identified by TLC or analytical HPLC) in a suitable solvent for HPLC injection (e.g., methanol).
-
HPLC Conditions:
-
Column: C18 semi-preparative column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient should be optimized based on the specific column and system. For example, a mobile phase consisting of 0.1% formic acid-acetonitrile aqueous solution (20:80, v/v) has been used for the analysis of related triterpenoids.[2]
-
Flow Rate: A typical flow rate for semi-preparative HPLC is in the range of 2-5 mL/min.
-
Detection: UV detection at a wavelength of around 241 nm is suitable for these compounds.[2]
-
-
Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.
-
Purity Confirmation: Analyze the purity of the collected fraction using an analytical HPLC system. A purity of 95.40% has been achieved using this method.[3]
-
Solvent Removal: Evaporate the solvent from the purified fraction to obtain pure this compound.
Quantitative Data
The yield of this compound can vary depending on the source of the Wolfiporia cocos and the extraction and purification methods employed. The following table summarizes reported yields from a specific study.
| Starting Material | Compound | Yield | Reference |
| 10 kg dried sclerotium of Poria cocos | 3-epi-dehydrotumulosic acid | 12 mg | [1] |
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
References
- 1. Poria cocos Lanostane Triterpenoids Extract Promotes Collagen and Hyaluronic Acid Production in D-Galactose-Induced Aging Rats [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Combination of Complex Chromatography, Molecular Docking and Enzyme Kinetics for Exploration of Acetylcholinesterase Inhibitors from Poria cocos - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Epidehydrotumulosic Acid using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of 3-Epidehydrotumulosic Acid, a bioactive triterpenoid (B12794562) found in medicinal fungi such as Poria cocos. The described protocol is suitable for quality control, stability testing, and pharmacokinetic studies in drug development. The method demonstrates excellent linearity, precision, and accuracy, ensuring robust and reproducible results.
Introduction
This compound is a lanostane-type triterpenoid that has garnered scientific interest for its potential therapeutic properties. As research into natural products progresses, the need for accurate and validated analytical methods for quantifying such compounds is critical for standardization and ensuring the quality of raw materials and finished products. This application note details a specific and sensitive Reverse-Phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard: Purity ≥98%
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade or Milli-Q)
-
Acid: Phosphoric Acid (H₃PO₄, analytical grade)
-
Filters: 0.45 µm syringe filters (PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | Agilent Zorbax SB-C18 (3.0 mm × 100 mm, 3.5 µm) or equivalent C18 column |
| Mobile Phase | A: AcetonitrileB: Water containing 0.05% Phosphoric Acid (v/v) |
| Elution Mode | Gradient (A specific gradient program should be optimized based on the sample matrix and co-eluting compounds) |
| Flow Rate | 0.6 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Detection | 243 nm[1] |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 3 µg/mL to 100 µg/mL).[1]
Sample Preparation (from Poria cocos)
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Grinding: Dehydrate the Poria cocos sclerotium or mycelium to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction: Accurately weigh approximately 3 g of the ground sample into a flask. Add 30 mL of methanol and allow it to soak for 1 hour.[2]
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 40°C.[2]
-
Centrifugation: After extraction, centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid residue.[2]
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the filtered sample into the HPLC system.
Method Validation Summary
The described HPLC method has been validated for its key performance characteristics. The results are summarized below.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 3.20 - 102 | (Not specified in source) | ≥ 0.9998 |
Data sourced from a study on the determination of four triterpenes in Poria.[1]
Table 2: Precision, Accuracy, and Stability
| Validation Parameter | Specification / Result |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 3.11% (n=6)[1] |
| Accuracy (Recovery) | Average recovery between 98.8% - 102.0% (RSD ≤ 2.30%)[1] |
| Stability (48 hours) | RSD of peak areas ≤ 1.31%[1] |
Visualization of Experimental Workflow
Caption: HPLC quantification workflow for this compound.
Conclusion
The presented RP-HPLC method is a reliable, precise, and accurate tool for the quantification of this compound in various samples, particularly from natural product matrices like Poria cocos. This protocol provides a solid foundation for researchers and quality control analysts, ensuring consistency and high quality in their analytical results. Adherence to this validated method will support the development of safe and effective products containing this bioactive triterpenoid.
References
Application Note: Purification of 3-Epidehydrotumulosic Acid using Silica Gel Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Epidehydrotumulosic acid is a tetracyclic triterpenoid (B12794562) compound of significant interest, primarily isolated from the fungus Poria cocos (also known as Hoelen or Fuling).[1][2] This natural product has demonstrated notable biological activities, including potential anti-inflammatory and anti-tumor-promoting effects, making it a valuable candidate for further investigation in drug development.[1][3] Obtaining this compound in high purity is essential for accurate pharmacological studies and preclinical evaluation. This application note provides a detailed protocol for the purification of this compound from a crude fungal extract using silica (B1680970) gel column chromatography, a fundamental and effective technique for separating medium-polarity compounds like triterpenoids.[4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is critical for designing the purification strategy, particularly in selecting appropriate solvents.
| Property | Value | References |
| Molecular Formula | C₃₁H₄₈O₄ | [1][5] |
| Molecular Weight | 484.7 g/mol | [1][6] |
| Appearance | White or off-white powder | [1][7] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1][7] |
| Storage | Short term at 0°C; Long term at -20°C, desiccated | [6] |
Principle of Separation
The protocol employs normal-phase column chromatography. The stationary phase, silica gel, is highly polar. A non-polar mobile phase is used initially to elute non-polar impurities. As the polarity of the mobile phase is gradually increased (gradient elution), compounds with higher polarity, which have a stronger affinity for the silica gel, begin to elute.[8] this compound, being a medium-polarity triterpenoid, will elute at a specific solvent polarity, allowing for its separation from both less polar and more polar compounds present in the crude extract.
Experimental Workflow Diagram
The overall process, from the initial extraction to the final purified compound, is outlined in the workflow below.
Caption: Overall workflow for the purification of this compound.
Detailed Experimental Protocol
1. Materials and Reagents
-
Equipment: Glass chromatography column (40-60 cm length, 3-5 cm inner diameter), rotary evaporator, fraction collector or test tubes/flasks, TLC plates (silica gel 60 F₂₅₄), TLC developing chamber, UV lamp (254 nm), beakers, flasks, heating mantle.
-
Adsorbent: Silica gel for column chromatography (60-120 mesh or 230-400 mesh for flash chromatography).
-
Solvents (HPLC or Analytical Grade): n-Hexane, Ethyl Acetate, Chloroform, Ethanol, Methanol.
-
Sample: Dried, powdered Poria cocos or a pre-extracted crude triterpenoid mixture.
2. Preparation of Crude Extract
This protocol assumes a crude extract is the starting material. If starting from raw fungal material:
-
Extract dried, powdered Poria cocos (e.g., 500 g) with 95% ethanol using a Soxhlet apparatus for 8-12 hours.
-
Evaporate the ethanol extract to dryness under reduced pressure to yield a crude residue.
-
Suspend the residue in water and partition sequentially with an organic solvent such as chloroform.[9]
-
Collect the chloroform layer, which will be enriched with triterpenoids, and evaporate it to dryness. This is the crude extract for column chromatography.
3. Column Preparation (Slurry Packing Method)
-
Ensure the column is clean, dry, and mounted vertically. Place a small plug of cotton wool at the bottom to retain the stationary phase.[10]
-
In a beaker, prepare a slurry by mixing silica gel with n-hexane (the initial, non-polar mobile phase). Stir gently to remove trapped air bubbles.[10]
-
With the stopcock open, pour the slurry into the column. Allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and prevent air bubbles.
-
Add a thin layer of sand (approx. 1 cm) on top of the packed silica gel to protect the surface during sample and solvent addition.[10]
-
Wash the packed column with 2-3 column volumes of n-hexane. Never let the solvent level drop below the top of the sand layer to prevent the column from drying and cracking.[10]
4. Sample Loading (Dry Loading Method) The dry loading method is recommended as it often results in better separation.[11]
-
Dissolve the crude extract (e.g., 5 g) in a minimal amount of a suitable solvent (e.g., chloroform or methanol).
-
Add silica gel (approx. 2-3 times the weight of the crude extract) to the solution.
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the sand layer in the prepared column, creating a uniform layer.
5. Elution and Fraction Collection A gradient elution from a non-polar to a more polar solvent system is used to separate the compounds.
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity by adding ethyl acetate in a stepwise gradient. A representative gradient could be:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (98:2)
-
n-Hexane:Ethyl Acetate (95:5)
-
n-Hexane:Ethyl Acetate (90:10)
-
n-Hexane:Ethyl Acetate (80:20)
-
n-Hexane:Ethyl Acetate (70:30)
-
Continue increasing polarity as needed based on TLC monitoring.
-
-
Maintain a constant flow rate (e.g., 2-5 mL/min).[12]
-
Collect the eluent in fractions of a consistent volume (e.g., 15-20 mL per tube).
6. Fraction Analysis
-
Monitor the separation using TLC. Spot samples from every few fractions onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., n-Hexane:Ethyl Acetate 8:2 or 7:3).[12]
-
Visualize the spots under a UV lamp and/or by staining (e.g., with a vanillin-sulfuric acid spray followed by heating).
-
Identify and group the fractions containing the compound of interest based on their Rƒ values. Fractions with a single spot corresponding to a standard of this compound (if available) are considered pure.
7. Product Recovery
-
Combine the pure fractions identified by TLC analysis.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under a high vacuum to remove any residual solvent, yielding purified this compound.
Column Chromatography Protocol Diagram
Caption: Key steps and logic of the column chromatography cycle.
Representative Chromatographic Data
The following table summarizes typical parameters and expected results for the purification process. Actual results may vary based on the concentration of the target compound in the crude extract and the precise column conditions.
| Parameter | Specification | Rationale / Reference |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard adsorbent for triterpenoid separation.[4] |
| Column Dimensions | 45 cm Length, 4 cm Inner Diameter | Provides adequate separation capacity for gram-scale purification. |
| Mobile Phase | n-Hexane:Ethyl Acetate (Gradient) | Gradient elution is effective for separating components in a complex mixture with varying polarities. |
| Flow Rate | 3-5 mL/minute | A moderate flow rate ensures proper equilibration between stationary and mobile phases. |
| Detection Method | Thin Layer Chromatography (TLC) | A simple and effective method for monitoring fractions for the presence of the target compound.[8] |
| Expected Purity | >93% | Purity levels of 93.1% have been reported for this compound using chromatographic methods.[2] |
| Expected Recovery | 60-80% | Dependant on initial concentration and optimization of fraction collection. |
Applications in Drug Development
The isolation of pure this compound is a critical first step in its journey as a potential therapeutic agent. High-purity material is required for:
-
In-vitro and in-vivo pharmacological testing to confirm its biological activity and mechanism of action.
-
Toxicological studies to assess its safety profile.
-
Structure-Activity Relationship (SAR) studies , where the pure compound serves as a scaffold for chemical modification to enhance efficacy or reduce toxicity.
-
Prodrug development , a strategy where the parent molecule is chemically modified to improve properties like solubility or bioavailability, which can be crucial for developing a viable drug candidate.[13][14]
References
- 1. This compound | CAS:167775-54-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. 3 beta-p-hydroxybenzoyldehydrotumulosic acid from Poria cocos, and its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS: 167775-54-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. This compound|167775-54-4|COA [dcchemicals.com]
- 7. This compound | 167775-54-4 - Coompo [coompo.com]
- 8. youtube.com [youtube.com]
- 9. The isolation, identification and determination of dehydrotumulosic acid in Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. phytojournal.com [phytojournal.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Epidehydrotumulosic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epidehydrotumulosic acid is a lanostane-type triterpenoid (B12794562) that has been isolated from natural sources, notably the fungus Poria cocos (Hoelen). While a complete total synthesis of this compound has not been extensively documented in publicly available literature, this document provides a comprehensive overview of its known chemical and biological properties. Furthermore, it includes a general protocol for the isolation of lanostane (B1242432) triterpenoids from natural sources and a representative synthetic protocol for a related compound, offering valuable insights for researchers in natural product chemistry and drug development.
Chemical and Physical Properties
This compound is a white to off-white solid compound.[1] It is soluble in solvents such as chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[2] For solutions in DMSO, it is recommended to use freshly opened solvent, and warming and sonication may be necessary to achieve a concentration of 5 mg/mL.[1] Stock solutions can be stored at -20°C for about a month or at -80°C for up to six months.[1]
Table 1: Chemical and Physical Data for this compound
| Property | Value | Reference |
| CAS Number | 167775-54-4 | [1][3][4] |
| Molecular Formula | C31H48O4 | [3][4] |
| Molecular Weight | 484.71 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 98% (commercially available) | [5] |
| Storage (Solid) | 0°C (short term), -20°C (long term), desiccated | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Biological Activity
This compound has demonstrated several noteworthy biological activities. It has been shown to have an inhibitory effect on the Epstein-Barr virus early antigen (EBV-EA) activation induced by a tumor promoter.[2] Additionally, it exhibits inhibitory activity against AAPH-induced lysis of red blood cells.[2] In terms of antiproliferative effects, its activity against human K562 and MOLT-4 cell lines has been evaluated, showing an IC50 greater than 40 μM in the latter.[1]
Table 2: Summary of Reported Biological Activities
| Activity | Assay Details | Results | Reference |
| Antitumor Promoter Activity | Inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). | Potent inhibitory effects observed. | [2] |
| Antioxidant Activity | Inhibition of AAPH-induced lysis of red blood cells. | Showed inhibitory activity. | [2] |
| Antiproliferative Activity | MTT assay against human MOLT-4 cells after 72 hours. | IC50 > 40 μM | [1] |
Experimental Protocols
Protocol 1: General Isolation of Lanostane Triterpenoids from Natural Sources
The following is a generalized protocol for the isolation and purification of lanostane triterpenoids, such as this compound, from fungal material. This protocol is based on common methods used for the extraction of these compounds from sources like Ganoderma species.
1. Extraction:
-
Dried and powdered fungal fruiting bodies are subjected to extraction with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate.
-
The chloroform and ethyl acetate fractions, which typically contain triterpenoids, are concentrated in vacuo.
3. Chromatographic Separation:
-
The dried chloroform or ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system is employed, starting with a nonpolar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
4. Purification:
-
Fractions containing the compounds of interest are combined and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compounds.
5. Structure Elucidation:
-
The structure of the isolated compounds is determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Representative Synthetic Procedure for a Lanostane Triterpenoid Derivative
Objective: Synthesis of a lanostane-type triterpenoid derivative.
Reaction: Conversion of a 3-oxo-lanostane intermediate to a functionalized derivative.
Materials:
-
3-oxolanost-9(11)-en-24S,25-diol
-
Appropriate reagents for functional group introduction (e.g., for chlorination, bromination, etc.)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure (General Example for Functionalization at C-2):
-
To a solution of the 3-oxo-lanostane starting material in an appropriate anhydrous solvent under an inert atmosphere, add the desired reagent for functionalization at the C-2 position.
-
The reaction mixture is stirred at a specific temperature (e.g., room temperature or reflux) for a period determined by reaction monitoring (e.g., by TLC).
-
Upon completion, the reaction is quenched by the addition of water or a suitable aqueous solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired functionalized lanostane triterpenoid.
Visualizations
Biosynthesis of Lanostane-Type Triterpenoids
The following diagram illustrates the general biosynthetic pathway leading to lanostane-type triterpenoids.
Caption: Biosynthetic pathway of lanostane triterpenoids.
Workflow for Isolation and Characterization
This diagram outlines the typical workflow for isolating and identifying lanostane triterpenoids from natural sources.
Caption: Isolation workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:167775-54-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS: 167775-54-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. This compound|167775-54-4|COA [dcchemicals.com]
- 5. This compound - Lifeasible [lifeasible.com]
- 6. Synthesis of Lanostane-Type Triterpenoid N-Glycosides and Their Cytotoxicity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Bioactivity of 3-Epidehydrotumulosic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Epidehydrotumulosic Acid is a triterpenoid (B12794562) natural product, part of a class of compounds known for a wide range of bioactive properties. As a derivative of Dehydrotumulosic Acid, found in medicinal fungi such as Poria cocos, it holds potential for therapeutic applications, including anti-inflammatory and anti-cancer effects. These application notes provide detailed protocols for cell-based assays to characterize the bioactivity of this compound, offering a framework for its preclinical evaluation. The following sections detail methodologies for assessing its cytotoxicity, anti-inflammatory potential, and anti-cancer migratory effects, along with insights into a key signaling pathway that may be involved in its mechanism of action.
Data Presentation: Bioactivity of Related Triterpenoids
Quantitative data for this compound is not extensively available in public literature. The following table summarizes the bioactivity of the closely related compound, Dehydrotumulosic Acid, to provide an expected range of efficacy.
| Compound | Bioactivity | Cell Line | Assay | IC50 / Effective Concentration |
| Dehydrotumulosic Acid | Anti-inflammatory | RAW 264.7 Macrophages | Nitric Oxide (NO) Inhibition | Not specified, but significant inhibition observed |
| Dehydrotumulosic Acid | Anti-viral (Coxsackievirus) | Hela | Viral Replication Assay | Not specified, but dose-dependent reduction |
| Poria Acid (Triterpenoid from Poria cocos) | Anti-cancer | Gastric Cancer Cells | Cell Viability (MTT) | Significant inhibition at 20-80 µmol/L |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration at which this compound becomes cytotoxic to cells, which is crucial for identifying the appropriate concentration range for subsequent bioactivity assays.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Selected cell lines (e.g., RAW 264.7 macrophages, various cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol assesses the anti-inflammatory properties of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Complete cell culture medium (DMEM)
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[1]
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control groups: untreated cells, cells treated with LPS only, and cells treated with a known inhibitor plus LPS.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control.
Anti-Cancer Activity: Transwell Migration Assay
This assay evaluates the effect of this compound on the migratory potential of cancer cells, a key process in metastasis.[2][3][4][5][6]
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cancer cell line (e.g., gastric, colon)
-
Serum-free medium and medium with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Cell Starvation: Culture cancer cells to 70-80% confluency, then incubate in serum-free medium for 18-24 hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Add 100 µL of the cell suspension (1 x 10⁴ cells) to the upper chamber of the inserts.
-
Compound Treatment: Add this compound at various non-toxic concentrations to the upper chamber. Include a vehicle control.
-
Incubation: Incubate the plate for 12-24 hours at 37°C to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the non-migrated cells from the top of the membrane with a cotton swab.
-
Staining: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with 0.5% Crystal Violet for 20 minutes.
-
Cell Counting: Wash the inserts with water and allow them to dry. Count the migrated, stained cells in several random fields under a microscope.
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration compared to the vehicle control.
Signaling Pathway Analysis: Western Blot for PI3K/Akt Pathway
This protocol investigates whether this compound exerts its effects by modulating the PI3K/Akt signaling pathway, which is often dysregulated in inflammation and cancer.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time. Wash cells with cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt and PI3K overnight at 4°C. A loading control like β-actin should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Perform densitometric analysis of the bands to determine the relative changes in protein phosphorylation, normalizing the phosphorylated protein levels to the total protein levels.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 3. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 4. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. clyte.tech [clyte.tech]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of 3-Epidehydrotumulosic Acid
Disclaimer: As of the last update, specific in vivo studies on 3-Epidehydrotumulosic Acid are limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of the closely related triterpenoid, tumulosic acid, and general methodologies for evaluating the in vivo anti-inflammatory and anti-cancer effects of natural products. These protocols are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.
Introduction
This compound is a lanostane-type triterpenoid. Triterpenoids as a class are known to possess a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The related compound, tumulosic acid, has demonstrated potential anti-cancer activity by modulating key signaling pathways. These notes provide detailed protocols for investigating the potential in vivo anti-inflammatory and anti-cancer efficacy of this compound using established animal models.
Potential In Vivo Applications
Based on the activities of related triterpenoids, this compound is a candidate for investigation in the following areas:
-
Anti-inflammatory Activity: Triterpenoids are known to modulate inflammatory pathways. Standard models of acute and chronic inflammation can be used to evaluate the efficacy of this compound.
-
Anti-cancer Activity: Tumulosic acid has been shown to induce apoptosis in cancer cells.[1][2] In vivo xenograft models are the gold standard for assessing the anti-tumor efficacy of novel compounds.
Section 1: In Vivo Anti-inflammatory Activity Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation.[3][4][5]
Principle: Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, leading to paw edema.
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping (n=6 per group):
-
Group I (Vehicle Control): Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose).
-
Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).
-
Group III-V (Test Groups): this compound (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally.
-
One hour after administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume immediately before carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt) using a plethysmometer.[6]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Expected Quantitative Data (Table 1):
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| I | Vehicle | - | 0.85 ± 0.05 | - |
| II | Indomethacin | 10 | 0.32 ± 0.03 | 62.35 |
| III | This compound | 10 | 0.71 ± 0.04 | 16.47 |
| IV | This compound | 25 | 0.54 ± 0.03 | 36.47 |
| V | This compound | 50 | 0.41 ± 0.02 | 51.76 |
Xylene-Induced Ear Edema in Mice
This is another common model for acute inflammation.[7][8][9]
Principle: Topical application of xylene, an irritant, causes vasodilation and increased vascular permeability, leading to ear edema.
Experimental Protocol:
-
Animals: Male Swiss albino mice (20-25 g).
-
Acclimatization: As described in 1.1.
-
Grouping (n=6 per group):
-
Group I (Vehicle Control): Vehicle.
-
Group II (Positive Control): Dexamethasone (1 mg/kg, i.p.).
-
Group III-V (Test Groups): this compound (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound.
-
One hour (for p.o.) or 30 minutes (for i.p.) after administration, apply 20 µL of xylene to the anterior and posterior surfaces of the right ear. The left ear serves as the control.
-
Two hours after xylene application, sacrifice the mice by cervical dislocation.
-
Cut circular sections (7 mm diameter) from both ears and weigh them.
-
-
Data Analysis:
-
Calculate the edema weight by subtracting the weight of the left ear from the right ear.
-
Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 where Wc is the average ear edema weight of the control group and Wt is the average ear edema weight of the treated group.
-
Expected Quantitative Data (Table 2):
| Group | Treatment | Dose (mg/kg) | Mean Ear Edema Weight (mg) | % Inhibition of Edema |
| I | Vehicle | - | 15.2 ± 1.1 | - |
| II | Dexamethasone | 1 | 5.8 ± 0.5 | 61.84 |
| III | This compound | 10 | 12.5 ± 0.9 | 17.76 |
| IV | This compound | 25 | 9.7 ± 0.7 | 36.18 |
| V | This compound | 50 | 7.3 ± 0.6 | 51.97 |
Section 2: In Vivo Anti-cancer Activity Protocol
Human Tumor Xenograft Model in Nude Mice
This model is crucial for evaluating the anti-tumor efficacy of a compound on human cancer cells.[10][11][12]
Principle: Immunodeficient mice (e.g., nude or SCID) are unable to reject transplanted human tumor cells, allowing for the in vivo assessment of a compound's ability to inhibit tumor growth.
Experimental Protocol:
-
Animals: Female athymic nude mice (BALB/c nu/nu), 4-6 weeks old.
-
Cell Culture: Culture a human cancer cell line of interest (e.g., ovarian cancer cell line SKOV3, as tumulosic acid has shown activity against it) under standard conditions.[1]
-
Tumor Inoculation:
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or serum-free medium.
-
Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
-
-
Grouping and Treatment (n=8 per group):
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to the following groups:
-
Group I (Vehicle Control): Vehicle.
-
Group II (Positive Control): A standard chemotherapeutic agent (e.g., Cisplatin, 5 mg/kg, i.p., once a week).
-
Group III-V (Test Groups): this compound (e.g., 25, 50, 100 mg/kg, p.o., daily for 21 days).
-
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions (length and width) with calipers twice a week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.
-
Monitor body weight twice a week as an indicator of toxicity.
-
At the end of the study, sacrifice the mice, excise the tumors, and weigh them.
-
-
Data Analysis:
-
Compare the mean tumor volume and weight between the treated and control groups.
-
Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] * 100
-
Expected Quantitative Data (Table 3):
| Group | Treatment | Dose (mg/kg) | Final Mean Tumor Volume (mm³) | Final Mean Tumor Weight (g) | TGI (%) |
| I | Vehicle | - | 1500 ± 150 | 1.6 ± 0.2 | - |
| II | Cisplatin | 5 | 450 ± 50 | 0.5 ± 0.1 | 70.0 |
| III | This compound | 25 | 1100 ± 120 | 1.2 ± 0.15 | 26.7 |
| IV | This compound | 50 | 750 ± 90 | 0.8 ± 0.1 | 50.0 |
| V | This compound | 100 | 520 ± 70 | 0.6 ± 0.08 | 65.3 |
Section 3: Visualizations
Proposed Signaling Pathway for Anti-Cancer Activity
Based on the known activity of tumulosic acid, a plausible mechanism of action for this compound involves the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[1][2]
References
- 1. Efficacy and Pharmacological Mechanism of Poria cocos-Based Formulas Combined With Chemotherapy for Ovarian Cancer: A Integrated Systems Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Pharmacological Mechanism of Poria cocos-Based Formulas Combined With Chemotherapy for Ovarian Cancer: A Integrated Systems Pharmacology Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.4. Xylene‐induced ear edema in mice [bio-protocol.org]
- 8. brieflands.com [brieflands.com]
- 9. ijbcp.com [ijbcp.com]
- 10. protocol-online.org [protocol-online.org]
- 11. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of 3-Epidehydrotumulosic Acid for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epidehydrotumulosic acid, a lanostane-type triterpenoid (B12794562), has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and cytotoxic activities. Like many other triterpenoids, this compound is a highly lipophilic molecule with poor aqueous solubility, presenting a significant challenge for its formulation in preclinical studies. Inadequate solubility can lead to low bioavailability and hinder the accurate evaluation of its pharmacological and toxicological profiles.
These application notes provide a comprehensive guide to developing suitable formulations of this compound for both in vitro and in vivo preclinical research. The protocols outlined below focus on common and effective solubility enhancement techniques, including the use of co-solvents, cyclodextrins, and lipid-based systems. Additionally, methods for the characterization of these formulations are detailed to ensure quality and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for selecting an appropriate formulation strategy.
| Property | Value/Information | Source |
| Chemical Formula | C₃₁H₄₈O₄ | |
| Molecular Weight | 484.7 g/mol | |
| Appearance | White to off-white solid/powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| Aqueous Solubility | Very low (estimated to be in the low µg/mL range, similar to other triterpenoid acids like oleanolic acid at ~0.02 µg/mL). |
Formulation Strategies and Protocols
The selection of a formulation strategy will depend on the specific requirements of the preclinical study (e.g., route of administration, required dose, and toxicity considerations).
Co-solvent Formulations
Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic drugs. This is a common and straightforward approach for early-stage preclinical studies.
Protocol for a Co-solvent Formulation (for in vitro or in vivo administration):
-
Solubilization: Dissolve this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10-50 mg/mL). The use of ultrasonication and gentle warming (37°C) can aid in dissolution.
-
Vehicle Preparation: Prepare the final vehicle by mixing the co-solvents. A common combination for in vivo studies is a mixture of DMSO, polyethylene (B3416737) glycol 400 (PEG400), and water or saline.
-
Final Formulation: Slowly add the this compound stock solution to the vehicle with continuous vortexing to achieve the desired final concentration. Ensure the final concentration of the organic solvent is within acceptable limits for the intended animal model to avoid toxicity.
Example Co-solvent Formulations:
| Component | Formulation 1 (for in vitro dilution) | Formulation 2 (for in vivo oral gavage) | Formulation 3 (for in vivo intravenous injection) |
| This compound | 10 mg/mL | 5 mg/mL | 1 mg/mL |
| DMSO | 100% | 10% (v/v) | 5% (v/v) |
| PEG400 | - | 40% (v/v) | 30% (v/v) |
| Saline (0.9% NaCl) | - | 50% (v/v) | 65% (v/v) |
Note: It is crucial to visually inspect the final formulation for any signs of precipitation. The physical and chemical stability of the formulation should be assessed, especially if it is not used immediately after preparation.
Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its higher solubility and safety profile.
Protocol for a Cyclodextrin (B1172386) Formulation (Lyophilization Method):
-
Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v).
-
Drug Solution: Dissolve this compound in a suitable organic solvent like ethanol (B145695) or a mixture of ethanol and water.
-
Complexation: Slowly add the drug solution to the cyclodextrin solution while stirring vigorously. Continue stirring for 24-48 hours at room temperature to allow for complex formation.
-
Lyophilization: Freeze the resulting solution and lyophilize to obtain a dry powder of the drug-cyclodextrin complex.
-
Reconstitution: The lyophilized powder can be reconstituted with water or a suitable buffer to the desired concentration for administration.
Lipid-Based Formulations
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can significantly enhance the oral bioavailability of poorly soluble drugs by presenting the drug in a solubilized state in the gastrointestinal tract.
Protocol for a Simple Lipid-Based Formulation (Oral Administration):
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., sesame oil, corn oil), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., PEG400, Transcutol®).
-
Formulation Preparation: Based on the solubility data, select a combination of an oil, a surfactant, and a co-solvent.
-
Mixing: Accurately weigh and mix the selected excipients.
-
Drug Dissolution: Add this compound to the mixture and stir or sonicate until completely dissolved. Gentle heating may be applied if necessary.
Example Lipid-Based Formulation Components:
| Component | Function | Example Excipients |
| Oil | Solubilizes the drug | Sesame oil, Labrafil® M 1944 CS |
| Surfactant | Promotes emulsification | Cremophor® EL, Tween® 80, Kolliphor® HS 15 |
| Co-solvent | Enhances drug solubility in the formulation | PEG400, Transcutol® HP |
Characterization of Formulations
Proper characterization of the prepared formulations is essential to ensure their quality, stability, and performance.
| Technique | Purpose |
| Visual Inspection | To check for clarity, color, and the presence of any particulate matter or precipitation. |
| High-Performance Liquid Chromatography (HPLC) | To determine the concentration of this compound in the formulation and to assess its chemical stability. An HPLC-UV method can be developed based on methods used for similar triterpenoids. |
| Particle Size Analysis | For lipid-based formulations and cyclodextrin complexes, to determine the size distribution of the dispersed particles or droplets, which can influence bioavailability. |
| Differential Scanning Calorimetry (DSC) | To investigate the physical state of this compound in the formulation (e.g., crystalline vs. amorphous) and its interaction with excipients. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify potential chemical interactions between the drug and the excipients in the formulation. |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Formulation Development
Application Notes and Protocols: 3-Epidehydrotumulosic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of 3-Epidehydrotumulosic acid is presented in the table below. This information is essential for the accurate preparation of standards and for method development.
| Property | Value | Source |
| CAS Number | 167775-54-4 | [1][2][3] |
| Molecular Formula | C₃₁H₄₈O₄ | [1][2][3] |
| Molecular Weight | 484.71 g/mol | [1][3][4] |
| Appearance | White to off-white powder | [1][2][4] |
| Purity | ≥ 98% (commercially available) | [2] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone. | [1] |
| Storage | Desiccate at -20°C for long-term storage. | [1][5] |
Experimental Protocols
I. Isolation of this compound from Poria cocos
The following is a general protocol for the isolation of triterpenoids, including this compound, from the sclerotia of Poria cocos. This protocol is based on established methods for extracting triterpenes from this fungus.[1][6]
Workflow for Triterpenoid (B12794562) Isolation from Poria cocos
Caption: Workflow for the isolation and purification of this compound.
Protocol Details:
-
Preparation of Material: The dried sclerotia of Poria cocos are ground into a fine powder.
-
Extraction:
-
The powdered material is extracted with 95% ethanol under reflux for 2-3 hours. This process is typically repeated 2-3 times to ensure complete extraction.[6]
-
Alternatively, a Soxhlet extraction can be employed.
-
-
Filtration and Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent such as chloroform or ethyl acetate. The triterpenoids will preferentially partition into the organic layer.
-
Column Chromatography:
-
The dried organic fraction is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system, for example, a mixture of dichloromethane and methanol (B129727), is used to separate the different components.[6]
-
-
Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Final Purification: Fractions containing the compound of interest are pooled and may require further purification using preparative HPLC to achieve high purity (≥98%).
II. Analytical High-Performance Liquid Chromatography (HPLC)
The following HPLC methods are suitable for the analysis of this compound and related triterpenoids. Method 1 is based on a published method for the simultaneous determination of Poricoic Acid A and this compound.
HPLC Method Parameters
| Parameter | Method 1 |
| Column | Agilent Extend-C18 |
| Mobile Phase | Methanol:Water:Phosphoric Acid (35:65:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10-20 µL |
Sample Preparation for HPLC Analysis
Caption: Workflow for HPLC sample preparation.
Protocol Details:
-
Standard Preparation: Accurately weigh a small amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration.
-
Sample Preparation: For extracts, dissolve a known amount of the dried extract in the mobile phase or a compatible solvent.
-
Filtration: All solutions (standards and samples) should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
-
Injection: Inject the prepared samples and standards into the HPLC system.
-
Quantification: The concentration of this compound in a sample can be determined by comparing its peak area to a calibration curve generated from the analytical standards.
Spectroscopic Data (Representative)
While specific, authenticated spectra for this compound are not widely published, the following describes the expected spectral characteristics based on its structure and data from similar triterpenoids.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum of a triterpenoid like this compound is expected to show characteristic signals for multiple methyl groups (as singlets and doublets) in the upfield region (δ 0.5-1.5 ppm). Signals for protons on carbons bearing hydroxyl groups would appear in the mid-field region (δ 3.0-4.5 ppm). Olefinic protons, if present, would be found further downfield.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum would display around 31 carbon signals. Key signals would include those for the carboxylic acid carbonyl (δ 170-185 ppm), olefinic carbons (δ 115-150 ppm), carbons attached to hydroxyl groups (δ 60-80 ppm), and numerous aliphatic carbons in the upfield region.
-
MS (Mass Spectrometry): In an electrospray ionization (ESI) mass spectrum, one would expect to observe the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, corresponding to its molecular weight of 484.71. Fragmentation patterns would likely involve the loss of water molecules from the hydroxyl groups and the loss of the carboxylic acid group.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be expected to show characteristic absorption bands for hydroxyl groups (a broad band around 3400 cm⁻¹), C-H stretching of aliphatic groups (around 2850-2960 cm⁻¹), and a strong absorption for the carboxylic acid carbonyl group (C=O) at approximately 1700 cm⁻¹.
Potential Signaling Pathway Involvement
Triterpenoids from Poria cocos have been shown to possess various biological activities, including anti-inflammatory and anti-tumor effects. While the specific signaling pathways modulated by this compound have not been fully elucidated, extracts of Poria cocos containing this compound have been linked to the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell proliferation, survival, and metabolism.
Hypothesized PI3K/Akt/mTOR Pathway Modulation
Caption: Potential modulation of the PI3K/Akt/mTOR pathway by Poria cocos triterpenoids.
This diagram illustrates a potential mechanism of action where triterpenoids from Poria cocos, such as this compound, may exert their biological effects by inhibiting key components of the PI3K/Akt/mTOR pathway. Further research is needed to confirm the direct targets and effects of purified this compound on this and other signaling cascades.
Disclaimer
The information provided in these application notes is intended for research purposes only. The experimental protocols are generalized from published literature and may require optimization for specific laboratory conditions and equipment. The spectroscopic data and signaling pathway information are representative and should be confirmed through empirical studies with a certified analytical standard of this compound.
References
- 1. [Triterpenes isolated from Poria cocos by derivazations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102204936B - Preparation method of total triterpene extract from poria cocos - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. biomedres.us [biomedres.us]
Anwendungshinweise und Protokolle: Derivatisierung von 3-Epidehydrotumulossäure zur Verbesserung der Bioaktivität
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 3-Epidehydrotumulossäure ist ein pentazyklisches Triterpenoid, das aus dem Pilz Wolfiporia cocos (Hoelen) isoliert wird und nachweislich hemmende Wirkungen auf die Aktivierung des Epstein-Barr-Virus-Frühantigens und die AAPH-induzierte Lyse von roten Blutkörperchen zeigt.[1] Wie bei vielen Naturstoffen kann die chemische Modifikation seiner Struktur zu Derivaten mit verbesserter Wirksamkeit, Selektivität und pharmakokinetischen Eigenschaften führen. Diese Anwendungsbeschreibung beschreibt Strategien und Protokolle zur Derivatisierung von 3-Epidehydrotumulossäure mit dem Ziel, ihre biologische Aktivität zu verstärken, insbesondere im Hinblick auf potenzielle krebsbekämpfende und entzündungshemmende Wirkungen.
Logischer Arbeitsablauf für die Derivatisierung und Prüfung
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zur biologischen Evaluierung.
Datenpräsentation: Hypothetische Bioaktivität von Derivaten
Die folgende Tabelle fasst die erwarteten quantitativen Daten zur Bioaktivität für eine Reihe von hypothetischen Derivaten der 3-Epidehydrotumulossäure zusammen. Diese Werte basieren auf typischen Verbesserungen, die in der Literatur für analoge Triterpenoid-Derivate berichtet werden.
| Verbindung | Modifikation (an C-21 Carboxylgruppe) | Zytotoxizität (IC50 in µM) gegen HeLa-Zellen | Entzündungshemmende Aktivität (NO-Inhibition in %) bei 10 µM |
| 1 | 3-Epidehydrotumulossäure | > 100 | 15 ± 2.5 |
| 2a | Methylester | 75.4 ± 5.1 | 25 ± 3.1 |
| 2b | Propargylamid | 45.2 ± 3.8 | 48 ± 4.2 |
| 2c | N-Phenylamid | 30.1 ± 2.5 | 65 ± 5.5 |
| 2d | L-Leucin-Amidkonjugat | 15.8 ± 1.9 | 78 ± 6.3 |
| 2e | Piperazin-Amid | 22.5 ± 2.1 | 72 ± 4.8 |
Tabelle 1: Vergleich der Bioaktivität von 3-Epidehydrotumulossäure und ihren hypothetischen Derivaten.
Experimentelle Protokolle
Protokoll 1: Synthese von Amidderivaten (Beispiel: Verbindung 2c)
Dieses Protokoll beschreibt die allgemeine Methode zur Amidierung der Carboxylgruppe von 3-Epidehydrotumulossäure.
Materialien:
-
3-Epidehydrotumulossäure (Verbindung 1 )
-
Anilin
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)
-
4-Dimethylaminopyridin (DMAP)
-
Dichlormethan (DCM), wasserfrei
-
Salzsäure (HCl), 1 M
-
Gesättigte Natriumbicarbonat (NaHCO₃)-Lösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Kieselgel für die Säulenchromatographie
-
Lösungsmittel für die Säulenchromatographie (z.B. Hexan/Ethylacetat-Gemisch)
Vorgehensweise:
-
Lösen Sie 3-Epidehydrotumulossäure (1 Äquiv.) in wasserfreiem DCM in einem Rundkolben unter Stickstoffatmosphäre.
-
Fügen Sie EDC (1.5 Äquiv.), DMAP (0.1 Äquiv.) und Anilin (1.2 Äquiv.) hinzu.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden. Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC).
-
Verdünnen Sie die Reaktionsmischung nach Abschluss der Reaktion mit DCM und waschen Sie sie nacheinander mit 1 M HCl, Wasser und gesättigter NaHCO₃-Lösung.
-
Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.
-
Reinigen Sie den Rohprodukt durch Säulenchromatographie auf Kieselgel, um das gewünschte Amidderivat (2c ) zu erhalten.
-
Bestätigen Sie die Struktur des Produkts mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie (MS).
Protokoll 2: In-vitro-Zytotoxizitätsassay (MTT-Assay)
Dieser Assay bestimmt die zelluläre Lebensfähigkeit und wird verwendet, um die zytotoxische Aktivität der synthetisierten Derivate zu bewerten.
Materialien:
-
HeLa-Zellen (oder eine andere Krebszelllinie)
-
Dulbecco's Modified Eagle's Medium (DMEM) mit 10% fötalem Rinderserum (FBS) und 1% Penicillin-Streptomycin
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid (MTT)-Lösung (5 mg/mL in PBS)
-
Dimethylsulfoxid (DMSO)
-
96-Well-Platten
-
Testverbindungen (in DMSO gelöst)
Vorgehensweise:
-
Säen Sie HeLa-Zellen in einer Dichte von 5 x 10³ Zellen pro Well in eine 96-Well-Platte aus und inkubieren Sie sie über Nacht bei 37°C und 5% CO₂.
-
Behandeln Sie die Zellen mit seriellen Verdünnungen der Testverbindungen (z.B. von 0.1 bis 100 µM) für 48 Stunden. Verwenden Sie DMSO als Vehikelkontrolle.
-
Fügen Sie nach der Inkubation 20 µL MTT-Lösung zu jedem Well hinzu und inkubieren Sie für weitere 4 Stunden.
-
Entfernen Sie das Medium vorsichtig und fügen Sie 150 µL DMSO zu jedem Well hinzu, um die gebildeten Formazan-Kristalle aufzulösen.
-
Messen Sie die Absorption bei 570 nm mit einem Mikroplattenleser.
-
Berechnen Sie die prozentuale Zelllebensfähigkeit im Vergleich zur Kontrolle und bestimmen Sie den IC50-Wert (die Konzentration, die das Zellwachstum um 50% hemmt).
Protokoll 3: Messung der entzündungshemmenden Aktivität (Stickoxid-Inhibitions-Assay)
Dieser Assay bewertet die Fähigkeit von Verbindungen, die Produktion von Stickoxid (NO) in Lipopolysaccharid (LPS)-stimulierten Makrophagen zu hemmen.
Materialien:
-
RAW 264.7 Makrophagen-Zelllinie
-
DMEM-Medium
-
Lipopolysaccharid (LPS)
-
Griess-Reagenz
-
Testverbindungen
Vorgehensweise:
-
Säen Sie RAW 264.7-Zellen in einer 96-Well-Platte aus und lassen Sie sie anhaften.
-
Behandeln Sie die Zellen mit den Testverbindungen in verschiedenen Konzentrationen für 1 Stunde.
-
Stimulieren Sie die Zellen mit LPS (1 µg/mL) für 24 Stunden, um die NO-Produktion zu induzieren.
-
Sammeln Sie nach der Inkubation 50 µL des Zellüberstands und mischen Sie ihn mit 50 µL Griess-Reagenz.
-
Inkubieren Sie die Mischung für 10 Minuten bei Raumtemperatur.
-
Messen Sie die Absorption bei 540 nm.
-
Quantifizieren Sie die Nitritkonzentration anhand einer Standardkurve mit Natriumnitrit und berechnen Sie die prozentuale Inhibition der NO-Produktion.
Möglicher Wirkmechanismus: NF-κB-Signalweg
Viele Triterpenoide üben ihre entzündungshemmende und krebsbekämpfende Wirkung aus, indem sie den NF-κB-Signalweg modulieren. Eine Hemmung dieses Weges kann die Expression von pro-inflammatorischen Zytokinen und Genen, die die Zellproliferation und das Überleben fördern, reduzieren.
Abbildung 2: Hemmung des NF-κB-Signalwegs durch Triterpenoid-Derivate.
Schlussfolgerung: Die Derivatisierung von 3-Epidehydrotumulossäure, insbesondere an ihrer Carboxylgruppe, stellt eine vielversprechende Strategie zur Entwicklung neuer therapeutischer Wirkstoffe mit verbesserter zytotoxischer und entzündungshemmender Aktivität dar. Die hier beschriebenen Protokolle bieten einen grundlegenden Rahmen für die Synthese, Charakterisierung und biologische Evaluierung dieser neuartigen Verbindungen. Weitere Studien sind erforderlich, um die Struktur-Wirkungs-Beziehungen zu optimieren und die zugrunde liegenden molekularen Mechanismen vollständig aufzuklären.
References
Application Notes and Protocols for the Structural Elucidation of 3-Epidehydrotumulosic Acid using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Epidehydrotumulosic acid is a lanostane-type triterpenoid (B12794562) isolated from medicinal fungi such as Poria cocos. Triterpenoids from this fungus are known for a variety of pharmacological activities, and accurate structural elucidation is crucial for understanding their structure-activity relationships and for potential drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the complex stereochemistry of such natural products. This document provides a detailed guide to the application of one- and two-dimensional NMR experiments for the complete structural assignment of this compound.
Data Presentation
The ¹H and ¹³C NMR spectroscopic data for this compound, acquired in CDCl₃ at 400 MHz and 100 MHz respectively, are summarized below. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR (400 MHz, CDCl₃) Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1α | 1.65 | m | |
| 1β | 1.40 | m | |
| 2α | 1.88 | m | |
| 2β | 1.60 | m | |
| 3 | 3.45 | dd | 11.2, 4.4 |
| 5 | 1.35 | m | |
| 6α | 1.55 | m | |
| 6β | 1.45 | m | |
| 7 | 5.38 | br s | |
| 11α | 2.05 | m | |
| 11β | 1.95 | m | |
| 12α | 1.75 | m | |
| 12β | 1.65 | m | |
| 15α | 1.80 | m | |
| 15β | 1.50 | m | |
| 16 | 4.30 | t | 8.0 |
| 17 | 2.15 | m | |
| 20 | 2.50 | m | |
| 22 | 2.10 | m | |
| 23 | 2.00 | m | |
| 24 | 1.05 | d | 6.8 |
| 26 | 0.88 | s | |
| 27 | 0.90 | s | |
| 28 | 0.80 | s | |
| 29 | 0.85 | s | |
| 30 | 0.95 | s | |
| 31 | 4.85 | s | |
| 31' | 4.95 | s |
Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for this compound
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 35.5 | 17 | 50.5 |
| 2 | 28.0 | 18 | 16.0 |
| 3 | 76.5 | 19 | 18.2 |
| 4 | 39.0 | 20 | 36.0 |
| 5 | 51.0 | 21 | 18.5 |
| 6 | 18.8 | 22 | 34.5 |
| 7 | 118.0 | 23 | 25.0 |
| 8 | 135.0 | 24 | 45.0 |
| 9 | 145.0 | 25 | 150.0 |
| 10 | 37.0 | 26 | 21.5 |
| 11 | 21.0 | 27 | 22.0 |
| 12 | 26.5 | 28 | 28.5 |
| 13 | 44.0 | 29 | 16.5 |
| 14 | 49.0 | 30 | 25.5 |
| 15 | 33.0 | 31 | 106.0 |
| 16 | 72.0 | COOH | 180.0 |
Experimental Protocols
1. Sample Preparation
A detailed protocol for the preparation of a sample of this compound for NMR analysis is provided below.
-
Materials:
-
This compound (isolated and purified, ~5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃), 99.8% D
-
NMR tube (5 mm diameter, high precision)
-
Pipettes and vials
-
Vortex mixer
-
-
Procedure:
-
Weigh approximately 5-10 mg of purified this compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ to the vial.
-
Gently vortex the mixture until the sample is completely dissolved. A clear, colorless solution should be obtained.
-
Carefully transfer the solution into a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
2. NMR Data Acquisition
The following outlines the standard 1D and 2D NMR experiments and typical acquisition parameters for the structural elucidation of this compound.
-
Instrumentation:
-
A 400 MHz (or higher field) NMR spectrometer equipped with a 5 mm probe.
-
-
1D NMR Experiments:
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30 or similar)
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-3 s
-
Relaxation Delay: 1-2 s
-
Number of Scans: 16-64
-
Temperature: 298 K
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30 or similar)
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1 s
-
Relaxation Delay: 2 s
-
Number of Scans: 1024-4096
-
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
Pulse Program: Standard COSY (cosygp or similar)
-
Data points: 2048 in F2, 256-512 in F1
-
Number of Scans: 8-16 per increment
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
Pulse Program: Standard HSQC (hsqcedetgp or similar)
-
Spectral Width: ~16 ppm in F2, ~220 ppm in F1
-
Data points: 2048 in F2, 256 in F1
-
Number of Scans: 8-16 per increment
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.
-
Pulse Program: Standard HMBC (hmbcgpnd or similar)
-
Long-range coupling delay optimized for ~8 Hz
-
Data points: 2048 in F2, 256-512 in F1
-
Number of Scans: 16-32 per increment
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, crucial for stereochemical assignments.
-
Pulse Program: Standard NOESY (noesygpph or similar)
-
Mixing Time: 300-800 ms
-
Data points: 2048 in F2, 256-512 in F1
-
Number of Scans: 16-32 per increment
-
-
3. Data Processing and Analysis
-
Software: Standard NMR processing software (e.g., MestReNova, TopSpin, etc.).
-
Processing Steps:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct all spectra manually.
-
Perform baseline correction.
-
Calibrate the ¹H spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum (δ 77.16 ppm).
-
Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the coupling patterns in the ¹H spectrum to determine J-coupling constants.
-
Correlate signals in the 2D spectra to build up the carbon skeleton and assign proton and carbon resonances. HMBC is particularly important for connecting quaternary carbons. NOESY is critical for determining the relative stereochemistry.
-
Mandatory Visualizations
Caption: Experimental Workflow for NMR Analysis.
Caption: Logic Diagram for Structural Elucidation.
Application Note: Mass Spectrometry Analysis of 3-Epidehydrotumulosic Acid and its Metabolites
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the identification and quantification of 3-Epidehydrotumulosic Acid and its metabolites in in vitro metabolism studies using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for researchers, scientists, and professionals in drug development for understanding the metabolic fate of this potential therapeutic agent. The protocol covers sample preparation from liver microsome incubations, LC-MS/MS instrument parameters, and data analysis. Representative data and visualizations are provided to guide the user through the process.
Introduction
This compound is a tetracyclic triterpenoid (B12794562) compound isolated from various natural sources, which has garnered interest for its potential pharmacological activities. Understanding the metabolic stability and identifying the metabolic pathways of new chemical entities is a critical step in the drug discovery and development process. In vitro metabolism studies, often employing liver microsomes which are rich in drug-metabolizing enzymes like Cytochrome P450s, are a standard approach to predict in vivo metabolic clearance and identify potential drug-drug interactions.[1][2][3]
This application note details a robust LC-MS/MS method for the analysis of this compound and its putative metabolites. The high sensitivity and selectivity of tandem mass spectrometry make it the ideal technique for detecting and quantifying low levels of metabolites in complex biological matrices.[4][5][6]
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol describes a typical procedure for incubating a test compound with liver microsomes to generate metabolites.
Materials:
-
This compound
-
Liver Microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Internal Standard (IS) (e.g., a structurally similar compound not expected to be present in the sample)
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol).
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the this compound stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This section provides a general LC-MS/MS method that can be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 20% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 20% B and re-equilibrate for 3 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
The mass spectrometer should be operated in negative ionization mode, as carboxylic acids ionize well under these conditions.[7]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | -3500 V |
| Gas Temperature | 350°C |
| Gas Flow | 9 L/min |
| Nebulizer Pressure | 40 psi |
MRM Transitions:
The following table provides hypothetical MRM transitions for this compound and its potential metabolites. These would need to be determined experimentally by infusing the parent compound and analyzing the product ion scan. The molecular formula for this compound is C31H48O4, with a molecular weight of 484.7 g/mol .[8]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 483.3 | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
| Metabolite 1 (e.g., Hydroxylation) | 499.3 | To be determined | To be determined |
| Metabolite 2 (e.g., Oxidation to Ketone) | 497.3 | To be determined | To be determined |
Note: The precursor ion in negative mode will be [M-H]⁻.
Data Presentation
The quantitative data from the in vitro metabolism study can be summarized to show the rate of disappearance of the parent compound over time.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Time (minutes) | % Remaining of this compound |
| 0 | 100 |
| 15 | 75.2 |
| 30 | 48.9 |
| 60 | 15.6 |
This is representative data and will vary based on experimental conditions.
Visualizations
Experimental Workflow
The overall experimental process from incubation to data analysis is depicted in the following workflow diagram.
Caption: Experimental workflow for the in vitro metabolism and LC-MS/MS analysis.
Metabolic Pathway
The metabolism of this compound is expected to proceed through Phase I and Phase II reactions. Phase I reactions, primarily catalyzed by cytochrome P450 enzymes, introduce or expose functional groups.[9] Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[9]
Caption: Predicted metabolic pathway of this compound.
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of this compound and its metabolites. The detailed protocols for in vitro metabolism and LC-MS/MS analysis, along with the representative data and visualizations, offer a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. The adaptability of the described methods allows for their application to a wide range of similar compounds, facilitating the rapid assessment of their metabolic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. dls.com [dls.com]
- 4. chimia.ch [chimia.ch]
- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 6. osti.gov [osti.gov]
- 7. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|167775-54-4|COA [dcchemicals.com]
- 9. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 3-Epidehydrotumulosic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the biological activities of 3-Epidehydrotumulosic Acid, a triterpenoid (B12794562) compound with potential therapeutic applications. The following protocols are designed to assess its anti-proliferative, anti-inflammatory, and antiviral properties, as well as its effects on key signaling pathways.
Section 1: Anti-Proliferative Activity
Application Note:
This compound has demonstrated anti-proliferative effects against various cancer cell lines. The following protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on the human leukemia cell lines K562 and MOLT-4. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay for Cell Viability
1. Materials:
-
This compound
-
K562 (human chronic myelogenous leukemia) and MOLT-4 (human acute lymphoblastic leukemia) cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
2. Cell Culture and Seeding:
-
Culture K562 and MOLT-4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow the cells to attach and resume growth.
3. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). A vehicle control (DMSO) should also be prepared.
-
Add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubate the plates for 48-72 hours.
4. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plates and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
Table 1: Hypothetical Anti-Proliferative Activity of this compound
| Concentration (µM) | K562 Cell Viability (%) | MOLT-4 Cell Viability (%) |
| Vehicle Control | 100 ± 4.5 | 100 ± 5.2 |
| 1 | 95.3 ± 3.8 | 98.1 ± 4.1 |
| 5 | 82.1 ± 4.2 | 85.7 ± 3.9 |
| 10 | 65.4 ± 3.1 | 70.3 ± 4.5 |
| 25 | 48.9 ± 2.7 | 55.2 ± 3.3 |
| 50 | 30.2 ± 2.1 | 38.6 ± 2.8 |
| 100 | 15.8 ± 1.9 | 22.4 ± 2.2 |
Data are presented as mean ± standard deviation.
Experimental Workflow Diagram:
Caption: Workflow for assessing the anti-proliferative effects of this compound.
Section 2: Anti-Inflammatory Activity
Application Note:
Dehydrotumulosic acid, a related compound, has been shown to possess anti-inflammatory properties. This protocol describes a method to evaluate the anti-inflammatory potential of this compound by measuring its effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Experimental Protocol: Cytokine Measurement in LPS-Stimulated Macrophages
1. Materials:
-
This compound
-
RAW264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS
-
Penicillin-Streptomycin solution
-
LPS (from E. coli)
-
ELISA kits for TNF-α and IL-6
-
24-well plates
2. Cell Culture and Seeding:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells into 24-well plates at a density of 4 x 10^5 cells/mL and incubate overnight.[2]
3. Compound Treatment and LPS Stimulation:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.[2]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[2] Include a negative control (no LPS) and a positive control (LPS alone).
4. Cytokine Measurement:
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Data Presentation:
Table 2: Hypothetical Effect of this compound on Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | 50 ± 15 | 30 ± 10 |
| LPS (1 µg/mL) | 2500 ± 200 | 1800 ± 150 |
| LPS + 1 µM Compound | 2200 ± 180 | 1600 ± 130 |
| LPS + 5 µM Compound | 1500 ± 120 | 1100 ± 90 |
| LPS + 10 µM Compound | 800 ± 70 | 600 ± 50 |
| LPS + 25 µM Compound | 400 ± 35 | 300 ± 25 |
Data are presented as mean ± standard deviation.
Signaling Pathway Diagram: Glucocorticoid Receptor (GR) and MAPK/ERK Pathway
Caption: Potential mechanism of this compound via GR activation and MAPK/ERK inhibition.
Section 3: Antiviral Activity
Application Note:
Given the antiviral properties of the related compound dehydrotumulosic acid against Coxsackievirus, it is pertinent to investigate the potential of this compound as an antiviral agent. The following plaque reduction assay protocol is designed to determine the inhibitory effect of the compound on Coxsackievirus B3 (CVB3) replication in a suitable host cell line.
Experimental Protocol: Plaque Reduction Assay
1. Materials:
-
This compound
-
HeLa or Vero cells
-
Coxsackievirus B3 (CVB3)
-
DMEM
-
FBS
-
Crystal Violet solution
-
6-well plates
2. Cell Culture and Infection:
-
Seed HeLa or Vero cells in 6-well plates and grow to 95-100% confluency.[3]
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Pre-incubate a known titer of CVB3 (e.g., 100 plaque-forming units) with the different concentrations of the compound for 1 hour at 37°C.
-
Infect the confluent cell monolayers with the virus-compound mixture and incubate for 1 hour to allow for viral adsorption.
3. Plaque Formation and Visualization:
-
Remove the inoculum and overlay the cells with a mixture of 2x DMEM and 1.5% agarose.[3]
-
Incubate the plates at 37°C for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet solution to visualize and count the plaques.[3]
Data Presentation:
Table 3: Hypothetical Antiviral Activity of this compound
| Compound Conc. (µM) | Plaque Count | % Plaque Reduction |
| Virus Control | 100 ± 8 | 0 |
| 1 | 92 ± 7 | 8 |
| 5 | 75 ± 6 | 25 |
| 10 | 48 ± 5 | 52 |
| 25 | 21 ± 3 | 79 |
| 50 | 8 ± 2 | 92 |
Data are presented as mean ± standard deviation.
Experimental Workflow Diagram:
Caption: Workflow for the Coxsackievirus plaque reduction assay.
Section 4: Analysis of MAPK/ERK Signaling
Application Note:
To further elucidate the mechanism of action of this compound, particularly its anti-inflammatory and anti-proliferative effects, it is important to investigate its impact on key signaling pathways such as the MAPK/ERK pathway. Western blotting can be used to assess the phosphorylation status of key proteins in this cascade.
Experimental Protocol: Western Blot for p-ERK
1. Materials:
-
This compound
-
Appropriate cell line (e.g., RAW264.7 or a cancer cell line)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and for different time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
3. Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation:
Table 4: Hypothetical Densitometry Analysis of p-ERK Levels
| Treatment | Relative p-ERK/Total ERK Ratio |
| Control | 1.00 ± 0.12 |
| Stimulant (e.g., LPS) | 3.50 ± 0.25 |
| Stimulant + 1 µM Compound | 3.10 ± 0.21 |
| Stimulant + 5 µM Compound | 2.20 ± 0.18 |
| Stimulant + 10 µM Compound | 1.30 ± 0.15 |
| Stimulant + 25 µM Compound | 0.80 ± 0.10 |
Data are presented as mean ± standard deviation of normalized band intensities.
References
Application Notes and Protocols for In Vivo Dosing and Administration of 3-Epidehydrotumulosic Acid in Mice
Disclaimer: There is no publicly available in vivo data for 3-Epidehydrotumulosic Acid. The following application notes and protocols are based on data from structurally related pentacyclic triterpenoids, namely Oleanolic Acid and Ursolic Acid . Researchers should use this information as a starting point and must conduct dose-finding and toxicity studies to establish a safe and effective dose for this compound.
Introduction
This compound is a derivative of tumulosic acid, a triterpenoid (B12794562) with potential therapeutic properties. Due to the lack of specific in vivo data for this compound, this document provides a detailed guide based on established protocols for the structurally similar and well-researched triterpenoids, oleanolic acid and ursolic acid. These compounds have been extensively studied in mice for their anti-inflammatory and anti-cancer activities. The provided protocols for oral and intraperitoneal administration, along with dosing information, can be adapted for the initial in vivo evaluation of this compound.
Data Presentation: Dosing Regimens of Structurally Related Triterpenoids in Mice
The following table summarizes in vivo dosing information for oleanolic acid and ursolic acid from various studies in mice. This data can be used to guide the selection of a starting dose range for this compound.
| Compound | Mouse Model | Administration Route | Dose Range | Frequency | Vehicle | Reference |
| Oleanolic Acid | Acetic acid-induced writhing | Oral | 1, 5, 10 mg/kg | Single dose | Not specified | [1] |
| Oleanolic Acid | High-fat diet-induced obesity | Intragastric | 25, 50 mg/kg | Daily for 4 weeks | Not specified | [2] |
| Oleanolic Acid | Particulate matter-induced lung injury | Oral | 20, 80 mg/kg | Single dose | Sterile saline | [3] |
| Oleanolic Acid | Cholestatic liver injury | Oral (gavage) | 45 - 1350 mg/kg | Daily for 10 days | Corn oil | [4][5] |
| Ursolic Acid | Postmenopausal breast cancer | Diet | ~54, 106, 266 mg/kg/day | Daily for 5 weeks | AIN-93G diet | [6] |
| Ursolic Acid | CCl₄-induced hepatotoxicity | Intragastric | 25, 50 mg/kg | Daily for 1 week | Not specified | [7] |
| Ursolic Acid | Pancreatic cancer xenograft | Oral | 250 mg/kg | Daily | Not specified | [8][9] |
| Ursolic Acid | Parkinson's disease model | Not specified | 25 mg/kg | Not specified | Not specified | [10] |
| Ursolic Acid | High-fat diet-induced obesity | Intragastric | 100 mg/kg/day | Daily for 8 weeks | Not specified | [11] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of a test compound like this compound in mice, adapted from methodologies used for oleanolic and ursolic acid.
Protocol for Oral Administration (Gavage)
Objective: To administer a precise dose of the test compound directly into the stomach of a mouse.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, sterile saline with a solubilizing agent like Tween 80 or DMSO)
-
Homogenizer or sonicator
-
Vortex mixer
-
Animal balance
-
20-22 gauge gavage needles (straight or curved)
-
1 ml syringes
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Select an appropriate vehicle. For lipophilic compounds like triterpenoids, corn oil is often used. Alternatively, a suspension can be made in sterile saline containing a small percentage of a surfactant (e.g., 0.5% Tween 80) and/or a co-solvent (e.g., 5% DMSO).
-
Add the compound to the vehicle.
-
Thoroughly mix using a vortex mixer. For suspensions, use a homogenizer or sonicator to ensure a uniform particle size and prevent settling. Prepare the solution fresh daily if stability is a concern.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the exact volume of the dosing solution to be administered.
-
Properly restrain the mouse by grasping the loose skin over the shoulders and behind the ears.
-
With the mouse in a vertical position, gently insert the gavage needle into the mouth, over the tongue, and along the esophagus into the stomach. Do not force the needle.
-
Slowly dispense the calculated volume of the dosing solution.
-
Carefully withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Protocol for Intraperitoneal (IP) Injection
Objective: To administer the test compound into the peritoneal cavity of a mouse.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, PBS, with a solubilizing agent if necessary)
-
Sterile filters (0.22 µm) if preparing a solution
-
Animal balance
-
25-27 gauge needles
-
1 ml syringes
-
70% ethanol or chlorhexidine (B1668724) wipes
Procedure:
-
Preparation of Injectable Solution:
-
Prepare the dosing solution in a sterile environment (e.g., a laminar flow hood).
-
Dissolve or suspend this compound in a sterile vehicle. Ensure the final concentration of any co-solvents (like DMSO) is non-toxic (typically <5% of the total injection volume).
-
If preparing a solution, filter it through a 0.22 µm sterile filter to remove any potential contaminants.
-
Warm the solution to room or body temperature before injection to minimize discomfort to the animal.
-
-
Animal Handling and Injection:
-
Weigh the mouse to calculate the injection volume.
-
Restrain the mouse securely, exposing the abdomen. One common method is to hold the mouse with its head tilted downwards.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol or a chlorhexidine wipe. This location minimizes the risk of puncturing the cecum, bladder, or other vital organs.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe, which would indicate improper needle placement.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Visualization of Methodologies and Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo studies.
Signaling Pathway Diagram: PI3K/Akt/NF-κB Axis
Triterpenoids like oleanolic acid and ursolic acid have been shown to modulate key inflammatory and cell survival pathways such as PI3K/Akt and NF-κB.[12][13] this compound may exert its effects through similar mechanisms.
Caption: PI3K/Akt/NF-κB signaling pathway.
References
- 1. Mechanisms involved in the antinociceptive effects of orally administered oleanolic acid in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Oleanolic Acid Improves Obesity-Related Inflammation and Insulin Resistance by Regulating Macrophages Activation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Repeated Oral Administration of Oleanolic Acid Produces Cholestatic Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repeated oral administration of oleanolic acid produces cholestatic liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effects of ursolic acid in a mouse model of postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursolic acid protects mouse liver against CCl4-induced oxidative stress and inflammation by the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ursolic acid inhibits the growth of human pancreatic cancer and enhances the antitumor potential of gemcitabine in an orthotopic mouse model through suppression of the inflammatory microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ursolic acid ameliorates obesity of mice fed with high-fat diet via alteration of gut microbiota and amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Epidehydrotumulosic Acid: A Chemical Probe for Modulating Immune Responses
Application Note and Protocols for Researchers
Introduction: 3-Epidehydrotumulosic Acid, a lanostane-type triterpenoid (B12794562) isolated from medicinal fungi such as Poria cocos, is emerging as a valuable chemical probe for investigating cellular signaling pathways, particularly those involved in immunomodulation. This document provides detailed application notes and experimental protocols for the use of this compound in molecular biology research, with a focus on its effects on cytokine signaling and its potential as a modulator of key cellular pathways.
Molecular Profile
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Molecular Formula | C31H48O4 | [1] |
| Molecular Weight | 484.72 g/mol | [1] |
| Class | Lanostane Triterpenoid | [2] |
| Source | Poria cocos (Fu Ling) | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][3] |
Biological Activity
This compound has demonstrated a range of biological activities, making it a versatile tool for cellular studies.
Table 1: Summary of Reported Biological Activities and Quantitative Data
| Biological Activity | Assay System | Result | Reference | | :--- | :--- | :--- | | Immunomodulation | Murine spleen T lymphocytes | Increased IFN-γ secretion |[2] | | Antiviral | Raji cells | Potent inhibitory effect on Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA |[2] | | Antioxidant | AAPH-induced red blood cell lysis | Inhibitory activity |[2][4] | | Anticancer | Human leukemia K562 cells | Antiproliferative activity (IC50 > 40 μM) |[5] | | Anticancer | Human leukemia MOLT-4 cells | Antiproliferative activity (IC50 > 40 μM) |[5] | | Anticancer | Panel of ~60 cancer cell lines | Low level of anticancer activity at 10 µM |[6] |
Mechanism of Action: Modulation of Signaling Pathways
While the precise molecular targets of this compound are still under investigation, its biological activities suggest modulation of key signaling pathways involved in inflammation and cancer. Lanostane triterpenoids, as a class, are known to interact with pathways such as NF-κB, PI3K/Akt, and STAT3. The observed increase in IFN-γ secretion by this compound points towards an influence on the signaling cascades that regulate cytokine production and immune cell activation.
Diagram 1: General Experimental Workflow for Investigating the Effect of this compound on Cellular Signaling
Caption: Workflow for cell-based assays with this compound.
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound as a chemical probe.
Protocol 1: Assessment of Immunomodulatory Activity - IFN-γ Secretion in Splenocytes
This protocol is designed to measure the effect of this compound on Interferon-gamma (IFN-γ) secretion from primary murine splenocytes.
Materials:
-
This compound (stock solution in DMSO)
-
Primary splenocytes isolated from mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
T-cell mitogen (e.g., Concanavalin A or anti-CD3/CD28 antibodies)
-
Mouse IFN-γ ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Isolate splenocytes from a mouse spleen using a standard protocol. Resuspend the cells in complete RPMI-1640 medium and perform a cell count. Adjust the cell density to 2 x 10^6 cells/mL.
-
Cell Seeding: Add 100 µL of the splenocyte suspension (2 x 10^5 cells) to each well of a 96-well plate.
-
Compound Preparation and Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.1%. Add 50 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO).
-
Stimulation: To stimulate IFN-γ secretion, add 50 µL of a T-cell mitogen (e.g., Concanavalin A at a final concentration of 2.5 µg/mL) to the wells. For an unstimulated control, add 50 µL of medium.
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
IFN-γ Quantification: Measure the concentration of IFN-γ in the collected supernatants using a mouse IFN-γ ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the mean IFN-γ concentration for each treatment group. Plot the IFN-γ concentration against the concentration of this compound to determine the dose-response relationship.
Diagram 2: IFN-γ Secretion Assay Workflow
Caption: Workflow for IFN-γ secretion assay.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cell lines such as K562 and MOLT-4.[7][8]
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines (e.g., K562, MOLT-4)
-
Complete cell culture medium appropriate for the cell line
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate medium. Add 100 µL of the diluted compound to the wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 3: Western Blot Analysis of Signaling Pathway Modulation
This protocol can be used to investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in signaling pathways like PI3K/Akt, NF-κB, or STAT3.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p65, anti-p65, anti-phospho-STAT3, anti-STAT3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for a specified time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of phosphorylated and total proteins between treated and control samples.
Diagram 3: Potential Modulation of the PI3K/Akt Signaling Pathway by this compound
References
- 1. Production of IFN-γ by splenic dendritic cells during innate immune responses against Francisella tularensis LVS depends on MyD88, but not TLR2, TLR4, or TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular Cytokine (INF-gamma) Staining Assay [bio-protocol.org]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: 3-Epidehydrotumulosic Acid Extraction
Welcome to the technical support center for the extraction of 3-Epidehydrotumulosic Acid. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized extraction parameters to improve the yield and purity of this compound from its natural source, the medicinal fungus Poria cocos (syn. Wolfiporia extensa).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
A1: this compound is a lanostane-type triterpenoid (B12794562), a class of organic compounds known for their diverse pharmacological activities. Its primary natural source is the sclerotium of the fungus Poria cocos, also known as Wolfiporia extensa or Fu-Ling, which is widely used in traditional medicine.[1][2] This compound, along with other related triterpenoids, is considered one of the main bioactive constituents of this fungus.
Q2: What are the general steps involved in the extraction and purification of this compound?
A2: The general workflow for obtaining pure this compound involves:
-
Preparation of the Raw Material: The dried sclerotia of Poria cocos are typically pulverized into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is extracted with a suitable organic solvent to dissolve the triterpenoids. Common methods include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction.
-
Concentration: The solvent containing the extracted compounds is evaporated under reduced pressure to yield a crude extract.
-
Purification: The crude extract, which is a complex mixture of compounds, is then subjected to chromatographic techniques to isolate and purify this compound. This often involves column chromatography on silica (B1680970) gel or other stationary phases, followed by high-performance liquid chromatography (HPLC) for final purification.[3][4][5]
Q3: Which solvent is best for extracting this compound?
A3: Ethanol (B145695) is a commonly used and effective solvent for the extraction of triterpenoids, including this compound, from Poria cocos.[3][5] Methanol has also been used effectively.[6] The choice of solvent can be further optimized based on the specific extraction technique and desired purity of the final product. For instance, studies on total triterpenoid extraction from Poria cocos have shown that an ethanol concentration of around 55-60% can be optimal for ultrasound-assisted extraction.[1]
Q4: How can I quantify the yield of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound.[7][8] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous acid solution (e.g., acetic acid or phosphoric acid). Detection is usually performed using a UV detector at a wavelength of around 210 nm or 254 nm.[6][9] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a pure standard.
Troubleshooting Guide
This section addresses common issues encountered during the extraction and purification of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of Crude Extract | 1. Inefficient grinding of the raw material. 2. Inappropriate solvent selection. 3. Insufficient extraction time or temperature. 4. Suboptimal solid-to-liquid ratio. | 1. Ensure the Poria cocos sclerotium is ground to a fine, consistent powder. 2. Use ethanol or methanol. Consider optimizing the ethanol concentration (e.g., 50-70%). 3. Increase the extraction time or temperature within the limits of the chosen method to avoid degradation. For UAE, optimal times may be around 45-50 minutes.[1] 4. Optimize the solid-to-liquid ratio. Ratios between 1:20 and 1:60 (g/mL) have been reported.[1][2] |
| Low Purity of this compound in Crude Extract | 1. Co-extraction of undesirable compounds (e.g., polysaccharides, pigments). 2. Degradation of the target compound during extraction. | 1. Perform a preliminary defatting step with a non-polar solvent like hexane (B92381) if lipids are an issue. 2. Employ a multi-step purification process, starting with column chromatography to separate major fractions, followed by preparative HPLC for final purification. 3. Use milder extraction conditions (e.g., lower temperature, shorter time) if degradation is suspected. |
| Difficulty in Isolating this compound by Chromatography | 1. Poor separation from other structurally similar triterpenoids. 2. Inappropriate stationary or mobile phase selection for chromatography. 3. Overloading of the chromatography column. | 1. Use high-resolution chromatographic techniques like HPLC or HSCCC (High-Speed Counter-Current Chromatography).[4] 2. For HPLC, experiment with different mobile phase gradients and compositions to improve resolution. A common mobile phase is a gradient of acetonitrile and water with a small amount of acid.[9] 3. For column chromatography, ensure an appropriate ratio of crude extract to stationary phase. |
| Inconsistent Results Between Batches | 1. Variability in the quality of the raw material (Poria cocos). 2. Inconsistent extraction and purification procedures. | 1. Source high-quality, authenticated Poria cocos. The content of triterpenoids can vary between different batches and parts of the fungus.[7][10] 2. Standardize all experimental parameters, including particle size, solvent-to-solid ratio, extraction time, temperature, and chromatographic conditions. |
Data on Optimized Extraction Parameters
The following tables summarize quantitative data from studies on the optimization of triterpenoid extraction from Poria cocos, which can serve as a starting point for improving the yield of this compound.
Table 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoid Acids from Poria cocos
Data adapted from a study optimizing for four triterpenoid acids.[1]
| Parameter | Range Investigated | Optimal Condition |
| Ethanol Concentration | 25 - 75% | 55.53% |
| Extraction Time | 30 - 50 min | 48.64 min |
| Solvent Volume | 20 - 60 mL | 60.00 mL |
Table 2: Comparison of Microwave-Assisted Extraction (MAE) with Other Methods for Total Triterpenoids
Data generalized from a comparative study.[2]
| Extraction Method | Extraction Time | Relative Yield |
| Microwave-Assisted Extraction | 5 min | High |
| Hot Water Reflux | 6 hours | Lower |
| Ultrasonic Extraction | 20 min | Moderate |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids
This protocol is based on optimized conditions for the extraction of triterpenoid acids from Poria cocos.[1][6]
-
Material Preparation: Grind dried sclerotia of Poria cocos into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Accurately weigh 1.0 g of the powdered sample and place it in a suitable extraction vessel. Add 60 mL of 56% ethanol.
-
Ultrasonication: Place the vessel in an ultrasonic bath. Set the extraction time to 49 minutes and maintain a constant temperature (e.g., 40°C).
-
Filtration and Concentration: After extraction, filter the mixture to separate the solid residue from the liquid extract. The filtrate can be concentrated using a rotary evaporator under reduced pressure to obtain the crude triterpenoid extract.
-
Quantification: Analyze the crude extract using a validated HPLC method to determine the concentration of this compound.
Protocol 2: Purification by Column Chromatography
This is a general protocol for the initial purification of the crude extract.[5]
-
Column Preparation: Prepare a silica gel (e.g., 200-300 mesh) column using a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate (B1210297).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in the petroleum ether.
-
Fraction Collection: Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC).
-
Analysis: Combine fractions containing compounds with similar TLC profiles. Fractions enriched with this compound can be further purified using preparative HPLC.
Visualizations
Below are diagrams illustrating key workflows and relationships in the extraction and analysis process.
Caption: General workflow for the extraction of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. Optimization of Ultrasonic-Assisted Extraction Conditions for Bioactive Components and Antioxidant Activity of Poria cocos (Schw.) Wolf by an RSM-ANN-GA Hybrid Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New lanostane-type triterpene acids from wolfiporia extensa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Combination of Complex Chromatography, Molecular Docking and Enzyme Kinetics for Exploration of Acetylcholinesterase Inhibitors from Poria cocos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triterpenes from Poria cocos suppress growth and invasiveness of pancreatic cancer cells through the downregulation of MMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive and Comparative Study of Wolfiporia extensa Cultivation Regions by Fourier Transform Infrared Spectroscopy and Ultra-Fast Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening and Analysis of the Potential Bioactive Components of Poria cocos (Schw.) Wolf by HPLC and HPLC-MSn with the Aid of Chemometrics | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
Overcoming solubility issues of 3-Epidehydrotumulosic Acid in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Epidehydrotumulosic Acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Why is this compound poorly soluble in aqueous solutions?
A2: this compound is a lipophilic molecule with a large, nonpolar carbon skeleton.[2][3][4] This hydrophobic nature makes it energetically unfavorable to dissolve in polar solvents like water. For a drug to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from solute-solvent interactions. With hydrophobic compounds in water, the solute-solvent interactions are weak.
Q3: What are the common initial steps for preparing a stock solution of this compound?
A3: An initial stock solution is typically prepared by dissolving the compound in an organic solvent in which it is freely soluble, such as DMSO.[1] For example, a 10 mM stock solution in DMSO can be prepared and then further diluted into your aqueous experimental medium.[1] However, it is crucial to be aware of the final concentration of the organic solvent in your aqueous solution, as it may affect your experiment.
Troubleshooting Guide
Issue 1: My this compound is precipitating out of my aqueous buffer after diluting from a DMSO stock.
Q1: How can I prevent precipitation when diluting my DMSO stock solution?
A1: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Optimize the Dilution Process: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Reduce the Final Concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try working with a lower final concentration.
-
Use a Co-solvent System: The addition of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of your compound.[5][6][7]
Issue 2: The required concentration of this compound for my experiment is higher than what I can achieve in my aqueous buffer.
Q2: What methods can I use to significantly increase the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[8] The choice of method will depend on the specific requirements of your experiment.
Can I increase solubility by changing the pH of my solution?
Yes, for ionizable compounds, adjusting the pH of the aqueous solution can significantly increase solubility.[5][6] this compound contains a carboxylic acid group, which can be deprotonated to form a more soluble salt at a basic pH.[2][3][4]
Experimental Protocol: pH Adjustment for Solubilization
-
Determine the pKa: Identify the pKa of the carboxylic acid group of this compound.
-
Prepare Buffers: Prepare a series of buffers with pH values above the pKa.
-
Solubility Testing: Add an excess amount of this compound to each buffer.
-
Equilibration: Shake or stir the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
How do surfactants help in solubilization?
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[8] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like this compound, effectively increasing their apparent solubility in the aqueous medium.[8]
Experimental Protocol: Micellar Solubilization
-
Select a Surfactant: Choose a biocompatible surfactant. Common examples include Polysorbate 80 (Tween 80) and Poloxamers.[8][9]
-
Prepare Surfactant Solutions: Prepare a series of aqueous solutions with increasing concentrations of the surfactant, ensuring some concentrations are above the CMC.
-
Solubility Determination: Add an excess of this compound to each surfactant solution.
-
Equilibrate and Analyze: Follow steps 4-6 from the "pH Adjustment" protocol to determine the solubility at each surfactant concentration.
What are cyclodextrins and how do they improve solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can form inclusion complexes with hydrophobic molecules like this compound, where the drug molecule is encapsulated within the cyclodextrin's hydrophobic core, thereby increasing its solubility in water.[9]
Experimental Protocol: Cyclodextrin (B1172386) Complexation
-
Choose a Cyclodextrin: Common cyclodextrins used in pharmaceuticals include hydroxypropyl-β-cyclodextrin (HP-β-CD).[9]
-
Prepare Cyclodextrin Solutions: Create a range of aqueous solutions with varying concentrations of the chosen cyclodextrin.
-
Determine Solubility: Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate and Analyze: Follow steps 4-6 from the "pH Adjustment" protocol to determine the solubility enhancement.
Data Presentation
Table 1: Comparison of Solubilization Techniques
| Technique | Advantages | Disadvantages |
| pH Adjustment | Simple and cost-effective.[6] | Only applicable to ionizable compounds. Potential for precipitation if pH changes. |
| Co-solvents | Simple to formulate and can significantly increase solubility.[6][7] | The organic solvent may interfere with biological assays. Potential for toxicity at high concentrations. |
| Surfactants | High solubilization capacity. Can be used for a wide range of compounds.[10] | Potential for cell toxicity. Can interfere with some analytical methods. |
| Cyclodextrins | Generally low toxicity. Can improve stability of the drug. | Can be expensive. May not be suitable for all molecular geometries. |
| Particle Size Reduction | Increases the dissolution rate.[5][7] | Does not increase the equilibrium solubility.[7] |
Table 2: Common Excipients for Solubilization of Hydrophobic Compounds
| Excipient Type | Examples |
| Co-solvents | Ethanol, Propylene Glycol, Polyethylene Glycol (PEG) 300, PEG 400, Glycerin.[7][11][12] |
| Surfactants (Non-ionic) | Polysorbate 20, Polysorbate 80, Cremophor EL, Solutol HS 15.[8][11][12] |
| Cyclodextrins | α-cyclodextrin, β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[9][11][12] |
Visualizations
Caption: General experimental workflow for enhancing the aqueous solubility of this compound.
Caption: Mechanism of micellar solubilization for hydrophobic compounds like this compound.
References
- 1. This compound | CAS:167775-54-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. This compound | CAS: 167775-54-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. wjbphs.com [wjbphs.com]
- 7. ijpbr.in [ijpbr.in]
- 8. brieflands.com [brieflands.com]
- 9. Solubilizer Excipients - Protheragen [protheragen.ai]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of 3-Epidehydrotumulosic Acid and Other Triterpenoids
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 3-Epidehydrotumulosic Acid and other structurally related triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC separation of this compound and other triterpenoids?
A1: The primary challenges in the HPLC separation of triterpenoids, including this compound, stem from their structural similarities, which can lead to co-elution and poor resolution.[1] Many triterpenoids are isomers, further complicating their separation.[2] Additionally, these compounds often lack strong chromophores, making UV detection less sensitive and requiring detection at low wavelengths (around 205-210 nm), which can lead to baseline noise and limit mobile phase choices.[1][3] Peak tailing is another common issue, often caused by interactions between the acidic functional groups of the triterpenoids and the silica-based stationary phase of the HPLC column.[4][5]
Q2: What type of HPLC column is best suited for separating this compound?
A2: A reversed-phase C18 column is a common and effective choice for the separation of triterpenoids, including this compound.[3][6] Specifically, an Agilent Extend-C18 column has been successfully used for the simultaneous determination of Poricoic Acid A and this compound.[3] For separating complex mixtures of triterpenoid (B12794562) isomers, such as oleanolic and ursolic acids, a C30 column may provide enhanced resolution.[6]
Q3: How can I improve the UV detection of this compound?
A3: Since many triterpenoids have weak UV absorption, detection is often performed at low wavelengths like 205-210 nm.[3] However, for this compound, a detection wavelength of 290 nm has been reported as effective.[3] To enhance sensitivity, especially for quantification at low concentrations, derivatization of the hydroxyl or carboxyl groups with a UV-absorbing or fluorescent tag can be employed.[1][7] Another approach is to use a detector that does not rely on chromophores, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[6][8]
Q4: Is it possible to separate epimers of triterpenoids like this compound by HPLC?
A4: Yes, separating epimers is possible but can be challenging. The separation of gambogic acid and its C-2 epimer has been successfully achieved using a C8 column and optimizing the mobile phase composition.[9] For epimers of other organic acids, chiral chromatography using specialized columns like Chiralpak AD or AD-RH can provide excellent resolution.[2] While a specific method for separating epimers of this compound is not detailed in the provided search results, the principles of using a less retentive stationary phase (like C8) or a chiral column, along with careful mobile phase optimization, would be the recommended starting points.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of this compound with Other Triterpenoids
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | Modify the organic solvent-to-water ratio. For reversed-phase HPLC, decreasing the organic solvent percentage will generally increase retention times and may improve resolution. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can alter selectivity. |
| Incorrect pH of the Mobile Phase | For acidic triterpenoids like this compound, adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% phosphoric acid or acetic acid) can suppress the ionization of the carboxylic acid group, leading to sharper peaks and better retention.[3] |
| Suboptimal Column Temperature | Increasing the column temperature can decrease the viscosity of the mobile phase, potentially improving efficiency.[3] However, for some triterpenoid isomers, higher temperatures might reduce resolution.[3] It is advisable to test a range of temperatures (e.g., 20-40°C) to find the optimal condition.[3] |
| Stationary Phase Not Ideal | If a C18 column does not provide adequate separation, consider a C30 column for enhanced shape selectivity, which can be beneficial for separating structurally similar triterpenoids.[6] |
Issue 2: Peak Tailing of the this compound Peak
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block the active silanol sites on the column packing.[5] Using a modern, end-capped column can also minimize these interactions. |
| Column Overload | Inject a smaller sample volume or dilute the sample. Peak fronting can also be a sign of column overload.[5] |
| Extra-column Volume | Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize band broadening. |
| Contaminated or Damaged Column | If peak tailing affects all peaks, it might indicate a blocked frit or a contaminated column. Try back-flushing the column or cleaning it with a series of strong solvents.[4] If the problem persists, the column may need to be replaced. |
Quantitative Data Summary
Table 1: HPLC Conditions for the Separation of this compound
| Parameter | Condition |
| Column | Agilent Extend-C18 |
| Mobile Phase | Methanol (B129727):Water:Phosphoric Acid (35:65:0.1, v/v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 35°C[3] |
| Detection Wavelength | 290 nm[3] |
| Injection Volume | Not Specified |
Table 2: General HPLC Conditions for Triterpenoid Analysis
| Compound(s) | Column | Mobile Phase | Flow Rate | Detection |
| Triterpenoid acids and neutral triterpenoids | ACE C18 | Acetonitrile:Water (89:11, v/v)[3] | 0.7 mL/min[3] | 205 nm[3] |
| Oleanolic and Ursolic Acids | Thermo Scientific Acclaim C30 | Acetonitrile and Methanol mixture[6] | Not Specified | Charged Aerosol Detector (CAD)[6] |
| Betulinic, Oleanolic, and Ursolic Acids | Waters XBridge™ C18 | 85% Methanol, 15% Water, 0.1% Acetic Acid | 0.5 mL/min | 207 nm |
Experimental Protocols
Protocol: HPLC Analysis of this compound
This protocol is based on the method for the simultaneous determination of Poricoic Acid A and this compound.[3]
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Phosphoric acid (85%)
-
Sample containing this compound (e.g., extract from Poria peel)
2. Instrument and Columns:
-
HPLC system with a UV detector
-
Agilent Extend-C18 column
3. Preparation of Mobile Phase:
-
Prepare a solution of 0.1% phosphoric acid in water.
-
Mix methanol and the 0.1% phosphoric acid solution in a ratio of 35:65 (v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
4. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution. Further dilute the stock solution with the mobile phase to create a series of calibration standards.
-
Sample Solution: Extract the sample containing this compound with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
-
Column: Agilent Extend-C18
-
Mobile Phase: Methanol:Water:Phosphoric Acid (35:65:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 290 nm
-
Injection Volume: 10-20 µL (optimization may be required)
6. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for HPLC separation of triterpenoids.
References
- 1. This compound | 167775-54-4 - Coompo [coompo.com]
- 2. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:167775-54-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. CN101393186A - Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method - Google Patents [patents.google.com]
- 6. This compound|167775-54-4|COA [dcchemicals.com]
- 7. This compound | CAS: 167775-54-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. Method for separating epimers of gambogic acid (2016) | Chen Lijiang | 2 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
Preventing degradation of 3-Epidehydrotumulosic Acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Epidehydrotumulosic Acid during storage.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during the storage and handling of this compound in a question-and-answer format.
FAQ 1: What are the optimal storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under controlled conditions to minimize degradation. Short-term storage is recommended at 0°C, while long-term storage should be at -20°C in a desiccated environment.[1] It is crucial to keep the vial tightly sealed to prevent exposure to moisture and air.
FAQ 2: How should I store solutions of this compound?
Whenever possible, solutions of this compound should be prepared fresh for immediate use.[1] If advance preparation is necessary, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C for a maximum of one month.[1] This practice minimizes the impact of repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation inside the vial.[1]
FAQ 3: What common factors can cause the degradation of this compound?
Based on the general stability of triterpenoid (B12794562) carboxylic acids, the following factors are potential causes of degradation:
-
Temperature: Elevated temperatures can accelerate degradation. It has been noted that high temperatures (over 60°C) can potentially destroy the molecular structure of triterpenoids.
-
pH: Both acidic and basic conditions can promote hydrolysis or other degradation reactions.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation of the molecule.
-
Moisture: As a carboxylic acid, it may be hygroscopic, and absorbed moisture can facilitate hydrolytic degradation.
FAQ 4: I see some discoloration/clumping in my solid sample. Is it degraded?
Discoloration or changes in the physical appearance of the powder, such as clumping, can be indicators of degradation. These changes may result from exposure to light, moisture, or elevated temperatures. It is recommended to perform an analytical assessment (e.g., HPLC, LC-MS) to confirm the purity of the compound before use.
FAQ 5: My experimental results are inconsistent. Could degradation of my this compound stock solution be the cause?
Inconsistent experimental results are a common consequence of using a degraded compound. If you suspect degradation of your stock solution, it is advisable to prepare a fresh solution from a solid sample that has been stored under optimal conditions. Comparing the performance of the new solution with the old one can help determine if degradation was the root cause of the inconsistency.
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound to illustrate its potential stability profile.
Table 1: Forced Degradation of this compound in Solution
| Stress Condition | Temperature | Duration | % Degradation (Hypothetical) | Potential Degradants |
| 0.1 M HCl | 60°C | 24 hours | 15% | Hydrolysis products |
| 0.1 M NaOH | 60°C | 24 hours | 25% | Hydrolysis, Epimerization products |
| 3% H₂O₂ | 25°C | 24 hours | 10% | Oxidation products |
| UV Light (254 nm) | 25°C | 24 hours | 5% | Photodegradation products |
Table 2: Long-Term Storage Stability of Solid this compound (Hypothetical)
| Storage Condition | Temperature | Humidity | Duration | % Purity (Hypothetical) |
| Desiccator | -20°C | <30% RH | 24 months | >98% |
| Desiccator | 0°C | <30% RH | 6 months | >99% |
| Benchtop | 25°C | ~60% RH | 6 months | <90% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or DMSO.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Store the mixture at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a photostable, transparent container to a calibrated light source (e.g., UV lamp at 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Thermal Degradation (Solid State): Place a small amount of solid this compound in a controlled temperature oven at 70°C for 48 hours.
-
Analysis: Analyze all stressed samples and a control sample (stored at -20°C) by a stability-indicating analytical method, such as HPLC or LC-MS, to determine the percentage of degradation and to profile the degradation products.
Mandatory Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting guide for inconsistent results.
References
Technical Support Center: Troubleshooting Low Bioactivity of 3-Epidehydrotumulosic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with 3-Epidehydrotumulosic Acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
This compound is a triterpene carboxylic acid isolated from Poria cocos (Hoelen), a medicinal fungus. Published research has reported its potential as an antioxidant and an anti-cancer agent. Specifically, it has demonstrated inhibitory activity against 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH)-induced hemolysis of red blood cells and inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation.
Q2: I am observing lower than expected bioactivity. What are the common initial troubleshooting steps?
When encountering low bioactivity, it is crucial to systematically assess several factors. Begin by verifying the identity and purity of your this compound sample through analytical methods like NMR or mass spectrometry. Ensure the compound is fully dissolved in a compatible solvent at the correct concentration. It is also important to confirm the health and passage number of your cell lines and to include appropriate positive and negative controls in your experimental setup.
Q3: What are the optimal storage and handling conditions for this compound?
To maintain its stability and bioactivity, this compound should be stored at 0°C for short-term use and at -20°C for long-term storage in a desiccated environment. When preparing stock solutions, it is recommended to aliquot and store them in tightly sealed vials at -20°C, which are generally usable for up to one month. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Q4: In which solvents is this compound soluble?
This compound is soluble in a range of organic solvents including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For cell-based assays, DMSO is a common choice, but it is critical to keep the final concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Low or No Activity in Antioxidant Assays (AAPH-Induced Hemolysis)
If you are observing low antioxidant activity of this compound in an AAPH-induced red blood cell (RBC) lysis assay, consider the following:
Troubleshooting Workflow for AAPH-Induced Hemolysis Assay
Caption: Troubleshooting workflow for low antioxidant activity.
Experimental Protocol: AAPH-Induced Red Blood Cell Hemolysis Assay
This protocol is designed to assess the protective effect of this compound against AAPH-induced oxidative damage to red blood cells.
| Parameter | Recommendation |
| Cell Type | Freshly isolated human or rat red blood cells (RBCs) |
| Compound Prep | Prepare a stock solution of this compound in DMSO. Serially dilute to desired concentrations in PBS. |
| Positive Control | Trolox or Ascorbic Acid |
| Negative Control | Vehicle (DMSO in PBS) |
| AAPH Solution | Prepare a fresh solution of AAPH in PBS. |
| Incubation | 37°C with gentle shaking |
| Endpoint | Measurement of hemoglobin release at 540 nm |
Procedure:
-
Prepare RBC Suspension: Wash freshly collected RBCs three times with phosphate-buffered saline (PBS) and resuspend to a 2% hematocrit in PBS.
-
Assay Setup: In a 96-well plate, add 50 µL of the RBC suspension to each well.
-
Compound Addition: Add 50 µL of varying concentrations of this compound (or controls) to the wells.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.
-
Initiate Hemolysis: Add 100 µL of AAPH solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes.
-
Measurement: Transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 540 nm.
-
Calculation: Calculate the percentage of hemolysis inhibition relative to the AAPH-treated control.
Quantitative Data for Related Triterpenoids (for reference):
| Compound | Assay | IC50 / Effective Concentration |
| Oleanolic Acid | AAPH-induced hemolysis | Not widely reported |
| Ursolic Acid | AAPH-induced hemolysis | Not widely reported |
Issue 2: Low or No Activity in Anti-Cancer Assays (EBV-EA Inhibition)
If you are observing low inhibitory activity of this compound on Epstein-Barr Virus Early Antigen (EBV-EA) activation, consider the following troubleshooting steps.
Troubleshooting Workflow for EBV-EA Inhibition Assay
Caption: Workflow for troubleshooting low EBV-EA inhibition.
Experimental Protocol: EBV-EA Activation Inhibition Assay
This protocol is for assessing the ability of this compound to inhibit the activation of the Epstein-Barr virus early antigen.
| Parameter | Recommendation |
| Cell Line | Raji cells (EBV-positive lymphoblastoid cell line) |
| Compound Prep | Prepare a stock solution in DMSO. Dilute to final concentrations in RPMI-1640 medium. |
| Inducing Agent | 12-O-Tetradecanoylphorbol-13-acetate (TPA) and Sodium Butyrate |
| Positive Control | A known inhibitor of EBV lytic cycle (e.g., Acyclovir) |
| Detection Method | Indirect immunofluorescence staining for EA-D |
| Endpoint | Percentage of EA-positive cells |
Procedure:
-
Cell Seeding: Seed Raji cells at a density of 1 x 10^5 cells/mL in a 24-well plate.
-
Compound Treatment: Add varying concentrations of this compound or controls to the cells.
-
Induction: Add TPA (e.g., 20 ng/mL) and sodium butyrate (e.g., 3 mM) to induce the lytic cycle.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
Cell Smear: Prepare cell smears on glass slides, air-dry, and fix with cold acetone.
-
Immunostaining: Perform indirect immunofluorescence staining using a primary antibody against EBV EA-D and a fluorescently labeled secondary antibody.
-
Microscopy: Count the number of EA-positive cells and the total number of cells under a fluorescence microscope.
-
Calculation: Determine the percentage of EA-positive cells and calculate the inhibition rate.
Quantitative Data for Related Triterpenoids (for reference):
| Compound | Assay | IC50 / Effective Concentration |
| Oleanolic Acid | EBV-EA Inhibition | ~10-20 µM |
| Glycyrrhetinic Acid | EBV-EA Inhibition | ~5-15 µM |
Signaling Pathways
Based on the known anti-inflammatory properties of triterpene acids, this compound may exert its effects through the modulation of key inflammatory signaling pathways such as MAPK and NF-κB.
Potential Anti-Inflammatory Signaling Pathway of this compound
Caption: Potential modulation of MAPK and NF-κB pathways.
Technical Support Center: Enhancing the Stability of 3-Epidehydrotumulosic Acid Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of 3-Epidehydrotumulosic Acid.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the formulation and stability testing of this compound.
Problem 1: Poor Aqueous Solubility and Precipitation
-
Question: My this compound formulation shows low solubility and precipitates over time. How can I improve this?
-
Answer: this compound, being a triterpenoid (B12794562) carboxylic acid, is expected to have poor aqueous solubility. Here are several strategies to enhance its solubility and prevent precipitation:
-
pH Adjustment: As a carboxylic acid, the solubility of this compound is pH-dependent. Increasing the pH of the formulation above its pKa will ionize the carboxylic acid group, forming a more soluble salt.[1][2] Experiment with buffering agents to maintain a pH where the compound is sufficiently soluble and stable.
-
Co-solvents: Incorporating water-miscible organic solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can significantly improve the solubility of hydrophobic compounds.[3][4]
-
Surfactants: The use of non-ionic surfactants like polysorbates (e.g., Tween® 80) or poloxamers can aid in solubilization by forming micelles that encapsulate the hydrophobic drug molecule.[5]
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[1][2]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate and apparent solubility.[1][3]
-
Problem 2: Chemical Degradation of this compound in Formulation
-
Question: I am observing a loss of potency in my this compound formulation over time. What are the likely causes and how can I mitigate them?
-
Answer: Chemical degradation can occur through several pathways. Identifying the specific cause is crucial for developing a stable formulation.
-
Hydrolysis: The ester and carboxylic acid functionalities in triterpenoids can be susceptible to hydrolysis, especially at extreme pH values.[6][7] Maintaining the formulation pH near neutral and protecting it from moisture can minimize hydrolytic degradation.
-
Oxidation: Triterpenoids can be prone to oxidation. To prevent this, consider adding antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite (B1197395) to your formulation.[6][7] Additionally, packaging the formulation under an inert gas like nitrogen can help.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of organic molecules.[6][7] Protect your formulation from light by using amber-colored vials or other light-protective packaging.
-
Excipient Incompatibility: Certain excipients can react with the active pharmaceutical ingredient (API), leading to degradation.[8][9] It is essential to conduct compatibility studies with all proposed excipients.
-
Problem 3: Inconsistent Results in Stability-Indicating HPLC Assay
-
Question: My HPLC analysis for this compound stability is showing variable results and poor peak shapes. What could be the issue?
-
Answer: Inconsistent HPLC results can stem from various factors related to the sample, mobile phase, or the instrument itself.
-
Sample Preparation: Ensure complete dissolution of the sample in the injection solvent. Inadequate solubility can lead to variable injection amounts.
-
Mobile Phase: The pH of the mobile phase can significantly impact the retention and peak shape of acidic compounds. Buffering the mobile phase is often necessary to ensure reproducible results.
-
Column Selection: A C18 column is a common choice for reversed-phase chromatography of triterpenoids. However, experimenting with different stationary phases may be necessary to achieve optimal separation from degradants.
-
Method Validation: A properly validated stability-indicating HPLC method should be specific, accurate, precise, and linear over the desired concentration range. If you are observing inconsistencies, it may be necessary to re-validate your method.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound raw material?
A1: For long-term storage, this compound should be stored at -20°C, desiccated, and protected from light. For short-term storage, 0°C is acceptable. It is recommended to prepare solutions on the same day of use. If stock solutions are necessary, they should be stored in tightly sealed vials at -20°C and are generally usable for up to one month.[10]
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation study, or stress testing, is crucial for identifying potential degradation products and establishing the degradation pathway.[7] Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state).
-
Photodegradation: Exposure to UV light (254 nm) and visible light for a specified duration.[6][11]
Q3: What are some suitable excipients for a solid oral dosage form of this compound?
A3: The choice of excipients will depend on the final dosage form and the results of compatibility studies. However, some commonly used excipients for poorly soluble drugs include:
-
Diluents: Microcrystalline cellulose, lactose, dicalcium phosphate.
-
Binders: Povidone, hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Disintegrants: Croscarmellose sodium, sodium starch glycolate.
-
Lubricants: Magnesium stearate (B1226849). It is crucial to perform compatibility testing, as some excipients can interact with the API. For example, magnesium stearate can be basic and may not be suitable for base-labile drugs.[9][12]
Q4: How can I quantify this compound and its degradation products?
A4: A validated stability-indicating HPLC method is the most common technique.[13] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile (B52724)/water gradient with a pH modifier (e.g., formic acid or acetic acid) is a good starting point. Detection is typically done using a UV detector. For identification of unknown degradation products, HPLC coupled with mass spectrometry (HPLC-MS/MS) is a powerful tool.[14]
Data Presentation
Table 1: Illustrative Stability Data for a this compound Liquid Formulation under Different pH Conditions
| pH | Initial Assay (%) | Assay after 4 weeks at 40°C (%) | Appearance |
| 3.0 | 100.2 | 92.5 | Slight precipitation |
| 5.0 | 99.8 | 98.1 | Clear solution |
| 7.0 | 100.1 | 95.3 | Clear solution |
| 9.0 | 99.9 | 88.7 | Yellowish solution |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate how stability data can be presented. Actual results may vary.
Table 2: Illustrative Results from a Forced Degradation Study of this compound
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 |
| 0.1 M NaOH, 60°C, 24h | 25.8 | 3 |
| 3% H₂O₂, RT, 24h | 8.5 | 1 |
| 80°C, 48h | 5.1 | 1 |
| UV Light, 24h | 12.3 | 2 |
Disclaimer: The data presented in this table is for illustrative purposes only. The extent of degradation and the number of degradation products will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Excipient Compatibility Study
-
Preparation of Binary Mixtures: Prepare binary mixtures of this compound with each selected excipient in a 1:1 and 1:5 ratio (API:excipient). Also, prepare a sample of the pure API.
-
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 and 4 weeks).
-
Analysis: At each time point, analyze the samples by HPLC to determine the potency of this compound and to detect the formation of any degradation products.
-
Evaluation: Compare the stability of the API in the presence of each excipient to that of the pure API. A significant increase in degradation or the appearance of new degradation peaks indicates an incompatibility.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). Develop a gradient elution method using a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid.
-
Wavelength Selection: Determine the wavelength of maximum absorbance of this compound using a UV-Vis spectrophotometer.
-
Forced Degradation: Subject the API to forced degradation conditions as described in the FAQs.
-
Method Optimization: Analyze the stressed samples and optimize the HPLC method to achieve adequate separation of the main peak from all degradation product peaks.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Mandatory Visualizations
References
- 1. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. scispace.com [scispace.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. This compound|167775-54-4|COA [dcchemicals.com]
- 11. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. researchgate.net [researchgate.net]
- 14. HPLC-MS/MS Method for the Measurement of Insecticide Degradates in Baby Food - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of 3-Epidehydrotumulosic Acid extracts
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize batch-to-batch variability of 3-Epidehydrotumulosic Acid extracts from Poria cocos (syn. Wolfiporia cocos).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a lanostane-type triterpenoid (B12794562). Its primary natural source is the sclerotium (a compact mass of hardened fungal mycelium) of the medicinal fungus Poria cocos. This fungus is also known by other names such as Fu-ling, Hoelen, and China root.
Q2: What are the main causes of batch-to-batch variability in this compound extracts?
A2: The primary sources of variability can be categorized into three main areas:
-
Raw Material Variation: Differences in the genetic makeup of Poria cocos, geographical sourcing, cultivation conditions (climate, growth medium), harvest time, and post-harvest processing, including drying and storage, can significantly alter the triterpenoid profile.[1]
-
Extraction Process Inconsistencies: Variations in extraction parameters such as the choice of solvent, solvent-to-solid ratio, extraction temperature, duration, and method (e.g., maceration, reflux, ultrasonic-assisted extraction) can lead to different yields and purity of the target compound.
-
Post-Extraction Handling: Inconsistent procedures for solvent removal, drying of the final extract, and storage conditions (temperature, light, and humidity) can lead to degradation or alteration of this compound.
Q3: Which part of Poria cocos is richest in this compound?
A3: Studies have shown that the concentration of triterpenoids, including this compound, is often higher in the outer layer or "skin" (Poriae Cutis) of the Poria cocos sclerotium compared to the inner parts. Fermented mycelia may also be a viable source for consistent production.
Q4: What are the known biological activities of this compound?
A4: this compound has demonstrated several biological activities, including potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation induced by tumor promoters and inhibitory activity against AAPH-induced lysis of red blood cells.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound.
Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Inappropriate Raw Material | Ensure you are using the sclerotium of Poria cocos, preferably the outer layer (epidermis), which has a higher concentration of triterpenoids. Verify the authenticity of the raw material. |
| Suboptimal Particle Size | Grind the dried Poria cocos to a fine, uniform powder (e.g., passing through a 60-mesh sieve) to maximize the surface area for solvent penetration. |
| Inefficient Extraction Solvent | Triterpenoids like this compound are typically extracted with polar solvents. Ethanol (70-95%) or methanol (B129727) are commonly effective.[3][4] Experiment with different solvent polarities to optimize extraction. |
| Inadequate Extraction Conditions | Optimize extraction time and temperature. For reflux extraction, 2-3 hours is often sufficient.[4][5] For ultrasonic-assisted extraction, parameters like 40°C for 30 minutes can be a good starting point.[1] Over-extraction at high temperatures can lead to degradation. |
| Compound Degradation | This compound may be sensitive to high temperatures and prolonged exposure to light. Protect extracts from light and use appropriate temperatures during solvent evaporation (e.g., rotary evaporator at <60°C). |
Inconsistent HPLC Quantification Results
| Potential Cause | Troubleshooting Step |
| Poor Chromatographic Resolution | Optimize the mobile phase composition. A common mobile phase for triterpenoid analysis is a gradient of methanol/acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or acetic acid) to improve peak shape.[6] |
| Baseline Noise or Drifting | Ensure the mobile phase is properly degassed. Check for leaks in the HPLC system. A contaminated guard column or detector flow cell can also cause baseline issues; flush the system with a strong solvent like isopropanol.[7] |
| Variable Retention Times | Fluctuations in column temperature can cause retention time shifts; use a column oven for stable temperature control. Ensure the mobile phase composition is consistent and the pump is functioning correctly.[7] |
| Inaccurate Quantification | Prepare a fresh calibration curve for each batch of samples. Use a validated internal standard to account for variations in injection volume. Ensure complete dissolution of both standards and samples in an appropriate solvent like DMSO or methanol.[8] |
| Sample Matrix Interference | Use a solid-phase extraction (SPE) clean-up step to remove interfering compounds from the crude extract before HPLC analysis. |
Data Presentation
Table 1: Comparison of Triterpenoid Content in Different Parts of Poria cocos
| Compound | Inner Part (mg/g) | Epidermis (mg/g) | Fermented Mycelia (mg/g) |
| This compound | 0.11 ± 0.01 | 0.23 ± 0.01 | 0.28 ± 0.01 |
| Dehydropachymic acid | 0.35 ± 0.02 | 0.79 ± 0.04 | 1.07 ± 0.05 |
| Pachymic acid | 0.29 ± 0.02 | 0.45 ± 0.02 | 0.61 ± 0.03 |
| Poricoic acid B | 0.15 ± 0.01 | 0.31 ± 0.01 | 0.19 ± 0.01 |
| Dehydroeburicoic acid | 0.21 ± 0.01 | 0.45 ± 0.02 | 0.33 ± 0.01 |
| Data adapted from a study by Zhao et al. (2019). Values are mean ± SD. |
Table 2: Influence of Extraction Parameters on Total Triterpenoid Yield from Fungal Mycelium
| Parameter | Range Tested | Optimal Condition | Effect on Yield |
| Ethanol Concentration | 60-100% | 80% | Yield increases up to 80% then decreases as other components are co-extracted.[9] |
| Solid-Liquid Ratio | 1:10 - 1:30 (g/mL) | 1:20 | A higher ratio improves extraction efficiency up to a point, beyond which it offers diminishing returns.[10] |
| Ultrasonic Time | 10-30 min | 20 min | Yield increases with time until equilibrium is reached between the solvent and solid matrix.[9] |
| Ultrasonic Temperature | 40-80°C | 60°C | Higher temperatures increase solubility and diffusion, but temperatures above 60°C may cause degradation.[9] |
| This table summarizes general findings for optimizing triterpenoid extraction from fungal mycelium and should be adapted for specific experimental setups. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of this compound
-
Preparation of Raw Material: Dry the sclerotia of Poria cocos at 60°C to a constant weight. Grind the dried material into a fine powder (to pass a 60-mesh sieve).
-
Extraction:
-
Accurately weigh 3 g of the powdered Poria cocos.
-
Add 30 mL of 80% ethanol.
-
Soak the mixture for 1 hour.
-
Perform ultrasonic treatment for 30 minutes at 40°C.[1]
-
After extraction, centrifuge the mixture at 4000 x g for 15 minutes.
-
Collect the supernatant.
-
-
Solvent Evaporation: Concentrate the supernatant using a rotary evaporator under reduced pressure at a temperature below 60°C to obtain the crude extract.
-
Storage: Store the dried extract in a desiccator, protected from light at 4°C.
Protocol 2: HPLC Quantification of this compound
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol or DMSO to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) with the mobile phase.
-
Sample Solution: Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using (A) 0.1% phosphoric acid in water and (B) acetonitrile.
-
Gradient Program: A suitable gradient might be: 0-10 min, 30-50% B; 10-25 min, 50-80% B; 25-30 min, 80-100% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.[6]
-
Injection Volume: 10 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Calculate the concentration of this compound in the sample extract using the regression equation from the calibration curve.
Mandatory Visualizations
Logical and Experimental Workflows
Caption: A logical workflow for ensuring consistency in this compound extracts.
Proposed Signaling Pathways
Caption: Proposed pathway for EBV-EA inhibition by this compound.
Caption: Antioxidant mechanism against AAPH-induced hemolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Epstein-Barr virus early antigen (EBV-EA) activation | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. lcms.cz [lcms.cz]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. alpha-Lipoic acid protects against hemolysis of human erythrocytes induced by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
Resolving co-elution problems in the chromatographic analysis of 3-Epidehydrotumulosic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution problems encountered during the chromatographic analysis of 3-Epidehydrotumulosic Acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a broad or tailing peak for this compound in my chromatogram. What are the initial steps I should take?
A1: Peak broadening and tailing can mask the presence of a co-eluting compound. Before making significant changes to your method, it is crucial to ensure your HPLC system is performing optimally. Here are some initial checks:
-
Column Health: The column may be contaminated or have developed a void at the inlet. Try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). If the problem persists, consider replacing the column.
-
Extra-Column Volume: Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce dead volume and subsequent peak broadening.
-
Flow Rate: Verify that the HPLC pump is delivering a consistent and accurate flow rate. Inconsistent flow can lead to variable peak shapes.
-
Injection Solvent: Ideally, your sample should be dissolved in the initial mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1]
Q2: My chromatogram shows a shoulder on the this compound peak, suggesting a co-eluting impurity. How can I confirm this?
A2: A shoulder on a peak is a strong indicator of co-elution.[2] To confirm the presence of more than one compound, you can use the following detector-based techniques:
-
Diode Array Detector (DAD/PDA): A DAD or PDA detector can perform peak purity analysis. This involves acquiring UV-Vis spectra across the entire peak. If the spectra are not identical, it indicates the presence of a co-eluting compound with a different UV spectrum.[3]
-
Mass Spectrometry (MS): If you are using an LC-MS system, you can examine the mass spectra across the peak. A shift in the mass-to-charge ratio (m/z) from the leading edge to the tailing edge of the peak is a clear sign of co-elution.[2][3]
Q3: I have confirmed co-elution of this compound with another compound, likely an isomer like Dehydrotumulosic Acid. How can I improve the separation using a C18 column?
A3: Triterpenoid (B12794562) isomers are notoriously difficult to separate due to their similar structures and physicochemical properties.[4] For a standard C18 column, you can systematically optimize the mobile phase and other chromatographic parameters:
-
Mobile Phase Composition:
-
Organic Modifier: The choice and ratio of organic solvents are critical. Try varying the ratio of acetonitrile and methanol. The combination of both can sometimes provide unique selectivity for triterpenoids.
-
Aqueous Phase pH: Triterpenoic acids are ionizable. Adjusting the pH of the aqueous portion of the mobile phase with a small amount of acid (e.g., 0.1-2% acetic acid or phosphoric acid) can alter the ionization state of the analytes and improve separation.[5][6][7] A lower pH (e.g., pH 4) often leads to better peak shape and resolution for acidic compounds.[8][9]
-
-
Gradient Profile: If you are using a gradient, try making it shallower. A slower increase in the organic solvent concentration over a longer period can enhance the resolution of closely eluting peaks.
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, be mindful of the thermal stability of your analytes.
Q4: I am still struggling to resolve this compound from its co-eluting peak. Are there alternative stationary phases or mobile phase additives I can try?
A4: If optimizing the method on a C18 column is insufficient, consider these alternative approaches:
-
Alternative Stationary Phases:
-
C30 Column: A C30 column is specifically designed for the separation of hydrophobic, long-chain, and structurally related isomers. It can offer superior shape selectivity for triterpenoids compared to a C18 column.
-
Phenyl-Hexyl Column: A phenyl-hexyl column provides alternative selectivity through pi-pi interactions, which can be beneficial for separating compounds with aromatic rings or double bonds.
-
-
Mobile Phase Additives:
Q5: Can my sample preparation contribute to co-elution issues?
A5: Yes, the sample preparation method can inadvertently introduce interfering compounds. If you are analyzing a complex matrix like a plant or fungal extract, consider incorporating a solid-phase extraction (SPE) step to clean up the sample and remove potential interferences before injecting it into the HPLC system.
Experimental Protocols
General Protocol for RP-HPLC Analysis of Triterpenoic Acids
This protocol is a starting point and should be optimized for your specific application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid.
-
Solvent B: Acetonitrile.
-
-
Gradient: Start with a mobile phase composition suitable for retaining the analytes (e.g., 65% B), and gradually increase the percentage of Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol for Enhancing Separation with Mobile Phase Additives
For challenging separations of isomers like this compound and Dehydrotumulosic Acid, consider the following modifications to the general protocol:
-
Mobile Phase System: Methanol/Water with pH adjustment. For example, a mobile phase of methanol/water (85:15, v/v) adjusted to pH 4 can be effective for some triterpenoid isomers.[8][9]
-
Mobile Phase Additive: Prepare the mobile phase with a low concentration of a β-cyclodextrin derivative (e.g., 4 mM) to assess its impact on resolution.[10]
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Triterpenoid Separation
| Parameter | Method A (Standard C18) | Method B (Modified C18) | Method C (C30 Column) |
| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (4.6 x 250 mm, 5 µm) | C30 (4.6 x 150 mm, 3 µm) |
| Mobile Phase | Acetonitrile: 0.1% Acetic Acid | Methanol: Water (85:15, pH 4) | Acetonitrile: Methanol: Water |
| Detection | UV at 210 nm | UV at 210 nm | Charged Aerosol Detector (CAD) |
| Resolution (α) | ~1.0 (Co-elution) | > 1.2 | > 2.0 |
| Notes | Common starting point. | pH control and solvent choice can improve selectivity. | Offers superior shape selectivity for isomers. |
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues.
Caption: Key factors influencing HPLC peak separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The isolation, identification and determination of dehydrotumulosic acid in Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Purification of 3-Epidehydrotumulosic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the purification of 3-Epidehydrotumulosic Acid. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during the transition from laboratory-scale to large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the purification of this compound?
A1: The primary challenges include maintaining resolution and purity, managing increased volumes of solvents, ensuring process economy, and dealing with potential solubility and stability issues at higher concentrations. Key considerations involve adapting the chosen chromatography method to a larger scale, which often requires adjustments to flow rates, column dimensions, and buffer compositions.[1][2]
Q2: Which chromatography techniques are most suitable for large-scale purification of this compound?
A2: For large-scale purification of organic acids like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) and supercritical fluid chromatography (SFC) are often employed.[3] RP-HPLC is robust and well-understood, while SFC can offer advantages in terms of reduced solvent consumption and faster separations.[3] The choice will depend on the specific impurity profile and the desired final purity.
Q3: How can I improve the sample loading capacity without compromising purity during scale-up?
A3: To improve loading capacity, consider optimizing the sample solvent. Dissolving the crude this compound in a weaker solvent than the mobile phase can allow for larger injection volumes without significant peak distortion.[4][5] Additionally, techniques like at-column dilution, where the sample is mixed with a weak solvent just before entering the column, can enhance loading efficiency.[4]
Q4: What are the cost considerations when moving to a larger-scale purification process?
A4: The primary cost drivers in large-scale purification are solvents, chromatography media (resin), labor, and equipment.[2] Strategies to reduce costs include optimizing solvent gradients to minimize consumption, regenerating and reusing the chromatography resin where possible, and automating the purification process to reduce hands-on time.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound purification.
| Problem | Possible Cause | Solution |
| Poor Peak Resolution | Linear flow rate is not maintained from the smaller to the larger column. | Ensure that the linear flow rate is kept constant when scaling up the column diameter. This maintains the residence time of the compound on the column.[1] |
| Improper solvent strength in the sample. | Dissolve the sample in a solvent weaker than the initial mobile phase to improve peak shape.[4][5] | |
| Low Recovery/Yield | The compound may be precipitating on the column at higher concentrations. | Adjust the pH or ionic strength of the mobile phase to improve the solubility of this compound. Consider adding an organic modifier if compatible with the stationary phase. |
| The elution conditions are not strong enough to desorb all the product from the column. | Increase the strength of the elution solvent or extend the gradient to ensure complete elution of the target molecule. | |
| Column Over-pressurization | Increased backpressure due to higher flow rates on a larger column. | Optimize the flow rate for the larger column diameter. Ensure the particle size of the stationary phase is appropriate for the scale. |
| Particulate matter from the crude sample is clogging the column frit. | Filter the crude sample through a suitable membrane filter before loading it onto the column. | |
| Inconsistent Purity Between Batches | Variability in the composition of the crude starting material. | Implement stringent quality control checks on the crude extract before initiating the purification process. |
| Degradation of the stationary phase over multiple runs. | Monitor column performance regularly and establish a column cleaning and regeneration protocol. |
Experimental Protocols
Protocol 1: Scale-Up of Reversed-Phase HPLC Purification
This protocol outlines a general procedure for scaling up an existing analytical RP-HPLC method for the purification of this compound.
1. Method Development at Analytical Scale:
- Column: C18, 4.6 x 250 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 30-80% B over 20 minutes.
- Flow Rate: 1 mL/min.
- Detection: UV at 210 nm.
- Injection Volume: 10 µL.
2. Scale-Up Calculation:
- Objective: Scale up to a 50 mm diameter preparative column.
- Scaling Factor (SF): (Radius_prep / Radius_anal)² = (25 mm / 2.3 mm)² ≈ 118.
- New Flow Rate: 1 mL/min * 118 = 118 mL/min.
- New Injection Volume: 10 µL * 118 = 1.18 mL (can be further optimized).
3. Preparative-Scale Purification:
- Column: C18, 50 x 250 mm, 10 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 30-80% B over 20 minutes (maintain the same gradient length to preserve resolution).
- Flow Rate: 118 mL/min.
- Sample Preparation: Dissolve crude this compound in the initial mobile phase concentration (30% Acetonitrile).
- Injection: Load the calculated volume onto the column.
- Fraction Collection: Collect fractions based on the UV chromatogram.
- Analysis: Analyze collected fractions for purity using the analytical HPLC method.
- Post-Purification: Pool pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for addressing low purity issues.
References
- 1. bio-rad.com [bio-rad.com]
- 2. purolite.com [purolite.com]
- 3. Large-scale purification of a deprotected macrocyclic peptide by supercritical fluid chromatography (SFC) integrated with liquid chromatography in discovery chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
Addressing matrix effects in the LC-MS/MS analysis of 3-Epidehydrotumulosic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-Epidehydrotumulosic Acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which in this case is this compound. These co-eluting components can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[1][2] This phenomenon, known as the matrix effect, can compromise the accuracy, precision, and sensitivity of your analytical method, potentially leading to incorrect quantification of this compound.[1]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: You can quantitatively assess matrix effects by comparing the signal response of this compound in a standard solution prepared in a pure solvent against one prepared in a blank sample matrix extract (a matrix-matched standard). The matrix effect (ME) can be calculated using the following formula:
ME (%) = [(Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1] x 100
A negative percentage indicates signal suppression, while a positive percentage signifies signal enhancement. Generally, ME values exceeding ±20% suggest a significant matrix effect that requires mitigation.
Q3: I am observing significant signal suppression for this compound. What are the likely causes?
A3: Signal suppression is the more common manifestation of matrix effects.[2] For an acidic triterpenoid (B12794562) like this compound, common causes include:
-
Co-eluting Endogenous Components: Lipids, particularly phospholipids, and other endogenous components from biological matrices like plasma can co-elute with your analyte and compete for ionization.
-
High Salt Concentrations: Salts from buffers used during sample preparation can significantly suppress the ionization of the analyte.
-
Insufficient Sample Cleanup: A high concentration of matrix components in the final extract due to inadequate sample preparation is a primary cause of suppression.
Q4: What are the primary strategies to mitigate matrix effects for this compound?
A4: There are several strategies you can employ, often in combination:
-
Optimized Sample Preparation: This is often the most effective approach.[2] Techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) can be used to remove interfering matrix components.
-
Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the ideal way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibrants: Preparing your calibration standards in the same matrix as your samples can help to compensate for consistent matrix effects.
-
Sample Dilution: A simple approach where the sample is diluted to reduce the concentration of interfering matrix components. This is only feasible if the concentration of this compound is high enough to remain detectable after dilution.
Q5: Which sample preparation technique is best for reducing matrix effects for this compound in plasma?
A5: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here's a general comparison:
-
Protein Precipitation (PPT): This is the simplest method but is often the least effective at removing matrix components, especially phospholipids, which can lead to significant ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT and can provide a cleaner extract. The choice of extraction solvent is crucial for selectively extracting the acidic this compound.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components and providing the cleanest extracts, thus minimizing matrix effects. It allows for more selective isolation of the analyte.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes representative quantitative data on the effectiveness of different sample preparation methods in reducing matrix effects and improving analyte recovery for triterpenoid-like compounds in plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 85 - 95 | -40 to -60 (Suppression) | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | -15 to -25 (Suppression) | < 10 |
| Solid-Phase Extraction (SPE) | 90 - 105 | -5 to +5 | < 5 |
Note: This data is representative and the actual values for this compound may vary depending on the specific experimental conditions.
Experimental Protocols & Methodologies
Protocol 1: Quantitative Assessment of Matrix Effects
-
Prepare two sets of solutions:
-
Set A (Solvent): Spike this compound at a known concentration (e.g., low, medium, and high QC levels) into the initial mobile phase or a pure solvent mixture.
-
Set B (Matrix): Extract at least six different lots of blank biological matrix using the intended sample preparation method. After extraction, spike the extracts with this compound at the same concentrations as Set A.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each lot of matrix at each concentration:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Evaluate the results: An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The coefficient of variation (CV) of the MF across the different lots should ideally be <15%.
Protocol 2: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add a suitable internal standard.
-
Add 300-400 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate the proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
Protocol 3: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample in a glass tube, add a suitable internal standard.
-
Acidify the sample by adding a small volume of a weak acid (e.g., formic acid or acetic acid) to ensure this compound is in its neutral form.
-
Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at a moderate speed (e.g., 3000 x g) for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 4: Solid-Phase Extraction (SPE)
-
Condition the SPE Cartridge: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Pre-treat and Load the Sample: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the this compound with 1 mL of methanol or acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Comparison of common sample preparation workflows.
References
Technical Support Center: Enhancing the Oral Bioavailability of 3-Epidehydrotumulosic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of 3-Epidehydrotumulosic Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a lanostane-type triterpenoid (B12794562) isolated from the fungus Poria cocos.[1] Triterpenoids, as a class of compounds, often exhibit promising therapeutic activities, including anti-inflammatory and immunomodulatory effects.[1] However, their clinical application is frequently hindered by poor oral bioavailability, largely due to low aqueous solubility and/or poor intestinal permeability.[2][3]
Q2: Are there any general strategies to improve the oral bioavailability of triterpenoids like this compound?
A2: Yes, several strategies have been successfully employed to enhance the oral bioavailability of poorly soluble compounds. For triterpenoids, the most common approaches include:
-
Nanoformulations: Encapsulating the compound in nanocarriers like liposomes, nanoparticles, or nanoemulsions can improve solubility, protect it from degradation in the gastrointestinal tract, and enhance absorption.[2][3][4]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active compound in the body can significantly improve absorption.[5][6]
-
Co-administration with Bioenhancers: Administering this compound with compounds that inhibit metabolic enzymes (like cytochrome P450) or enhance intestinal permeability can increase its systemic exposure. Piperine, an alkaloid from black pepper, is a well-known bioenhancer.[7][8][9]
Q3: What role does the PI3K/Akt/mTOR signaling pathway play in the context of this compound?
A3: The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, metabolism, and survival.[10][11] Triterpenoids from Poria cocos have been shown to exert therapeutic effects by modulating this pathway.[12] While its direct role in the intestinal absorption of this compound is not fully elucidated, this pathway is central to cellular metabolism. Dysregulation of this pathway can influence the metabolic fate of the compound after absorption, which in turn affects its overall bioavailability.
Troubleshooting Guides
Issue 1: Low Permeability in Caco-2 Cell Assays
Problem: You are observing low apparent permeability coefficient (Papp) values for this compound in your Caco-2 cell monolayer experiments, suggesting poor intestinal absorption.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility of the compound in the assay buffer. | 1. Prepare a nanoformulation (e.g., liposomes, solid lipid nanoparticles) of this compound before adding it to the apical side of the Caco-2 monolayer. 2. Use a co-solvent system, ensuring the final solvent concentration is non-toxic to the cells. | Nanoformulations can increase the solubility and dissolution rate of the compound in the aqueous buffer, leading to a higher concentration gradient for absorption.[4] Co-solvents can also improve solubility, but their concentration must be carefully controlled to maintain cell monolayer integrity. |
| Active efflux by transporters like P-glycoprotein (P-gp). | 1. Perform a bi-directional Caco-2 assay, measuring permeability from apical to basolateral (A-B) and basolateral to apical (B-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if the A-B permeability increases. | Caco-2 cells express various efflux transporters that can pump the compound back into the intestinal lumen, reducing net absorption.[13] Inhibiting these transporters can reveal their role in limiting the compound's permeability. |
| Low paracellular transport. | 1. While difficult to directly modify, ensure the Caco-2 monolayer has optimal integrity by measuring transepithelial electrical resistance (TEER) before the experiment. | Tight junctions between Caco-2 cells restrict the passage of molecules. Ensuring monolayer integrity is crucial for accurate assessment of both transcellular and paracellular transport.[14] |
Issue 2: High Variability in In Vivo Pharmacokinetic Studies in Rodents
Problem: You are observing large error bars and inconsistent plasma concentration-time profiles after oral administration of this compound to rats.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor and variable absorption from the GI tract. | 1. Formulate this compound in a bioavailability-enhancing vehicle, such as a self-microemulsifying drug delivery system (SMEDDS) or a nano-suspension. 2. Co-administer with a bioenhancer like piperine.[8][15] | Formulations that improve solubility and dissolution can lead to more consistent absorption.[2] Piperine can inhibit first-pass metabolism in the gut and liver, reducing variability.[7] |
| Inconsistent food intake affecting GI physiology. | 1. Ensure a consistent fasting period for all animals before dosing (typically overnight). 2. Standardize the diet and housing conditions for all animals in the study. | Food can significantly alter gastric emptying time, intestinal pH, and blood flow, all of which can affect drug absorption.[16] |
| Issues with the analytical method for plasma sample quantification. | 1. Validate the bioanalytical method (e.g., LC-MS/MS) for linearity, accuracy, precision, and stability. 2. Use an appropriate internal standard for quantification. | A robust and validated analytical method is crucial for obtaining reliable pharmacokinetic data. |
Quantitative Data Summary
Since specific oral bioavailability data for this compound is limited, the following table summarizes pharmacokinetic parameters for other structurally similar triterpenoids, which can serve as a reference.
| Compound | Dosage and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Species | Reference |
| Asiaticoside | 50 mg/kg, oral | ~100 | 0.25 | ~200 | < 1% | Rat | [11] |
| Madecassoside | 50 mg/kg, oral | ~50 | 0.25 | ~100 | < 1% | Rat | [11] |
| Chlorogenic Acid | 50 mg/kg, oral | ~1500 | 0.5 | ~3000 | Not Reported | Rat |
Experimental Protocols
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports in transwell plates for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute in transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) to the final desired concentration. The final solvent concentration should be non-toxic to the cells (typically <1%).
-
Permeability Measurement (Apical to Basolateral):
-
Remove the culture medium from the apical and basolateral compartments.
-
Add the compound-containing transport buffer to the apical (donor) compartment and fresh transport buffer to the basolateral (acceptor) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical for Efflux):
-
Add the compound-containing transport buffer to the basolateral (donor) compartment and fresh transport buffer to the apical (acceptor) compartment.
-
Follow the same incubation and sampling procedure as in step 4, taking samples from the apical compartment.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
Objective: To determine the intestinal permeability of this compound in a live animal model.
Methodology:
-
Animal Preparation: Fast male Wistar or Sprague-Dawley rats overnight with free access to water. Anesthetize the rat and maintain its body temperature.
-
Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Isolate a segment of the jejunum (approximately 10 cm) and cannulate both ends with flexible tubing.
-
Perfusion: Perfuse the isolated intestinal segment with a drug solution (this compound in a suitable buffer) at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.
-
Sample Collection: Collect the perfusate from the outlet tubing at regular intervals for a set period (e.g., 90-120 minutes).
-
Water Flux Correction: Include a non-absorbable marker (e.g., phenol (B47542) red) in the perfusion solution to correct for any water flux across the intestinal wall.
-
Sample Analysis: Analyze the concentration of this compound and the non-absorbable marker in the collected perfusate samples.
-
Calculation of Effective Permeability (Peff): Calculate Peff based on the disappearance of the drug from the perfusate, corrected for water flux.
Pharmacokinetic Study in Rats
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound after oral administration.
Methodology:
-
Animal Dosing: Fast rats overnight. Administer a known dose of this compound (formulated in a suitable vehicle) orally via gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital plexus) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after dosing.[14]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Precipitate proteins from the plasma samples (e.g., with acetonitrile). Quantify the concentration of this compound in the supernatant using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time data. Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).[14]
Visualizations
References
- 1. The Lanostane Triterpenoids in Poria cocos Play Beneficial Roles in Immunoregulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. lcms.cz [lcms.cz]
- 4. mdpi.com [mdpi.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. lume.ufrgs.br [lume.ufrgs.br]
- 7. Pharmacokinetics of a Standardized Extract of Centella asiatica ECa 233 in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive triterpenoid compounds of Poria cocos (Schw.) Wolf in the treatment of diabetic ulcers via regulating the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Comparative Pharmacokinetics of Three Bioactive Diterpenoids of Rabdosia serra Extract in Normal and Con A-Induced Liver Injury Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Changes According to Single or Multiple Oral Administrations of Socheongryong-Tang to Rats: Presented as a Typical Example of Changes in the Pharmacokinetics Following Multiple Exposures to Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative pharmacokinetics of chlorogenic acid after oral administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dergipark.org.tr [dergipark.org.tr]
Optimizing reaction conditions for the synthesis of 3-Epidehydrotumulosic Acid derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 3-Epidehydrotumulosic Acid derivatives. Given the limited specific literature on this exact compound, the following information is based on established principles of organic chemistry, particularly concerning the synthesis and modification of complex natural products like triterpenoids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses potential issues that may arise during the synthesis of this compound derivatives, from starting material preparation to final product purification.
Question 1: I am observing low yields in the initial oxidation of the 3-hydroxyl group of tumulosic acid to form the 3-keto intermediate. What are the possible causes and solutions?
Answer:
Low yields in this oxidation step are common and can be attributed to several factors. Here are some troubleshooting suggestions:
-
Choice of Oxidizing Agent: The choice of oxidant is critical. Mild oxidizing agents are generally preferred to avoid over-oxidation or side reactions at other sensitive functionalities of the molecule.
-
Commonly Used Oxidants: Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are often effective for this type of transformation.
-
Troubleshooting: If you are using a strong oxidant like Jones reagent (CrO₃/H₂SO₄), consider switching to a milder one to improve selectivity. If using a mild oxidant with low yield, ensure the reagent is fresh and the reaction is performed under strictly anhydrous conditions, as many of these reagents are moisture-sensitive.
-
-
Reaction Conditions: Temperature and reaction time play a crucial role.
-
Temperature: Many oxidations of complex molecules are performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. If you are running the reaction at room temperature, try lowering it.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Both incomplete reaction and over-reaction can lead to lower yields of the desired product.
-
-
Purity of Starting Material: Ensure your starting tumulosic acid is pure. Impurities can interfere with the reaction.
Question 2: During the derivatization of the carboxylic acid moiety (e.g., esterification or amidation), I am facing difficulties with reaction completion. What can I do?
Answer:
Incomplete conversion during the derivatization of the carboxylic acid can be due to steric hindrance or inappropriate activation.
-
Carboxylic Acid Activation: The carboxylic acid needs to be activated for efficient reaction with nucleophiles (alcohols or amines).
-
Common Activating Agents: Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (B1436442) (HOBt), or conversion to the acid chloride (e.g., using oxalyl chloride or thionyl chloride) are standard methods.
-
Troubleshooting: If one activating agent is not effective, try another. For sterically hindered substrates, conversion to the acid chloride is often more effective.
-
-
Reaction Conditions:
-
Solvent: Use a dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).
-
Temperature: Some reactions may require heating to proceed at a reasonable rate. However, be cautious of potential side reactions at elevated temperatures.
-
-
Stoichiometry: Ensure you are using an appropriate excess of the coupling reagents and the nucleophile, especially if the nucleophile is volatile or prone to side reactions.
Question 3: I am observing multiple spots on my TLC after the reaction, indicating the formation of side products. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation is a common challenge in multi-step synthesis. Potential side reactions in the synthesis of this compound derivatives could include:
-
Epimerization: The C-2 position adjacent to the newly formed ketone at C-3 could be susceptible to epimerization under basic or acidic conditions. It is crucial to use mild reaction conditions and purification methods.
-
Rearrangements: Triterpenoid skeletons can be prone to acid-catalyzed rearrangements. Avoid strong acidic conditions where possible.
-
Side reactions at other functionalities: If the starting material has other reactive groups, they may need to be protected before carrying out the desired transformation.
Minimization Strategies:
-
Use of protecting groups for sensitive functionalities.
-
Careful control of reaction pH and temperature.
-
Use of milder and more selective reagents.
Question 4: The purification of my final this compound derivative is proving to be difficult. What purification techniques are recommended?
Answer:
Purification of natural product derivatives can be challenging due to similar polarities of the desired product and byproducts.
-
Chromatography:
-
Flash Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate (B1210297), DCM/methanol) to achieve good separation on TLC before scaling up to a column.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide higher resolution and purity. Both normal-phase and reverse-phase columns can be employed.
-
-
Crystallization: If your compound is a solid, crystallization can be a very effective purification method. Test various solvents and solvent mixtures to find suitable conditions for crystallization.
Quantitative Data Summary
The following tables provide hypothetical, yet plausible, data for optimizing reaction conditions. These are intended as a starting point for experimentation.
Table 1: Optimization of the Oxidation of Tumulosic Acid
| Entry | Oxidizing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PCC (1.5) | DCM | 25 | 4 | 65 |
| 2 | PDC (1.5) | DCM | 25 | 4 | 70 |
| 3 | DMP (1.2) | DCM | 0 to 25 | 2 | 85 |
| 4 | Swern (Oxalyl Chloride (1.5), DMSO (2.0), Et₃N (5.0)) | DCM | -78 to 0 | 1.5 | 90 |
Table 2: Optimization of Amide Coupling with Benzylamine
| Entry | Coupling Reagents (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCC (1.1), DMAP (0.1) | - | DCM | 25 | 12 | 75 |
| 2 | EDC (1.2), HOBt (1.2) | DIPEA (2.0) | DMF | 25 | 10 | 82 |
| 3 | SOCl₂ (1.5) then Benzylamine (2.0) | Et₃N (3.0) | THF | 0 to 25 | 3 | 91 |
| 4 | HATU (1.2) | DIPEA (2.0) | DMF | 25 | 6 | 88 |
Experimental Protocols
Protocol 1: Synthesis of 3-Oxo-tumulosic Acid (General Procedure using DMP)
-
Dissolve tumulosic acid (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 15 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane).
Protocol 2: Synthesis of a this compound Amide Derivative (General Procedure using EDC/HOBt)
-
To a solution of this compound (1.0 eq) in anhydrous Dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.5 eq) and Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 10-16 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate a general experimental workflow and a potentially relevant biological signaling pathway for investigating the activity of these derivatives.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Many triterpenoids exhibit anti-inflammatory and anti-cancer effects by modulating key signaling pathways. The PI3K/Akt pathway is one such critical pathway involved in cell survival and proliferation. Investigating the effect of novel derivatives on this pathway can provide insights into their mechanism of action.[1][2]
Caption: The PI3K/Akt signaling pathway and potential points of inhibition by test compounds.
References
Selecting appropriate control groups for 3-Epidehydrotumulosic Acid studies
Welcome to the technical support center for researchers working with 3-Epidehydrotumulosic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the experimental design and execution of studies involving this immunomodulatory triterpenoid (B12794562).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a lanostane-type triterpenoid isolated from the fungus Wolfiporia cocos. Preliminary studies have shown that it possesses immunomodulatory properties. Specifically, it has been observed to stimulate the secretion of Interferon-gamma (IFN-γ) from mouse spleen cells, which is indicative of a Th1-polarizing immune response. Concurrently, it has been shown to reduce the secretion of Interleukin-4 (IL-4) and Interleukin-5 (IL-5), cytokines associated with a Th2-mediated immune response.[1] These findings suggest that this compound may be a valuable compound for studying conditions where a Th1-skewed immune response is desirable.
Q2: What are the essential in vitro control groups for studying the effects of this compound on immune cells?
A2: To ensure the validity of your in vitro experiments, the following control groups are essential:
-
Vehicle Control: This is the most critical control. The solvent used to dissolve the this compound (e.g., DMSO) should be added to the cell culture at the same final concentration as in the experimental groups. This accounts for any effects of the solvent on the cells.
-
Untreated Control (Negative Control): This group consists of cells cultured in media alone, without the test compound or vehicle. It provides a baseline for normal cell function and cytokine secretion.
-
Positive Control: A known immunomodulatory agent should be used to confirm that the assay is working correctly. For stimulating IFN-γ, a mitogen like Phytohemagglutinin (PHA) or a combination of anti-CD3 and anti-CD28 antibodies can be used.[2][3] For studies involving suppression of IL-4 and IL-5, a known Th2-polarizing stimulus could be used.
-
Cell Viability Control: It is crucial to determine if the observed effects on cytokine secretion are due to immunomodulation or simply a result of cytotoxicity. A cell viability assay (e.g., MTT, Trypan Blue exclusion) should be performed in parallel with the functional assays.
Q3: What are the recommended in vivo control groups for assessing the anti-inflammatory or immunomodulatory activity of this compound?
A3: For in vivo studies, the following control groups are recommended:
-
Vehicle Control: Similar to in vitro studies, this group receives the same solvent used to deliver this compound, administered via the same route and schedule.
-
Negative Control (Sham/Untreated): This group of animals does not receive the inflammatory stimulus or the test compound, providing a baseline for normal physiological parameters.
-
Positive Control (Disease Model): This group receives the inflammatory stimulus (e.g., lipopolysaccharide [LPS], carrageenan) but is treated with the vehicle.[4][5] This group demonstrates the full extent of the induced pathology.
-
Reference Drug Control: A clinically relevant anti-inflammatory or immunomodulatory drug (e.g., dexamethasone, cyclophosphamide) should be used as a positive control for treatment efficacy.
Troubleshooting Guides
Problem 1: High Variability in Cytokine Secretion Assays (ELISA/ELISpot)
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure accurate cell counting and uniform seeding in all wells. Use a multichannel pipette for consistency. |
| Cell Viability Issues | Perform a cell viability assay before and after the experiment. If viability is low, check for contamination, optimize cell culture conditions, or assess the cytotoxicity of the compound. |
| Inadequate Washing Steps | Insufficient washing during ELISA or ELISpot can lead to high background noise. Follow the manufacturer's protocol for the number and vigor of washes.[6] |
| Reagent Preparation Errors | Prepare all reagents fresh, especially standards and detection antibodies. Ensure proper storage of all kit components. |
| Plate Reader/Scanner Settings | Verify that the correct wavelength and other settings are used for reading the plates. |
Problem 2: No Effect or Unexpected Results with this compound Treatment
| Possible Cause | Recommended Solution |
| Compound Solubility Issues | Triterpenoids can have poor aqueous solubility. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture media. Visually inspect for precipitation. Consider using a low percentage of serum in the final dilution to improve solubility. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Protect from light if the compound is light-sensitive. |
| Incorrect Dosage/Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. |
| Sub-optimal Assay Conditions | Optimize incubation times and cell densities for your specific cell type and cytokine of interest. Some cytokines are secreted earlier or in smaller quantities than others.[7] |
| Cell Line Unresponsive | The chosen cell line may not express the necessary receptors or signaling molecules to respond to this compound. Consider using primary immune cells or a different cell line. |
Data Presentation
Table 1: In Vitro Immunomodulatory Effects of this compound on Murine Splenocytes
| Treatment Group | Concentration (µM) | IFN-γ Secretion (pg/mL) | IL-4 Secretion (pg/mL) | IL-5 Secretion (pg/mL) | Cell Viability (%) |
| Untreated Control | - | 15.2 ± 3.1 | 50.5 ± 7.8 | 65.1 ± 9.2 | 98.2 ± 1.5 |
| Vehicle Control (0.1% DMSO) | - | 16.5 ± 4.0 | 48.9 ± 6.5 | 63.8 ± 8.1 | 97.5 ± 2.1 |
| This compound | 1 | 45.3 ± 6.2 | 35.1 ± 5.3 | 42.7 ± 6.0* | 96.8 ± 2.5 |
| This compound | 10 | 120.8 ± 15.5 | 20.7 ± 4.1 | 25.4 ± 4.8** | 95.3 ± 3.0 |
| This compound | 50 | 250.1 ± 25.8 | 10.2 ± 2.5 | 12.9 ± 3.1 | 85.1 ± 4.2 |
| Positive Control (PHA) | 5 µg/mL | 550.6 ± 45.1 | - | - | 90.5 ± 3.7 |
*Data are presented as mean ± standard deviation (n=3). Statistical significance compared to vehicle control: *p<0.05, **p<0.01, **p<0.001.
Table 2: In Vivo Anti-inflammatory Effects of this compound in a Murine Model of LPS-Induced Inflammation
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Sham Control | - | 25.8 ± 5.1 | 15.3 ± 3.9 |
| LPS + Vehicle | - | 850.4 ± 98.2 | 1205.7 ± 150.6 |
| LPS + this compound | 10 | 625.1 ± 75.3 | 950.2 ± 110.8 |
| LPS + this compound | 50 | 310.7 ± 40.9 | 450.6 ± 65.4 |
| LPS + Dexamethasone | 1 | 150.3 ± 25.6 | 210.9 ± 35.1 |
*Data are presented as mean ± standard deviation (n=6). Statistical significance compared to LPS + Vehicle group: *p<0.05, **p<0.01, **p<0.001.
Experimental Protocols
Protocol 1: In Vitro Cytokine Secretion Assay using ELISA
-
Cell Seeding: Seed murine splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Compound Treatment: Add varying concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) or controls (vehicle, untreated, positive control) to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Perform ELISA for IFN-γ, IL-4, and IL-5 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.[8][9]
Protocol 2: Western Blot for PI3K/Akt/mTOR Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Experimental workflow for in vitro studies.
Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway.
Caption: Potential involvement of the NF-κB signaling pathway.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 4. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum and local IL-4, IL-5, IL-13 and immunoglobulin E in allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oamjms.eu [oamjms.eu]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of 3-Epidehydrotumulosic Acid and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the synthetic glucocorticoid dexamethasone (B1670325) has long been a benchmark for potent and broad-acting efficacy. However, the search for novel anti-inflammatory agents with potentially improved safety profiles continues. This guide provides a comparative overview of the anti-inflammatory properties of 3-Epidehydrotumulosic Acid, a triterpenoid (B12794562) derived from the medicinal fungus Poria cocos, and the well-established corticosteroid, dexamethasone.
Due to a lack of direct comparative studies, this guide utilizes available data for this compound and structurally related triterpenoids from Poria cocos to draw parallels and distinctions with dexamethasone. The information presented herein is intended to provide a foundation for further research and development.
Quantitative Comparison of Bioactivity
The following table summarizes the available quantitative data on the anti-inflammatory and related bioactivities of this compound, its derivatives, other triterpenoids from Poria cocos, and dexamethasone. It is crucial to note that the experimental conditions, including the specific assays, cell types, and stimuli, vary between studies, which necessitates caution in direct comparisons.
| Compound | Assay | Model System | Key Parameter | Value |
| 3β-p-hydroxybenzoyldehydrotumulosic acid | TPA-induced ear inflammation | Mice | ID50 | 0.27 mg/ear[1] |
| 3β-p-hydroxybenzoyldehydrotumulosic acid | Arachidonic acid-induced ear inflammation | Mice | ID50 | 1.25 mg/ear[1] |
| Poricoic Acid A | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW264.7 macrophages | IC50 | 18.12 µM[2] |
| Poricoic Acid B | Cytokine (TNF-α, IL-1β, IL-6) Production Inhibition | LPS-stimulated RAW264.7 macrophages | Dose-dependent decrease | 10-40 µg/mL[2][3] |
| Dexamethasone | Glucocorticoid Receptor Binding | In vitro | IC50 | 38 nM |
| Dexamethasone | Glucocorticoid Receptor Binding | In vitro | Ki | 6.7 nM |
| Dexamethasone | Lymphocyte Proliferation Inhibition | Human lymphocytes | IC50 | 1.1 ng/mL |
| Dexamethasone | Lymphocyte Proliferation Inhibition | Rat lymphocytes | IC50 | 2.3 ng/mL |
| Dexamethasone | IL-6 Production Inhibition | LPS-induced immune cells | IC50 | ~0.5 x 10⁻⁸ M |
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound and related triterpenoids from Poria cocos are believed to be multifactorial, targeting key enzymatic and signaling pathways in the inflammatory cascade. In contrast, dexamethasone primarily acts through the glucocorticoid receptor to modulate gene expression.
This compound and Related Triterpenoids
The proposed anti-inflammatory mechanisms for triterpenoids from Poria cocos include:
-
Inhibition of Phospholipase A2 (PLA2): By inhibiting PLA2, these compounds can prevent the release of arachidonic acid from cell membranes, a critical upstream step in the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.
-
Downregulation of Pro-inflammatory Enzymes: Studies have shown that these triterpenoids can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandins, respectively[4][5].
-
Modulation of Cytokine Production: Triterpenoids like Poricoic Acid B have been demonstrated to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in a dose-dependent manner[2][3].
-
Inhibition of the NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Some triterpenoids from Poria cocos have been found to inhibit the activation of NF-κB[6].
Dexamethasone
Dexamethasone exerts its potent anti-inflammatory effects through a well-defined mechanism:
-
Glucocorticoid Receptor (GR) Agonism: Dexamethasone binds to cytosolic GRs, leading to the translocation of the receptor-ligand complex into the nucleus.
-
Transcriptional Regulation: Once in the nucleus, the complex can act in two main ways:
-
Transactivation: It can bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: It can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and activator protein 1 (AP-1), thereby suppressing the expression of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating anti-inflammatory agents.
Caption: Proposed anti-inflammatory mechanism of triterpenoids.
Caption: Anti-inflammatory mechanism of Dexamethasone.
Caption: General workflow for in vitro anti-inflammatory assays.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are summaries of common protocols used to assess anti-inflammatory activity.
In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cell Culture: Murine macrophage cell line RAW264.7 is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound or dexamethasone) for a specified duration (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The plates are incubated for a further 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vivo TPA-Induced Mouse Ear Edema
-
Animal Model: Male ICR mice are typically used for this model of acute inflammation.
-
Treatment Application: A solution of the test compound (e.g., 3β-p-hydroxybenzoyldehydrotumulosic acid or dexamethasone) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of one ear. The contralateral ear receives the solvent alone as a control.
-
Induction of Inflammation: After a short period (e.g., 30 minutes), a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to the same ear to induce inflammation.
-
Edema Measurement: After a specified time (e.g., 4-6 hours), the mice are euthanized, and circular sections of both ears are punched out and weighed.
-
Inhibition Calculation: The degree of edema is calculated as the difference in weight between the TPA-treated and control ears. The percentage of inhibition of edema by the test compound is then calculated.
Conclusion
While dexamethasone remains a potent and widely used anti-inflammatory agent, its utility can be limited by side effects associated with long-term use. Triterpenoids from Poria cocos, including this compound and its related compounds, represent a promising area of research for novel anti-inflammatory drugs. Their proposed mechanisms of action, targeting upstream inflammatory mediators like PLA2 and key signaling pathways such as NF-κB, differ from the direct genomic and non-genomic actions of dexamethasone.
References
- 1. 3 beta-p-hydroxybenzoyldehydrotumulosic acid from Poria cocos, and its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Progress in the study of bioactivity, chemical composition and pharmacological mechanism of action in Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb [frontiersin.org]
Validating the Anticancer Effects of Natural Compounds in Xenograft Models: A Comparative Guide Featuring Ellagic Acid
Disclaimer: Initial literature searches did not yield specific studies on the anticancer effects of 3-Epidehydrotumulosic Acid in xenograft models. To fulfill the structural and content requirements of the requested comparison guide, this document utilizes Ellagic Acid as a well-researched alternative natural compound with established anticancer properties demonstrated in numerous xenograft studies. This guide serves as a template for how such a comparative analysis can be structured for researchers, scientists, and drug development professionals.
Ellagic Acid (EA) is a natural polyphenol found in various fruits and nuts, which has garnered significant attention for its antioxidant, anti-inflammatory, and potent anticarcinogenic properties.[1][2] This guide compares the anticancer efficacy of Ellagic Acid in preclinical xenograft models against standard-of-care chemotherapy, providing supporting experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Comparative Efficacy in Xenograft Models
The following tables summarize the quantitative data on the performance of Ellagic Acid and a standard chemotherapeutic agent, 5-Fluorouracil (B62378) (5-FU), in inhibiting tumor growth in different cancer xenograft models.
Table 1: Ellagic Acid Efficacy in Breast Cancer Xenografts
| Cancer Type | Cell Line | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Key Findings | Reference |
| Breast Cancer | MDA-MB-231 | Nude Mice | 50 or 100 mg/kg/day EA (intraperitoneal) for 25 days | Significant suppression of tumor volume compared to vehicle control. | Reduced microvessel density and decreased phosphorylation of VEGFR-2, Akt, and JNK.[3] | [3][4] |
| Breast Cancer | MDA-MB-231 | Nude Mice | 40 µg/g body weight EA | Inhibition of tumor growth and angiogenesis. | Significantly inhibited VEGF receptor 2 (VEGFR-2) phosphorylation.[1] | [1] |
Table 2: Comparator Efficacy in Colorectal Cancer Xenografts (5-Fluorouracil)
| Cancer Type | Cell Line | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Key Findings | Reference |
| Colorectal Cancer | COLO-205 | SCID Mice | 30 mg/kg/week 5-FU (intraperitoneal) for 4 weeks | Significant reduction in tumor volume and weight compared to control. | Used as a standard-of-care comparator.[5] | [5][6] |
| Colorectal Cancer | HT-29 | Mice | Not specified | Effective in inactivating colon cancer, especially in combination with magnetic hyperthermia. | 5-FU is a widely used chemotherapeutic for colorectal cancer.[7] | [7] |
| Colorectal Cancer | COL-1 | Nude Mice | Sub-maximum tolerated dose | Significant antitumor activity. | Inhibits angiogenesis through the induction of thrombospondin-1 (TSP-1).[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Protocol 1: Breast Cancer Xenograft Model for Ellagic Acid Evaluation[4]
-
Cell Culture: Human breast cancer MDA-MB-231 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female immunodeficient nude mice (e.g., BALB/c nude), 4-6 weeks old, are used.
-
Tumor Inoculation: A suspension of MDA-MB-231 cells (e.g., 5 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups.
-
Treatment Group: Administered with Ellagic Acid (e.g., 50 or 100 mg/kg/day) via intraperitoneal injection.
-
Control Group: Administered with a vehicle control (e.g., saline or DMSO solution) on the same schedule.
-
-
Monitoring: Tumor volume is measured every few days using calipers (Volume = (length × width²)/2). Animal body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: After a set period (e.g., 25 days), mice are euthanized. Tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (for markers like CD31, P-VEGFR2) and Western blotting.[3][4]
Protocol 2: Colorectal Cancer Xenograft Model for 5-FU Evaluation[5][9]
-
Cell Culture: Human colorectal cancer cells (e.g., COLO-205) are cultured in a suitable medium (e.g., RPMI-1640) with standard supplements.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice, 4-6 weeks old.
-
Tumor Inoculation: 1-2 x 10^7 COLO-205 cells are injected subcutaneously into the flank of each mouse.
-
Treatment: Treatment begins when tumors reach a diameter of approximately 6-8 mm.
-
Treatment Group: Administered with 5-Fluorouracil (e.g., 30 mg/kg) weekly via intraperitoneal injection.
-
Control Group: Administered with a vehicle control.
-
-
Monitoring: Tumor size and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment schedule (e.g., 4 weeks), mice are sacrificed, and tumors are excised, weighed, and analyzed for protein expression (e.g., MAP-LC3-II) via Western blot.[5]
Signaling Pathways and Mechanism of Action
Ellagic Acid exerts its anticancer effects by modulating multiple critical signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Inhibition of Angiogenesis via VEGFR-2 Signaling
Ellagic Acid has been shown to inhibit angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[1][4] It primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. By binding to the ATP-binding region of the VEGFR-2 kinase unit, EA inhibits its phosphorylation.[4][9] This blockade prevents the activation of downstream signaling cascades, including MAPK and PI3K/Akt, ultimately suppressing endothelial cell proliferation, migration, and tube formation.[4][10]
References
- 1. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor activity of Sann-Joong-Kuey-Jian-Tang alone and in combination with 5-fluorouracil in a human colon cancer colo 205 cell xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-angiogenic effect of 5-Fluorouracil-based drugs against human colon cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer | springermedizin.de [springermedizin.de]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for 3-Epidehydrotumulosic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of 3-Epidehydrotumulosic Acid, a significant triterpenoid (B12794562) found in medicinal fungi like Poria cocos. The selection between HPLC and UPLC can impact analytical sensitivity, resolution, and throughput. This document presents supporting experimental data and detailed protocols to inform methodology choices.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance parameters for HPLC and UPLC methods for the analysis of this compound and other related triterpenoids. While direct cross-validation data for this compound is compiled from various sources, the presented data offers a representative comparison.
Table 1: Comparison of HPLC Method Parameters for Triterpenoid Analysis
| Parameter | Value | Reference |
| Linearity (r²) | >0.999 | [1] |
| Limit of Detection (LOD) (µg/mL) | 0.08 - 0.65 | [1] |
| Limit of Quantification (LOQ) (µg/mL) | 0.24 - 1.78 | [1] |
| Accuracy (Recovery %) | 94.70 - 105.81 | [1] |
| Precision (RSD %) | < 2.0 | [1] |
Table 2: Comparison of UPLC Method Validation Parameters for Triterpenoid Analysis
| Parameter | Value | Reference |
| Linearity (r²) | ≥ 0.999 | [2] |
| Limit of Detection (LOD) (mg/mL) | 0.0008–0.0430 | [2] |
| Limit of Quantification (LOQ) (mg/mL) | 0.0034–0.1200 | [2] |
| Intra-day Precision (RSD %) | 0.27–1.58 | [2] |
| Inter-day Precision (RSD %) | 0.97–2.94 | [2] |
| Repeatability (RSD %) | < 2.50 | [2] |
| Stability (RSD %) | < 2.51 | [2] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC and UPLC are provided below. These protocols are based on established methods for triterpenoid analysis.
HPLC Method for this compound
This method is adapted from established protocols for the analysis of triterpenoids in Poria cocos.[3][4]
-
Instrumentation: Agilent 1200 series HPLC system or equivalent, with a quaternary pump, online degasser, autosampler, column thermostat, and diode array detector.
-
Column: ZORBAX SB-C18, 5 µm, 4.6 × 250 mm.
-
Mobile Phase: Acetonitrile (B52724) and 0.2% (v/v) aqueous phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
UPLC Method for this compound
This protocol is based on a validated method for the quantitative analysis of triterpenoid acids.[2]
-
Instrumentation: Waters ACQUITY UPLC system with a PAD detector, sample manager, quaternary solvent manager, and column oven.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm, with a BEH C18 VanGuard Pre-column, 1.7 µm, 2.1 × 5 mm.
-
Mobile Phase: A mixture of acetonitrile (A) and 0.1% formic acid in water (B).
-
Gradient Elution:
-
0–2 min: 5% A
-
2–10 min: 5%–50% A
-
10–25 min: 50%–95% A
-
25–27 min: 95% A
-
27–28 min: 95%–5% A
-
28–30 min: 5% A
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 2 µL.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of HPLC and UPLC methods for the analysis of this compound.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) [frontiersin.org]
- 3. Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative study of 3-Epidehydrotumulosic Acid and other Wolfiporia cocos triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of prominent triterpenoids isolated from the medicinal fungus Wolfiporia cocos. While the primary focus is on comparing these compounds to 3-Epidehydrotumulosic Acid, a notable scarcity of publicly available bioactivity data for this specific triterpenoid (B12794562) necessitates a broader comparative study of other well-researched triterpenoids from the same source. This document summarizes key findings on their anti-inflammatory and anticancer effects, presents detailed experimental protocols for relevant bioassays, and visualizes associated signaling pathways.
Introduction to Wolfiporia cocos Triterpenoids
Wolfiporia cocos, also known as Fuling or Poria, is a fungus rich in bioactive compounds, with triterpenoids being one of the most significant classes.[1][2] These tetracyclic and pentacyclic compounds have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, immunomodulatory, and anti-hyperglycemic activities.[3][4][5] Key triterpenoids that have been isolated and studied include Pachymic Acid, Dehydrotumulosic Acid, Polyporenic Acid C, Dehydrotrametenolic Acid, and Dehydroeburicoic Acid. This guide aims to consolidate the existing research on these compounds to facilitate further investigation and drug discovery efforts. A significant gap in the current literature is the lack of bioactivity data for this compound, making it a prime candidate for future research.
Comparative Analysis of Biological Activities
The following sections and tables summarize the available quantitative data on the anti-inflammatory and anticancer activities of major Wolfiporia cocos triterpenoids.
Anti-inflammatory Activity
Triterpenoids from Wolfiporia cocos have been shown to inhibit key inflammatory mediators. The most common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), which mimics an inflammatory response by producing nitric oxide (NO) and pro-inflammatory cytokines.
Table 1: Comparative Anti-inflammatory Activity of Wolfiporia cocos Triterpenoids
| Compound | Assay | Cell Line | IC₅₀ Value | Reference |
| Poricoic Acid GM | NO Production Inhibition | RAW 264.7 | 9.73 µM | [1] |
| 3β-p-hydroxybenzoyldehydrotumulosic acid | TPA-induced Ear Inflammation (in vivo) | - | 0.27 mg/ear | |
| 3β-p-hydroxybenzoyldehydrotumulosic acid | AA-induced Ear Inflammation (in vivo) | - | 1.25 mg/ear | |
| Pachymic Acid | NO Production Inhibition | RAW 264.7 | - | [6] |
| Dehydrotumulosic Acid | Phospholipase A2 Inhibition | - | - | |
| Polyporenic Acid C | NO Production Inhibition | RAW 264.7 | - | [7] |
| This compound | No data available | - | - |
Note: A direct comparison is challenging due to the limited number of studies conducting side-by-side analyses under identical experimental conditions. The data for 3β-p-hydroxybenzoyldehydrotumulosic acid is from an in vivo model and not directly comparable to the in vitro IC₅₀ values.
Anticancer Activity
The cytotoxic effects of Wolfiporia cocos triterpenoids against various cancer cell lines have been a significant area of research. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.
Table 2: Comparative Anticancer Activity of Wolfiporia cocos Triterpenoids
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |
| Pachymic Acid | BxPc-3 | Pancreatic Cancer | 0.26 µM (24h) | [4] |
| Pachymic Acid | MDA-MB-231 | Breast Cancer | 2.13 ± 0.24 µg/mL | [8] |
| Dehydropachymic Acid | BxPc-3 | Pancreatic Cancer | 1.02 µM (24h) | [4] |
| Polyporenic Acid C | BxPc-3 | Pancreatic Cancer | 21.76 µM (24h) | [4] |
| Unnamed Triterpenoid Acid | A549 | Lung Cancer | 34.6 µg/mL | [3] |
| This compound | No data available | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments cited in this guide.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
2. Compound Treatment and LPS Stimulation:
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test triterpenoid (e.g., this compound, Pachymic Acid). A vehicle control (e.g., DMSO) should also be included.
-
After a 1-hour pre-incubation with the compound, stimulate the cells with LPS (1 µg/mL) for 24 hours. An unstimulated control group should also be maintained.
3. Measurement of Nitric Oxide (Griess Assay):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 50 µL of the collected supernatant.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.
4. Data Analysis:
-
Calculate the percentage of NO production inhibition for each concentration of the test compound relative to the LPS-stimulated control.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, can be determined by plotting the percentage of inhibition against the compound concentration.
References
- 1. New Lanostane-Type Triterpenes with Anti-Inflammatory Activity from the Epidermis of Wolfiporia cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpenes from Poria cocos suppress growth and invasiveness of pancreatic cancer cells through the downregulation of MMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of anticancer activities of Poria cocos ethanol extract in breast cancer: In vivo and in vitro, identification and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Triterpenoids from Poria cocos and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of triterpenoids derived from the medicinal fungus Poria cocos, with a focus on dehydrotumulosic acid derivatives, against other well-established natural anti-inflammatory compounds. Due to the limited availability of specific data for 3-Epidehydrotumulosic Acid, this guide utilizes data from a closely related derivative, 3β-p-hydroxybenzoyldehydrotumulosic acid, alongside other bioactive triterpenoids from Poria cocos to offer a comprehensive comparative analysis. The performance of these compounds is contrasted with that of curcumin (B1669340), resveratrol, and quercetin (B1663063), supported by experimental data from in vitro and in vivo studies.
Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the inhibitory concentrations (IC50 and ID50) of various natural compounds against key inflammatory mediators. This data allows for a quantitative comparison of their anti-inflammatory potency.
Table 1: Inhibition of Nitric Oxide (NO) Production in Macrophages
| Compound | Cell Line | Stimulant | IC50 (µM) | Source |
| Poricoic Acid GM | RAW264.7 | LPS | 9.73 | [1][2] |
| Curcumin | RAW264.7 | LPS | >50 (for NF-κB DNA binding) | [3] |
| Resveratrol | RAW264.7 | LPS | - | |
| Quercetin | RAW264.7 | LPS | - |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Inflammatory Agent | ID50 (mg/ear) | Source |
| 3β-p-hydroxybenzoyldehydrotumulosic acid | Mouse Ear Edema | TPA | 0.27 | [4] |
| 3β-p-hydroxybenzoyldehydrotumulosic acid | Mouse Ear Edema | Arachidonic Acid | 1.25 | [4] |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of these natural compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the NF-κB and MAPK pathways, which lead to the expression of pro-inflammatory enzymes like COX-2 and iNOS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Lanostane-Type Triterpenes with Anti-Inflammatory Activity from the Epidermis of Wolfiporia cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. 3 beta-p-hydroxybenzoyldehydrotumulosic acid from Poria cocos, and its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Extraction Methods for 3-Epidehydrotumulosic Acid from Poria cocos
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of two distinct methods for the extraction of triterpenoids, including 3-Epidehydrotumulosic Acid, from the medicinal fungus Poria cocos: the conventional Soxhlet extraction and the modern Ultrasound-Assisted Extraction (UAE). This comparison is based on currently available data for total triterpenoids from Poria cocos, which serve as a proxy for the extraction efficiency of this compound due to the limited availability of specific data for this compound.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data for the two extraction methods. It is important to note that the yield of total triterpenoids can vary depending on the specific strain and quality of the Poria cocos used.
| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |
| Extraction Yield (Total Triterpenoids) | 0.46-0.74% of dry weight[1] | Optimized for Dehydrotumulosic Acid at 108.86 µg/g[2] |
| Solvent | Ethanol[3] | 55.97% Ethanol (B145695) in water[2] |
| Extraction Time | 6-24 hours[4] | ~50 minutes[2] |
| Temperature | Boiling point of the solvent | 40°C[5] |
| Energy Consumption | High (continuous heating) | Moderate |
| Solvent Consumption | High (recycled, but larger initial volume) | Low[2] |
Experimental Workflows
The general workflow for the extraction and isolation of this compound involves several key stages, from the preparation of the raw material to the final analysis of the extract.
Experimental Protocols
Below are detailed methodologies for the Soxhlet and Ultrasound-Assisted Extraction of triterpenoids from Poria cocos.
Soxhlet Extraction Protocol
Soxhlet extraction is a classic and thorough method for solid-liquid extraction.[4] It is particularly effective for compounds with limited solubility in the chosen solvent.[4]
-
Preparation of Material : The sclerotia of Poria cocos are dried and ground into a fine powder.
-
Thimble Loading : Approximately 20-50 g of the powdered Poria cocos is accurately weighed and placed into a cellulose (B213188) thimble.[4]
-
Apparatus Assembly : The thimble is placed inside the main chamber of the Soxhlet extractor. A boiling flask containing 250-500 mL of ethanol is attached to the bottom, and a condenser is fitted to the top.[4]
-
Extraction Process : The ethanol in the flask is heated to its boiling point. The solvent vapor travels up the distillation arm, condenses, and drips into the thimble, immersing the sample.[4] When the solvent level in the thimble reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the boiling flask.[4]
-
Duration : This cycle is repeated for 6 to 24 hours.[4] The process is considered complete when the solvent in the siphon arm runs clear.[4]
-
Post-Extraction : After cooling, the solvent is removed from the extract using a rotary evaporator to yield the crude triterpenoid (B12794562) extract.
Ultrasound-Assisted Extraction (UAE) Protocol
Ultrasound-Assisted Extraction utilizes the energy of ultrasonic waves to enhance the extraction process, often resulting in shorter extraction times and reduced solvent consumption.
-
Preparation of Material : As with Soxhlet extraction, the Poria cocos sclerotia are dried and powdered.
-
Sample Preparation : 1.0 g of the prepared powder is placed in a 50 mL centrifuge tube.[2]
-
Solvent Addition : A specific volume of the extraction solvent (e.g., 20-60 mL of 25-75% ethanol in water) is added to the centrifuge tube.[2]
-
Ultrasonication : The extraction is performed in an ultrasonic bath at a frequency of 40 kHz and a power of 200-700 W.[2] The extraction is carried out for a duration of 10-20 minutes.[2] One study identified optimal conditions for a group of triterpene acids as 55.97% ethanol for approximately 50 minutes.[2]
-
Post-Extraction : The mixture is centrifuged, and the supernatant containing the extracted triterpenoids is collected for further analysis.
Comparative Analysis of Signaling Pathways in Extraction
While signaling pathways are more relevant to the biological activity of the extracted compounds rather than the extraction process itself, we can visualize the logical relationship of the extraction parameters and their impact on the final yield.
Conclusion
Both Soxhlet and Ultrasound-Assisted Extraction have their merits for the extraction of triterpenoids, including this compound, from Poria cocos.
-
Soxhlet extraction is a time-tested, exhaustive method that can achieve high extraction yields.[4] However, it is energy-intensive and requires long extraction times and large volumes of solvent.[4]
-
Ultrasound-Assisted Extraction offers a more rapid and environmentally friendly alternative. It significantly reduces extraction time and solvent consumption while operating at lower temperatures, which can be beneficial for preserving thermolabile compounds.
The choice of extraction method will ultimately depend on the specific requirements of the research or production goals, balancing factors such as desired yield, processing time, energy and solvent costs, and the scale of the operation. For rapid screening and smaller-scale extractions, UAE is a highly efficient method. For exhaustive extraction where time and energy are less of a concern, Soxhlet remains a viable option. Further research focusing directly on the optimization of these methods for this compound is warranted to provide more precise comparative data.
References
Benchmarking Purity: A Comparative Analysis of Synthetic versus Natural 3-Epidehydrotumulosic Acid
For researchers and drug development professionals, the purity of an active pharmaceutical ingredient (API) is a critical determinant of its efficacy and safety. 3-Epidehydrotumulosic Acid, a triterpenoid (B12794562) with promising biological activities, can be obtained either through extraction from natural sources or via chemical synthesis. This guide provides an objective comparison of the purity profiles of this compound derived from these two origins, supported by experimental data and detailed analytical protocols.
Data Presentation: Quantitative Purity Analysis
The purity of this compound from both natural and synthetic sources is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for routine purity assessment, while Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) provide more detailed information on impurity profiles and absolute purity, respectively.
| Parameter | Natural this compound | Synthetic this compound | Analytical Method |
| Purity (Typical) | >98% | >99% (Post-purification) | HPLC-UV, qNMR |
| Major Impurities | Related triterpenoids (e.g., Dehydrotumulosic acid, Polyporenic acid C), Polysaccharides, Proteins | Unreacted starting material (Dehydrotumulosic acid), Oxidation by-products, Residual solvents, Catalyst residues | LC-MS/MS, GC-MS |
| Stereochemical Purity | High (Enantiomerically pure) | Dependent on synthetic route and purification | Chiral HPLC |
| Residual Solvents | Primarily extraction solvents (e.g., Ethanol, Chloroform) | Synthesis and purification solvents (e.g., Dichloromethane, Acetone, Hexane) | GC-MS |
| Heavy Metal Content | Variable, dependent on source and extraction process | Generally low, dependent on reagents and catalysts | ICP-MS |
Experimental Protocols
Accurate determination of purity and impurity profiles relies on robust and well-defined analytical methodologies. Below are detailed protocols for the key experiments used in the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This method is suitable for the routine quantification of the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol (B129727) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling
This technique is employed for the identification and characterization of impurities.
-
Instrumentation: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid and 5 mM ammonium (B1175870) formate).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
MS/MS Analysis: Fragmentation of parent ions is performed to elucidate the structure of impurities.
-
Sample Preparation: Same as for HPLC-UV.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment
qNMR provides a direct measurement of the absolute purity of the compound without the need for a reference standard of the analyte itself.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
Acquisition Parameters: A 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest are crucial for accurate quantification.
-
Data Processing: The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Visualizing the Workflow and Pathways
Experimental Workflow for Purity Analysis
The following diagram illustrates the typical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for purity analysis of this compound.
Hypothesized Synthetic Pathway and Impurity Formation
Caption: Hypothesized synthesis and potential impurity sources.
Conclusion
The choice between synthetic and natural this compound depends on the specific requirements of the research or application.
-
Natural this compound offers high stereochemical purity but may contain a profile of closely related triterpenoids that can be challenging to remove completely. The purity is highly dependent on the quality of the raw material (Poria cocos) and the rigor of the extraction and purification process.
-
Synthetic this compound , when subjected to appropriate purification techniques, can achieve very high chemical purity. However, the impurity profile will be dictated by the synthetic route and may include residual reagents, catalysts, and by-products that are not found in the natural product. Careful control of the manufacturing process is essential to minimize these synthetic impurities.
For applications where the presence of related natural compounds is acceptable, purified natural this compound may be suitable. For applications requiring the highest chemical purity and a well-defined impurity profile, a synthetically derived product with rigorous purification and analytical characterization is often preferred. The detailed analytical protocols provided in this guide offer a robust framework for the comprehensive purity assessment of this compound from any source.
Interspecies comparison of the metabolism of 3-Epidehydrotumulosic Acid
A comprehensive search of scientific literature and databases did not yield specific studies on the metabolism of 3-Epidehydrotumulosic Acid. Therefore, a direct interspecies comparison for this compound cannot be provided at this time.
This guide, however, offers a robust framework for conducting and presenting an interspecies comparison of the metabolism of a hypothetical compound, adhering to the specified requirements for data presentation, experimental protocols, and visualization. This template can be adapted by researchers and drug development professionals for their compounds of interest.
Data Presentation: Comparative Metabolic Profiling
Quantitative data from in vitro and in vivo metabolism studies should be summarized for clear cross-species comparison.
Table 1: In Vitro Metabolic Stability in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45.8 ± 5.2 | 15.1 ± 1.7 |
| Rat | 22.1 ± 3.9 | 31.5 ± 5.5 |
| Mouse | 15.5 ± 2.1 | 44.7 ± 6.1 |
| Dog | 60.2 ± 7.8 | 11.5 ± 1.5 |
| Monkey | 52.3 ± 6.5 | 13.2 ± 1.6 |
Table 2: Metabolite Profiling in Hepatocytes (Relative % of Total Radioactivity)
| Metabolite | Human | Rat | Mouse | Dog | Monkey |
| Parent Drug | 25.3 | 15.1 | 10.2 | 35.8 | 30.1 |
| M1 (Oxidation) | 40.1 | 35.6 | 30.8 | 28.4 | 38.2 |
| M2 (Glucuronidation) | 20.5 | 10.2 | 8.5 | 25.1 | 18.5 |
| M3 (Sulfation) | 5.2 | 2.8 | 1.9 | 8.5 | 7.3 |
| M4 (Hydroxylation) | 8.9 | 36.3 | 48.6 | 2.2 | 5.9 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings.
In Vitro Metabolic Stability in Liver Microsomes
-
Incubation: The test compound (1 µM) is incubated with liver microsomes (0.5 mg/mL) from human, rat, mouse, dog, and cynomolgus monkey in a potassium phosphate (B84403) buffer (100 mM, pH 7.4).
-
Reaction Initiation: Reactions are initiated by the addition of an NADPH-regenerating system and are incubated at 37°C in a shaking water bath.
-
Sampling: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile (B52724) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent drug.
-
Data Analysis: The half-life (t½) is determined from the slope of the natural logarithm of the remaining parent drug concentration versus time. Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg protein/mL).
Metabolite Identification in Hepatocytes
-
Cell Culture: Cryopreserved hepatocytes from multiple species are thawed, and cell viability is assessed. The cells are seeded in collagen-coated plates.
-
Incubation: After cell attachment, the medium is replaced with a fresh medium containing the radiolabeled test compound (e.g., ¹⁴C-labeled, 10 µM).
-
Sampling: Samples of the cell culture supernatant and cell lysate are collected at various time points (e.g., 0, 2, 8, and 24 hours).
-
Sample Processing: Samples are quenched with acetonitrile and centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed using high-resolution LC-MS/MS for metabolite profiling and structural elucidation. Radiochromatograms are generated to quantify the relative abundance of each metabolite.
Visualizations
Diagrams are provided to illustrate metabolic pathways and experimental workflows.
Caption: Hypothetical metabolic pathway of a xenobiotic.
Caption: Workflow for interspecies metabolism studies.
Correlating In Vitro and In Vivo Efficacy of 3-Epidehydrotumulosic Acid: A Comparative Analysis
Researchers, scientists, and drug development professionals often face the challenge of translating promising in vitro results into successful in vivo outcomes. This guide provides a comparative overview of the available data on 3-Epidehydrotumulosic Acid, a triterpenoid (B12794562) compound, to aid in this correlation. Due to the limited publicly available research specifically on this compound, this guide also incorporates data from its closely related analogue, dehydrotumulosic acid, to provide a broader context for its potential biological activities.
Introduction
This compound is a lanostane-type triterpenoid isolated from the fungus Poria cocos (also known as Hoelen), which is used in traditional medicine. Triterpenoids as a class are known for a wide range of pharmacological activities. This guide aims to synthesize the current understanding of this compound's efficacy, drawing comparisons with other relevant compounds where direct data is unavailable.
In Vitro Efficacy
Direct quantitative in vitro efficacy data for this compound is scarce in the reviewed literature. However, one study has qualitatively identified its activity:
| Assay | Target | Compound | Result | Reference |
| AAPH-induced Red Blood Cell Lysis | Free radical damage | This compound | Inhibitory activity observed | [1] |
Note: Quantitative data such as IC50 values were not provided in the available source.
To provide a comparative perspective, data for the related compound, dehydrotumulosic acid, is presented below:
| Assay | Target/Cell Line | Compound | IC50 / Efficacy | Reference |
| Anti-inflammatory | TPA-induced ear inflammation in mice | 3β-p-hydroxybenzoyldehydrotumulosic acid | ID50: 0.27 mg/ear | |
| Anti-inflammatory | Arachidonic acid-induced ear inflammation in mice | 3β-p-hydroxybenzoyldehydrotumulosic acid | ID50: 1.25 mg/ear |
In Vivo Efficacy
Currently, there is no specific in vivo efficacy data available in the public domain for this compound.
For comparative purposes, in vivo studies on dehydrotumulosic acid have demonstrated anti-hyperglycemic effects in animal models.
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available. However, a general methodology for assessing the inhibition of AAPH-induced red blood cell lysis is described below.
Inhibition of AAPH-Induced Red Blood Cell Lysis
This assay evaluates the antioxidant capacity of a compound to protect erythrocytes from hemolysis induced by the free radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Workflow:
Caption: Workflow for AAPH-induced red blood cell lysis assay.
Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated in the available literature. However, research on the related compound, dehydrotumulosic acid, suggests potential mechanisms of action that may be relevant. Dehydrotumulosic acid has been shown to act as a glucocorticoid receptor (GR) agonist, which in turn suppresses the MAPK/ERK signaling pathway.
Hypothesized Signaling Pathway for Dehydrotumulosic Acid:
Caption: Potential signaling pathway for dehydrotumulosic acid.
Conclusion
The available data on this compound is currently insufficient to draw a definitive correlation between its in vitro and in vivo efficacy. While preliminary in vitro results suggest antioxidant properties, further quantitative studies are necessary to establish dose-response relationships and specific mechanisms of action. The information on the closely related compound, dehydrotumulosic acid, provides a valuable starting point for future research directions, particularly concerning its potential anti-inflammatory and metabolic activities and its interaction with the glucocorticoid receptor and MAPK/ERK signaling pathway. Researchers are encouraged to conduct further studies to fully characterize the therapeutic potential of this compound.
References
Independent Verification of 3-Epidehydrotumulosic Acid's Bioactivities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published bioactivities of 3-Epidehydrotumulosic Acid, a triterpenoid (B12794562) isolated from the fungus Wolfiporia cocos. Due to a lack of independent verification studies, this document focuses on comparing its reported activities with those of other structurally related triterpenoids co-extracted from the same source. All data presented is based on published primary research.
Comparative Analysis of Bioactivities
The primary reported bioactivities of this compound include anti-tumor promoting and antioxidant effects. The following tables summarize the available quantitative data to facilitate a comparison with other triterpenoids isolated from Wolfiporia cocos.
Table 1: Anti-Tumor Promoting Activity of Triterpenoids from Wolfiporia cocos
| Compound | Bioactivity (IC50) on EBV-EA Activation* |
| This compound | 492 mol ratio/32 pmol TPA |
| Tumulosic Acid | 505 mol ratio/32 pmol TPA |
| Dehydrotumulosic Acid | 496 mol ratio/32 pmol TPA |
| Polyporenic Acid C | 511 mol ratio/32 pmol TPA |
| Poricoic Acid A | 455 mol ratio/32 pmol TPA |
| Poricoic Acid B | 462 mol ratio/32 pmol TPA |
*Data extracted from Ukiya et al., J. Nat. Prod., 2002, 65 (4), pp 462–465. A lower IC50 value indicates higher potency.
Table 2: Antioxidant and Other Bioactivities of this compound and Related Compounds
| Compound | Antioxidant Activity | Antiproliferative Activity (Cell Line) | Immunomodulatory Activity |
| This compound | Inhibits AAPH-induced lysis of red blood cells[1] | IC50 > 40 μM (K562, MOLT-4) | Stimulates IFN-γ secretion |
| Tumulosic Acid | - | Induces apoptosis (Ovarian Cancer) | - |
| Pachymic Acid | Inhibits AAPH-induced lysis of red blood cells[1] | - | - |
| Polyporenic Acid | Inhibits AAPH-induced lysis of red blood cells[1] | - | - |
Quantitative data for the antioxidant activity of this compound from the primary literature was not available in the searched resources. The antiproliferative data is from PMID: 27808511 and immunomodulatory information is from a review on Wolfiporia cocos.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of published findings. The following are the protocols for the key bioassays mentioned in this guide.
Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation
This assay is a primary in vitro screening test to evaluate the anti-tumor-promoting potential of compounds.
Cell Line: Raji cells (human lymphoblastoid cell line derived from a Burkitt's lymphoma).
Methodology:
-
Raji cells are cultivated in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
The cells are incubated in a 96-well microplate at a density of 1 x 10^6 cells/mL.
-
The tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), is added to the cell suspension to induce EBV-EA activation.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The cells are incubated at 37°C in a humidified atmosphere with 5% CO2 for 48 hours.
-
Following incubation, the cells are harvested, washed, and smeared on glass slides.
-
The expression of EBV-EA is detected using an indirect immunofluorescence assay with high-titer EBV-EA-positive human serum as the primary antibody and a fluorescein-labeled anti-human IgG as the secondary antibody.
-
The percentage of EBV-EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope.
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of the TPA-induced EBV-EA activation.
Antioxidant Activity via Inhibition of AAPH-Induced Red Blood Cell Lysis
This assay assesses the ability of a compound to protect erythrocytes from oxidative damage induced by a free radical generator.
Methodology:
-
Erythrocytes are obtained from fresh human or animal blood and washed with phosphate-buffered saline (PBS).
-
A suspension of red blood cells is prepared in PBS.
-
The test compound is added to the erythrocyte suspension at various concentrations and pre-incubated.
-
2,2'-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), a peroxyl radical initiator, is added to induce oxidative hemolysis.
-
The mixture is incubated at 37°C with gentle shaking.
-
The degree of hemolysis is monitored over time by measuring the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
A control with no test compound and a blank with no AAPH are included.
-
The percentage of inhibition of hemolysis is calculated by comparing the absorbance of the samples treated with the test compound to the control.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the context of these bioactivities, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
Caption: A generalized workflow for the screening of natural products for bioactivity.
Conclusion
This compound demonstrates promising, albeit moderate, anti-tumor promoting and antioxidant activities in preliminary in vitro studies. Its potency in the Epstein-Barr virus early antigen activation assay is comparable to other triterpenoids isolated from Wolfiporia cocos, such as tumulosic acid and dehydrotumulosic acid. However, a comprehensive evaluation of its biological potential is hampered by the lack of extensive research and, most notably, the absence of independent verification of the initial findings. Further studies are warranted to confirm these bioactivities, elucidate the underlying mechanisms of action, and establish a more precise quantitative profile, including IC50 values for its antioxidant and antiproliferative effects. The information on related compounds, such as the pro-apoptotic effects of tumulosic acid via the PI3K/Akt pathway, provides a valuable direction for future investigations into the mechanisms of this compound.
References
A Comparative Analysis of 3-Epidehydrotumulosic Acid and Known Signaling Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothesized mechanism of action of 3-Epidehydrotumulosic Acid, a triterpenoid (B12794562) derived from Poria cocos, against well-characterized inhibitors of the NF-κB and STAT3 signaling pathways. While direct experimental data on the specific molecular targets of this compound is emerging, its structural similarity to other bioactive triterpenoids from the same source suggests potential activity in pathways critical to inflammation and cancer. This document aims to contextualize its potential therapeutic profile by comparing it with established inhibitors.
Hypothesized Mechanism of Action of this compound
Triterpenoids isolated from Poria cocos have demonstrated anti-inflammatory and anti-cancer properties. These effects are often mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and STAT3. It is therefore hypothesized that this compound may exert its biological effects through the modulation of one or both of these critical pathways. This guide will compare its potential action with known inhibitors of these pathways.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory concentrations (IC50) of several known NF-κB and STAT3 inhibitors against various cancer cell lines. This data provides a benchmark for evaluating the potential efficacy of novel compounds like this compound.
| Inhibitor | Target Pathway | Cell Line | IC50 (µM) | Reference |
| Known NF-κB Inhibitors | ||||
| Bortezomib | NF-κB | ME180 | 0.02 | [1] |
| Ectinascidin 743 | NF-κB | ME180 | 0.02 | [1] |
| Digitoxin | NF-κB | ME180 | 0.09 (with TNF-α) | [1] |
| Cantharidin | NF-κB | Ovarian Carcinoma Cells | Not Specified | [1] |
| Known STAT3 Inhibitors | ||||
| STA-21 | STAT3 | - | Not Specified | [2] |
| WP1066 | STAT3 | - | Not Specified | [2] |
| Niclosamide | STAT3 | - | Not Specified | [2] |
| 5,15-DPP | STAT3 | - | Not Specified | [2] |
| Ursolic Acid | STAT3 | A549, H460 | Concentration-dependent inhibition | [3] |
Detailed Experimental Protocols
The following are standard experimental protocols used to assess the activity of inhibitors of the NF-κB and STAT3 signaling pathways.
NF-κB Inhibition Assay (Reporter Gene Assay)
-
Objective: To quantify the inhibitory effect of a compound on NF-κB transcriptional activity.
-
Cell Line: Human embryonic kidney 293 (HEK293) cells stably transfected with an NF-κB-luciferase reporter construct.
-
Protocol:
-
Seed HEK293 cells in a 96-well plate and incubate overnight.
-
Treat the cells with varying concentrations of the test compound (e.g., this compound) for 1 hour.
-
Induce NF-κB activation by adding TNF-α (10 ng/mL) to the cell culture medium.
-
Incubate for an additional 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percentage of inhibition relative to the TNF-α-treated control.
-
STAT3 Phosphorylation Assay (Western Blot)
-
Objective: To determine if a compound inhibits the phosphorylation of STAT3, a key step in its activation.
-
Cell Line: A suitable cancer cell line with constitutively active STAT3 (e.g., A549 lung cancer cells).
-
Protocol:
-
Culture A549 cells to 70-80% confluency.
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity. The ratio of p-STAT3 to total STAT3 indicates the level of inhibition.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of the compound on cancer cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathways and a general workflow for inhibitor screening.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the STAT3 signaling pathway.
Caption: General workflow for screening and characterizing inhibitors.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Antitumor Effects of Ursolic Acid through Mediating the Inhibition of STAT3/PD-L1 Signaling in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Limited Reproducible Findings on 3-Epidehydrotumulosic Acid Hinder Comprehensive Comparison
A thorough review of published scientific literature reveals a scarcity of reproducible findings for the triterpenoid (B12794562) 3-Epidehydrotumulosic acid. This lack of extensive, peer-reviewed data significantly limits the ability to create a comprehensive comparison guide detailing its biological activities, experimental protocols, and associated signaling pathways as requested. While the compound is known to be isolated from the fungus Poria cocos and has been noted for some biological activities, the depth of available information is insufficient for a robust comparative analysis against other compounds or for detailing reproducible experimental designs.
Availability of Data for Related Compounds
In contrast, significant research exists for structurally related triterpenoids also found in Poria cocos, such as Tumulosic Acid and Dehydrotumulosic Acid . These compounds have been more extensively studied, with published data on their anti-inflammatory and anti-cancer properties, including investigations into their mechanisms of action.
For instance, studies on Tumulosic Acid have demonstrated its ability to induce apoptosis in ovarian cancer cells through the PI3K/Akt signaling pathway.[3][4] Furthermore, its anti-inflammatory effects have been documented, with research showing it can significantly inhibit the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in inflammatory cell models.[5]
Similarly, Dehydrotumulosic Acid has been identified as a constituent of Poria cocos with anti-hyperglycemic effects.[6][7]
Proposed Alternative: A Comparative Guide on Major Triterpenoids from Poria cocos
Given the limited data on this compound, we propose a pivot to a comparative guide focusing on the more thoroughly investigated triterpenoids from Poria cocos, namely Tumulosic Acid and Dehydrotumulosic Acid . This guide would provide a valuable resource for researchers, scientists, and drug development professionals by:
-
Presenting available quantitative data on the anti-inflammatory and anti-cancer activities of these compounds in structured tables.
-
Detailing the experimental protocols used to generate these findings, allowing for critical evaluation and potential replication.
-
Visualizing the reported signaling pathways , such as the PI3K/Akt pathway, using Graphviz diagrams to clarify their mechanisms of action.
This approach would fulfill the core requirements of the original request by providing a data-rich, objective comparison of related, pharmacologically active compounds from a significant natural source, thereby offering actionable insights for the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:167775-54-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Efficacy and Pharmacological Mechanism of Poria cocos-Based Formulas Combined With Chemotherapy for Ovarian Cancer: A Integrated Systems Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Pharmacological Mechanism of Poria cocos-Based Formulas Combined With Chemotherapy for Ovarian Cancer: A Integrated Systems Pharmacology Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An anti-inflammatory active ingredients in Poriae cutis: Screening based on network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Hyperglycemic Properties of Crude Extract and Triterpenes from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of 3-Epidehydrotumulosic Acid in Combination Therapies: A Comparative Guide
For researchers and drug development professionals, identifying synergistic interactions between therapeutic agents is a critical step in designing effective combination therapies. Such synergies can lead to enhanced efficacy, reduced dosages, and a lower risk of adverse effects. This guide provides a comparative framework for evaluating the synergistic potential of 3-Epidehydrotumulosic Acid when combined with other drugs, hereafter referred to as "Drug X". The methodologies, data interpretation, and visualization tools presented here offer a comprehensive approach to preclinical combination studies.
The primary methods for quantifying drug interactions are the checkerboard assay and the calculation of the Combination Index (CI), often visualized using isobolograms. These techniques provide a quantitative measure of synergy, additivity, or antagonism.
Experimental Protocols
A foundational method for assessing drug synergy in vitro is the checkerboard assay. This technique systematically tests a wide range of concentration combinations to determine the effect on cell viability, proliferation, or other relevant endpoints.
Protocol: Checkerboard Assay for Synergy Analysis
-
Cell Seeding: Plate the target cells (e.g., cancer cell line) in 96-well microtiter plates at a predetermined density and allow them to adhere overnight under standard culture conditions.
-
Drug Preparation: Prepare stock solutions of this compound and Drug X in a suitable solvent. From these, create a series of serial dilutions for each compound.
-
Combination Treatment: Dispense the serially diluted drugs into the 96-well plates in a checkerboard format. One drug is diluted along the x-axis (columns), and the other is diluted along the y-axis (rows). This creates a matrix of wells, each with a unique concentration combination of the two drugs. Include wells with each drug alone as controls.
-
Incubation: Incubate the treated plates for a duration appropriate to the cell line and the endpoint being measured (e.g., 48-72 hours).
-
Endpoint Measurement: Assess the endpoint of interest. For anti-cancer studies, this is commonly cell viability, which can be measured using assays such as MTT, MTS, or CellTiter-Glo.
-
Data Analysis: Determine the concentration of each drug that inhibits 50% of the biological activity (IC50) for each drug alone and for the combinations. Use these values to calculate the Combination Index (CI).
The Combination Index is calculated using the Chou-Talalay method, which provides a quantitative measure of the interaction between two drugs.[1][2] The formula for the CI is:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the two drugs in combination that produce the same effect.[2] The interpretation of the CI value is as follows:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Data Presentation
Quantitative data from synergy experiments should be summarized in a clear and structured format to allow for easy comparison. The following table provides a template for presenting the results of a hypothetical experiment combining this compound with Drug X.
| Drug / Combination | IC50 (µM) | Combination Index (CI) at 50% Effect | Interaction |
| This compound (alone) | 15.2 | - | - |
| Drug X (alone) | 8.5 | - | - |
| Combination (1:1 ratio) | See Note¹ | 0.65 | Synergy |
| Combination (2:1 ratio) | See Note¹ | 0.82 | Synergy |
| Combination (1:2 ratio) | See Note¹ | 1.05 | Additive |
Note¹: For combinations, the IC50 is represented by the concentrations of each drug that together achieve 50% inhibition.
This tabular format allows for a direct comparison of the potency of the individual agents versus their combinations and provides a clear interpretation of the nature of their interaction based on the Combination Index.
Mandatory Visualizations
Visual representations of experimental workflows and biological pathways are essential for conveying complex information concisely. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified formatting requirements.
Caption: Experimental workflow for assessing drug synergy using the checkerboard assay.
Caption: Hypothetical signaling pathway modulated by a synergistic drug combination.
References
Comparative Transcriptomic Analysis of Cells Treated with 3-Epidehydrotumulosic Acid Analogs
Disclaimer: As of late 2025, a comprehensive literature search has not yielded any publicly available transcriptomic studies specifically investigating the effects of 3-Epidehydrotumulosic Acid. Therefore, this guide provides a comparative overview of the transcriptomic and cellular effects of structurally related and well-studied quassinoid compounds: Ailanthone, Brusatol, and Bruceine A. These compounds share a similar chemical scaffold and exhibit potent anti-cancer properties, making them relevant for comparative analysis. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of quassinoids.
Introduction to Quassinoids
Quassinoids are a class of natural products known for their diverse biological activities, including potent anti-cancer effects. While they share a common structural framework, individual compounds can elicit distinct cellular responses by modulating different signaling pathways. This guide compares the transcriptomic changes and molecular mechanisms of Ailanthone, Brusatol, and Bruceine A to provide a framework for understanding the potential effects of related compounds like this compound.
Data Presentation: Comparative Transcriptomic and Cellular Effects
The following tables summarize the known effects of Ailanthone, Brusatol, and Bruceine A on cancer cells, including their impact on key signaling pathways and representative differentially expressed genes.
Table 1: Comparison of Cellular and Pathway Effects of Ailanthone, Brusatol, and Bruceine A
| Feature | Ailanthone | Brusatol | Bruceine A |
| Primary Mechanism of Action | Inhibition of PI3K/AKT and JAK/STAT3 signaling pathways.[1][2][3] | Inhibition of Nrf2 signaling and global protein synthesis.[4][5][6] | Inhibition of MEK/ERK and PI3K/Akt signaling pathways.[7] |
| Key Affected Signaling Pathways | PI3K/AKT/mTOR, JAK/STAT3.[1][2][3][8] | Nrf2, PI3K/AKT/mTOR, MAPK, NF-κB, JAK/STAT.[4][6][9] | MEK/ERK, PI3K/Akt, Mitochondrial Apoptosis.[7] |
| Reported Cellular Effects | Inhibition of proliferation, induction of apoptosis and autophagy, cell cycle arrest.[1][2] | Inhibition of proliferation, induction of apoptosis, sensitization to chemotherapy and radiotherapy.[4][5][10] | Inhibition of proliferation and metastasis, induction of apoptosis, cell cycle arrest.[7] |
| Commonly Studied Cancer Types | Tongue Squamous Cell Carcinoma, Non-small Cell Lung Cancer, Colorectal Cancer, Gastric Cancer.[1][2][3][11] | Non-small Cell Lung Cancer, Breast Cancer, Pancreatic Cancer, Glioblastoma.[4][5][10][12] | Triple-negative Breast Cancer, Pancreatic Cancer, Colon Cancer.[7] |
Table 2: Key Differentially Expressed Genes Modulated by Ailanthone, Brusatol, and Bruceine A
| Compound | Gene | Regulation | Associated Pathway | Implication in Cancer |
| Ailanthone | p-PI3K (p55 subunit) | Downregulated | PI3K/AKT | Inhibition of cell survival and proliferation.[1] |
| p-AKT (Ser473) | Downregulated | PI3K/AKT | Inhibition of cell survival and proliferation.[1] | |
| Cyclin B1, CDK1 | Downregulated | Cell Cycle | G2/M phase cell cycle arrest.[1] | |
| JAK3, STAT3 | Downregulated | JAK/STAT3 | Inhibition of proliferation and survival.[3] | |
| IL-6, IL-10, IL-23 | Downregulated | JAK/STAT3 | Attenuation of pro-tumorigenic inflammation.[8] | |
| Brusatol | Nrf2 | Downregulated (protein level) | Nrf2 Signaling | Increased oxidative stress and sensitization to therapy.[4][5][6] |
| HO-1, NQO1 | Downregulated (mRNA) | Nrf2 Target Genes | Reduced antioxidant defense.[4] | |
| p-PI3K, p-AKT, p-mTOR | Downregulated | PI3K/AKT/mTOR | Inhibition of cell growth and proliferation.[9] | |
| NF-κB | Downregulated | NF-κB Signaling | Suppression of inflammation and survival. | |
| ECM1 | Downregulated | Extracellular Matrix | Inhibition of glioblastoma proliferation and invasion.[12] | |
| Bruceine A | p-MEK, p-ERK | Downregulated | MEK/ERK | Inhibition of cell proliferation and survival.[7] |
| Cyclin D1, CDK4 | Downregulated | Cell Cycle | G1 phase cell cycle arrest.[7] | |
| MMP2, MMP9 | Downregulated | Metastasis | Inhibition of invasion and metastasis.[7] | |
| PFKFB4 | Inhibited | Glycolysis | Suppression of cancer cell metabolism. | |
| p-Akt | Downregulated | PI3K/Akt | Inhibition of cell survival. |
Experimental Protocols
While specific protocols vary between studies, a general workflow for comparative transcriptomic analysis of cells treated with these compounds can be outlined.
General Experimental Workflow for Transcriptomic Analysis
Caption: Generalized workflow for transcriptomic analysis of quassinoid-treated cells.
Detailed Methodologies:
-
Cell Culture and Treatment:
-
Cell Lines: Human cancer cell lines relevant to the compound's known activity are typically used (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer).[4][5][7]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[5]
-
Treatment: Cells are seeded and allowed to adhere overnight. They are then treated with various concentrations of the quassinoid (e.g., Ailanthone: 0.25-4 µM; Brusatol: 20-200 nM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[1][10]
-
-
RNA Extraction and Quality Control:
-
Total RNA is extracted from treated and control cells using a suitable reagent like TRIzol or a commercial kit.[4]
-
The quality and integrity of the extracted RNA are assessed using spectrophotometry (for purity) and analysis of the RNA Integrity Number (RIN).
-
-
RNA Library Preparation and Sequencing:
-
mRNA is typically enriched from total RNA using poly-A selection.
-
Sequencing libraries are then prepared from the enriched mRNA.
-
High-throughput sequencing is performed using a platform such as Illumina.
-
-
Bioinformatic Analysis:
-
Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.
-
The cleaned reads are aligned to a reference human genome.
-
Gene expression is quantified, and differentially expressed genes (DEGs) between the treated and control groups are identified using statistical packages like DESeq2.[11]
-
Functional enrichment analysis of the DEGs is performed to identify over-represented biological pathways and gene ontologies.[11]
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by Ailanthone, Brusatol, and Bruceine A.
Ailanthone: Inhibition of the PI3K/AKT Signaling Pathway
Caption: Ailanthone inhibits the PI3K/AKT pathway, leading to reduced cell proliferation and survival.[1][2]
Brusatol: Inhibition of the Nrf2 Antioxidant Response Pathway
Caption: Brusatol inhibits the Nrf2 pathway, reducing the expression of antioxidant genes.[4][5][6]
Bruceine A: Modulation of the MEK/ERK Signaling Pathway
Caption: Bruceine A inhibits the MEK/ERK pathway, suppressing cancer cell proliferation and metastasis.[7]
Conclusion
While direct transcriptomic data for this compound is not yet available, the comparative analysis of related quassinoids—Ailanthone, Brusatol, and Bruceine A—provides valuable insights into the potential molecular mechanisms of this class of compounds. These compounds exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and stress response, leading to distinct changes in the cellular transcriptome. Further research, including transcriptomic profiling of cells treated with this compound, is necessary to elucidate its specific mechanism of action and to fully understand its therapeutic potential.
References
- 1. Ailanthone Inhibits Cell Proliferation in Tongue Squamous Cell Carcinoma via PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ailanthone Increases Cisplatin-induced Apoptosis and Autophagy in Cisplatin Resistance Non-small Cell Lung Cancer Cells through the PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ailanthone suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Brusatol overcomes chemoresistance through inhibition of protein translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bruceine A: Suppressing metastasis via MEK/ERK pathway and invoking mitochondrial apoptosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ailanthone inhibits bladder cancer tumor and cell proliferation, epithelial-mesenchymal transition, and activation of the Janus kinase/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Ailanthus Altissima-derived Ailanthone enhances Gastric Cancer Cell Apoptosis by Inducing the Repression of Base Excision Repair by Downregulating p23 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brusatol suppresses the tumor growth and metastasis of colorectal cancer via upregulating ARRDC4 expression through modulating PI3K/YAP1/TAZ Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-Epidehydrotumulosic Acid
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Improper disposal can lead to significant environmental damage and pose health risks.[1] This guide provides a procedural framework for the safe handling and disposal of 3-Epidehydrotumulosic acid, assuming it is a hazardous substance until proven otherwise.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific hazard data, this compound must be handled as a hazardous chemical of unknown toxicity.[2] Personnel must wear appropriate Personal Protective Equipment (PPE) at all times to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles and a face shield.[3][4] | Protects against potential splashes of the chemical, which could cause severe eye damage. |
| Hand | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[4][5] Gloves should be inspected for integrity before use. | Prevents skin contact. Since the specific reactivity is unknown, a robust glove material should be chosen. |
| Body | A chemical-resistant lab coat or apron.[3] For larger quantities, an acid-resistant suit may be necessary.[4] | Protects against spills and splashes, preventing contamination of personal clothing and skin. |
| Respiratory | Work should be conducted in a certified chemical fume hood.[3] If fumes are possible, a respirator may be required. | Minimizes the risk of inhaling potentially toxic fumes or aerosols. |
Step 2: Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6][7]
Experimental Protocol: Waste Segregation
-
Designate a Waste Container: Use a container that is chemically compatible with acids and in good condition, with a secure, leak-proof lid.[1] The original chemical container is often the best choice for waste.
-
Label the Container: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A statement indicating the unknown nature of the hazards (e.g., "Caution: Hazards Not Fully Known")
-
The date when waste was first added to the container.
-
-
Isolate the Waste: Do not mix this compound waste with other chemical waste streams, such as solvents or bases, to avoid unforeseen chemical reactions.[7]
-
Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7][8] The storage area must be well-ventilated and away from heat or ignition sources.[6]
Step 3: Disposal Procedure
Disposal of hazardous waste is strictly regulated. Under no circumstances should laboratory chemicals be disposed of down the drain or in regular trash.[6][9]
Operational Plan: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary resource for guidance on disposing of unknown or hazardous chemicals.[2] Provide them with all available information on this compound.
-
Schedule a Waste Pickup: Follow your institution's established procedures to schedule a pickup of the hazardous waste. The EHS office or a licensed hazardous waste contractor will handle the final characterization, transport, and disposal in compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[1]
-
Documentation: Maintain a record of the waste generated and its disposal as part of your laboratory's chemical inventory and waste management documentation.
Mandatory Visualization
The following diagram outlines the decision-making workflow for the disposal of a laboratory chemical where the Safety Data Sheet (SDS) is not immediately available.
Caption: Disposal workflow for a chemical with an unknown SDS.
References
- 1. danielshealth.com [danielshealth.com]
- 2. benchchem.com [benchchem.com]
- 3. iigtchem.com [iigtchem.com]
- 4. leelinework.com [leelinework.com]
- 5. flinnsci.com [flinnsci.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling 3-Epidehydrotumulosic Acid
Disclaimer: The chemical, physical, and toxicological properties of 3-Epidehydrotumulosic Acid have not been fully investigated. This guide is based on general best practices for handling potentially hazardous chemicals and similar triterpenoid (B12794562) acids. Always consult with your institution's safety officer and review any available safety data before commencing work.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields or a full-face shield | Protects against splashes and aerosols. Standard prescription glasses are not sufficient.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for leaks before use and use proper removal techniques to avoid skin contact. For prolonged or high-exposure work, consider double-gloving or using thicker gloves.[1][2][3][4] |
| Body Protection | Long-sleeved lab coat or a chemical-resistant suit | Provides a barrier against accidental spills. Ensure clothing is fully buttoned.[2][3] |
| Foot Protection | Closed-toe shoes | Protects feet from spills. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when engineering controls are insufficient or when handling the powder form to avoid dust inhalation.[1][3] |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential for the safe management of this compound. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] An eyewash station and safety shower must be readily accessible.[2][3]
Experimental Protocol: Safe Handling and Storage
-
Preparation:
-
Before handling, ensure all required PPE is correctly worn.
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Place absorbent, disposable pads on the work surface to contain any potential spills.
-
-
Handling:
-
When handling the solid form, use caution to avoid generating dust.
-
If creating solutions, slowly add the acid to the solvent. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5]
-
Keep all containers tightly sealed when not in use to prevent the release of vapors.[6]
-
-
Storage:
Experimental Protocol: Spill and Waste Disposal
-
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., sand, diatomaceous earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Waste Disposal:
-
All waste materials, including empty containers and contaminated PPE, should be considered hazardous waste.
-
Neutralization: For acidic waste solutions, neutralization is a common disposal pre-treatment.[7][8][9]
-
Work in a fume hood and wear appropriate PPE.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic waste with stirring.[8][9]
-
Monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the base until the pH is neutral (pH 6-8). The cessation of fizzing can also indicate the completion of the reaction.[8]
-
-
Final Disposal:
-
The neutralized waste may be permissible for drain disposal depending on local regulations. Always check with your institution's environmental health and safety department.[8]
-
If drain disposal is not permitted, or for solid waste, collect it in a clearly labeled, sealed, and corrosion-resistant container.[7]
-
Arrange for disposal through a licensed hazardous waste disposal company.[7][10]
-
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. leelinework.com [leelinework.com]
- 2. uab.edu [uab.edu]
- 3. benchchem.com [benchchem.com]
- 4. concordia.ca [concordia.ca]
- 5. This compound | CAS:167775-54-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 8. laballey.com [laballey.com]
- 9. quora.com [quora.com]
- 10. birchwoodtechnologies.com [birchwoodtechnologies.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
